Histidinol
描述
Structure
3D Structure
属性
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQISRDCJNBUVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880033 | |
| Record name | Histidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-28-0 | |
| Record name | Histidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Histidinol in the Histidine Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histidinol, a key intermediate in the L-histidine biosynthesis pathway, serves as the substrate for the final two enzymatic steps that lead to the formation of this essential amino acid. This technical guide provides an in-depth exploration of the function of this compound, focusing on the catalytic mechanisms of the enzymes that act upon it: this compound-phosphate phosphatase and this compound dehydrogenase. We present a compilation of quantitative kinetic data for these enzymes from various organisms, detailed experimental protocols for their activity assays, and a discussion of the pathway's regulation. This document is intended to be a comprehensive resource for researchers in academia and the pharmaceutical industry interested in the histidine biosynthesis pathway, a validated target for the development of novel antimicrobial agents and herbicides.
Introduction
The biosynthesis of L-histidine is a metabolically expensive and highly regulated pathway present in bacteria, archaea, fungi, and plants, but absent in mammals, making it an attractive target for antimicrobial and herbicide development.[1][2] This pathway consists of a series of ten enzymatic reactions that convert 5-phosphoribosyl 1-pyrophosphate (PRPP) and adenosine triphosphate (ATP) into L-histidine.[3] this compound emerges as a critical intermediate in the terminal stages of this pathway.
This guide focuses specifically on the biochemical transformations involving this compound, providing a detailed examination of the enzymes, their kinetics, and the experimental methods used to study them.
The Role of this compound in the Histidine Biosynthesis Pathway
This compound is involved in the last two steps of the histidine biosynthesis pathway. Its formation and subsequent conversion to L-histidine are catalyzed by two key enzymes:
-
This compound-Phosphate Phosphatase (EC 3.1.3.15): This enzyme catalyzes the dephosphorylation of L-histidinol phosphate to yield L-histidinol and inorganic phosphate.[3][4] In some organisms like E. coli and S. typhimurium, this activity is carried out by the N-terminal domain of the bifunctional HisB enzyme, which also possesses imidazoleglycerol-phosphate dehydratase activity in its C-terminal domain.[5] In other organisms, such as Corynebacterium glutamicum and Mycobacterium tuberculosis, a monofunctional this compound-phosphate phosphatase (encoded by the hisN gene) performs this step.[3][5]
-
This compound Dehydrogenase (EC 1.1.1.23): This enzyme catalyzes the final two steps of the pathway: a four-electron oxidation of L-histidinol to L-histidine.[6] The reaction proceeds through a tightly bound intermediate, L-histidinal, without its release from the enzyme.[3][6] This process requires two molecules of NAD+ as a cofactor.[3]
The immediate conversion of the unstable L-histidinal intermediate by the same enzyme prevents its decomposition.[3]
Quantitative Data
The following tables summarize the kinetic parameters for this compound-phosphate phosphatase and this compound dehydrogenase from various organisms.
Table 1: Kinetic Parameters of this compound-Phosphate Phosphatase
| Organism | Enzyme Type | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Metal Cofactor | Reference |
| Lactococcus lactis | Monofunctional (PHP family) | 1.9 | - | 2.6 x 10³ | 9.0 | Fe²⁺, Zn²⁺ | [7] |
| Macrococcus caseolyticus | Monofunctional (PHP family) | 30 ± 2 | 1.5 ± 0.3 | (2.0 ± 0.2) x 10⁴ | - | - | [7] |
| Mycobacterium tuberculosis | Monofunctional (IMPase family) | - | - | - | 8.0 | Mg²⁺, Zn²⁺ | [5] |
Table 2: Kinetic Parameters of this compound Dehydrogenase
| Organism | Km (L-histidinol) (µM) | Km (NAD⁺) (mM) | Specific Activity (U/mg) | Optimal pH | Metal Cofactor | Reference |
| Salmonella typhimurium | 14 | 0.7 | - | - | - | [6][8] |
| Cabbage | - | - | - | 7.2 | - | [9] |
| Neurospora crassa | 8.2 | 0.13 | - | 9.8 | - | [10] |
| Neisseria gonorrhoeae | 45 ± 6 | 0.9 ± 0.3 | 17.3 ± 0.4 | 9.5 | Mn²⁺ | [11] |
Experimental Protocols
This compound Dehydrogenase Activity Assay
This protocol is based on the continuous spectrophotometric monitoring of NAD⁺ reduction to NADH.
Materials:
-
Spectrophotometer with a UV-Vis detector
-
Cuvettes (1 cm path length)
-
Assay Buffer: 0.1 M Glycine-NaOH, pH 9.8
-
L-histidinol stock solution (e.g., 10 mM in water)
-
NAD⁺ stock solution (e.g., 20 mM in water)
-
Purified this compound dehydrogenase enzyme solution
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer.
-
Add L-histidinol and NAD⁺ to the desired final concentrations (e.g., saturating concentrations to determine Vmax, or varied concentrations for Km determination).
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small, known amount of the purified this compound dehydrogenase enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm (the absorbance maximum for NADH) over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
This compound-Phosphate Phosphatase Activity Assay
This protocol is based on the colorimetric detection of inorganic phosphate released from the substrate.
Materials:
-
Microplate reader or spectrophotometer
-
Assay Buffer: e.g., 50 mM CHES, pH 9.0
-
L-histidinol phosphate stock solution
-
Purified this compound-phosphate phosphatase enzyme solution
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution (for generating a standard curve)
Procedure:
-
Prepare a standard curve using the phosphate standard solution and the phosphate detection reagent according to the manufacturer's instructions.
-
Prepare reaction mixtures in microplate wells or tubes containing the assay buffer and L-histidinol phosphate at the desired concentrations.
-
Equilibrate the mixtures to the desired temperature.
-
Initiate the reactions by adding the purified this compound-phosphate phosphatase enzyme solution.
-
Incubate the reactions for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reactions by adding the phosphate detection reagent. This reagent is often acidic and will denature the enzyme.
-
Allow the color to develop as per the reagent's protocol.
-
Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).
-
Determine the amount of phosphate released in each reaction by comparing the absorbance to the phosphate standard curve.
-
Calculate the enzyme activity, typically expressed as µmol of phosphate released per minute per mg of enzyme.
Regulation of the Histidine Biosynthesis Pathway
The primary regulatory control point of the histidine biosynthesis pathway is the first enzyme, ATP-phosphoribosyl transferase (HisG). This enzyme is subject to allosteric feedback inhibition by the final product, L-histidine.[12] This feedback mechanism efficiently controls the metabolic flux into the pathway in response to the cellular concentration of histidine.
While there is no substantial evidence for the direct regulation of this compound-phosphate phosphatase or this compound dehydrogenase by this compound or other pathway intermediates, their activity is indirectly controlled by the availability of their substrates, which is ultimately governed by the activity of the upstream enzymes and the overall regulation of the operon. In many bacteria, the genes encoding the histidine biosynthesis enzymes are organized in a single operon (his operon), and their expression is regulated by a transcriptional attenuation mechanism that is responsive to the levels of charged histidinyl-tRNA.[12]
Visualizations
Histidine Biosynthesis Pathway Focusing on this compound
Caption: The terminal steps of the histidine biosynthesis pathway involving this compound.
Experimental Workflow for this compound Dehydrogenase Assay
Caption: Workflow for the spectrophotometric assay of this compound dehydrogenase activity.
Experimental Workflow for this compound-Phosphate Phosphatase Assay
References
- 1. pnas.org [pnas.org]
- 2. Inhibitors of this compound Dehydrogenase | Semantic Scholar [semanticscholar.org]
- 3. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-phosphatase - Wikipedia [en.wikipedia.org]
- 5. Identification and structural characterization of a this compound phosphate phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Structural and Mechanistic Characterization of L-Histidinol Phosphate Phosphatase from the PHP Family of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steady-state investigations of the mechanism of this compound dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steady-state kinetics of cabbage this compound dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The purification and properties of this compound dehydrogenase from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical characterization of this compound dehydrogenase from the human pathogen Neisseriagonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Histidinol: A Technical Guide to its Role as a Reversible Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of L-histidinol, a structural analogue of the essential amino acid L-histidine. It details its mechanism of action as a potent and reversible inhibitor of protein synthesis, summarizes key quantitative data, outlines experimental protocols, and explores its applications in both fundamental research and therapeutic development.
Core Mechanism of Action
L-histidinol functions as a reversible inhibitor of protein synthesis by mimicking the cellular state of histidine starvation. Its primary molecular target is the enzyme histidyl-tRNA synthetase (HisRS) , which is responsible for charging transfer RNA (tRNA) molecules with histidine.
The mechanism unfolds through a series of sequential steps:
-
Competitive Inhibition of HisRS: As a structural analogue of L-histidine, histidinol competitively binds to the active site of HisRS.[1][2][3] This action prevents the enzyme from catalyzing the attachment of histidine to its cognate tRNA (tRNAHis).
-
Accumulation of Uncharged tRNA: The inhibition of HisRS leads to a rapid depletion of charged histidyl-tRNA and a corresponding accumulation of uncharged tRNAHis within the cell.[4]
-
Activation of GCN2 Kinase: The buildup of uncharged tRNA is a key cellular stress signal that is detected by the protein kinase GCN2 (General Control Nonderepressible 2).[4][5][6] GCN2 possesses a domain related to HisRS that binds to uncharged tRNA, leading to the activation of its kinase domain.[5][7]
-
Phosphorylation of eIF2α: Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at a specific site (Serine 51).[5][8][9]
-
Global Translation Inhibition: Phosphorylated eIF2α acts as an inhibitor of its guanine nucleotide exchange factor, eIF2B. This prevents the recycling of eIF2 to its active, GTP-bound state, which is essential for initiating protein synthesis. The result is a global attenuation of messenger RNA (mRNA) translation.[9][10]
This entire cascade is reversible . The inhibitory effects of this compound can be rapidly overcome by the addition of excess L-histidine to the cell culture medium, which outcompetes this compound for binding to HisRS and restores the pool of charged tRNAHis.[1][11]
Caption: Mechanism of this compound-induced protein synthesis inhibition.
Quantitative Data Presentation
The efficacy of this compound as an inhibitor has been quantified in various studies. The following table summarizes key parameters.
| Parameter | Organism/Cell Line | Value | Conditions | Reference |
| Apparent Ki (ATP-PPi Exchange) | Human (HeLa) Cells | 4 x 10-7 M | Competitive inhibition of pyrophosphate-ATP exchange by HisRS. | [1] |
| Apparent Ki (tRNA Charging) | Human (HeLa) Cells | 3 x 10-6 M | Competitive inhibition of the histidine charging reaction with tRNA. | [1] |
| IC50 (Protein Synthesis) | Human (HeLa) Cells | 0.1 mM | 50% inhibition of protein synthesis in medium containing 0.005 mM histidine. | [1] |
| Typical Working Concentration | Mouse L Cells | 3 mM | Used to inhibit protein and ribosomal RNA synthesis. | [2] |
| Typical Working Concentration | Human (293T) Cells | 4 mM | Used to induce the Integrated Stress Response via GCN2. | [12] |
| Typical Working Concentration | Mouse Embryonic Fibroblasts | 2 mM | Used to induce eIF2α phosphorylation. | [13] |
Signaling Pathways and Cellular Ramifications
This compound's primary action triggers the Integrated Stress Response (ISR) , a conserved signaling network that cells activate to cope with various environmental stresses.
3.1 The GCN2/eIF2α Pathway (Amino Acid Starvation Response)
By inducing a state of pseudo-amino acid starvation, this compound is a potent and specific activator of the GCN2 branch of the ISR.[6][14][15] Uncharged tRNA binding activates GCN2, which in turn phosphorylates eIF2α.[5][8][9] This not only reduces global protein synthesis to conserve resources but also paradoxically promotes the translation of specific mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to restore amino acid homeostasis.[14]
Caption: The GCN2-mediated Integrated Stress Response pathway.
3.2 Cell Cycle Arrest
By inhibiting protein synthesis, this compound prevents the production of key proteins, such as cyclins, that are required for cell cycle progression. This often results in a reversible cell cycle arrest, typically in a G0/G1-like state.[16][17] This property is exploited to synchronize cell populations for experimental studies and contributes to its synergistic effects with certain anticancer drugs.
3.3 Inhibition of Ribosomal RNA Synthesis
In addition to its effect on protein synthesis, this compound treatment also leads to an abrupt inhibition of ribosomal RNA (rRNA) synthesis.[11] However, it has a relatively minor effect on the production of messenger RNA (mRNA).[11] This suggests a tight coupling between ribosome biogenesis and the availability of charged tRNAs.
Experimental Protocols and Workflows
This compound is a valuable tool in the laboratory. Below are outlines for common experimental applications.
4.1 Protocol: Induction of the Integrated Stress Response
This protocol describes how to treat cultured mammalian cells with this compound to robustly activate the GCN2/eIF2α pathway.
-
Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa, MEFs) and grow to 70-80% confluency in standard complete growth medium.
-
Preparation of this compound Stock: Prepare a sterile stock solution of L-histidinol (e.g., 100 mM in PBS or culture medium) and filter-sterilize.
-
Treatment: Remove the existing medium from the cells. Add fresh, pre-warmed complete medium containing the desired final concentration of this compound (typically 2-10 mM). A vehicle-only control (e.g., PBS) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) to allow for the accumulation of uncharged tRNA and subsequent eIF2α phosphorylation.
-
Harvesting and Analysis:
-
For protein analysis, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Analyze lysates by Western blotting using antibodies specific for phosphorylated eIF2α (Ser51) and total eIF2α. Other markers like ATF4 and CHOP can also be assessed.
-
For RNA analysis, lyse cells directly in a suitable lysis buffer (e.g., TRIzol) and proceed with RNA extraction and subsequent RT-qPCR analysis of ISR target genes.
-
4.2 Protocol: Cell Synchronization in G1 Phase
This protocol leverages this compound's ability to reversibly arrest cells in the G1 phase of the cell cycle.
-
Cell Culture: Plate cells at a low density (e.g., 20-30% confluency) to allow for subsequent growth.
-
This compound Block: Add L-histidinol to the culture medium to a final concentration that effectively inhibits proliferation without inducing significant cell death (e.g., 2-5 mM, requires optimization for the specific cell line). Incubate for 12-24 hours. During this time, cells will accumulate in the G1 phase.
-
Release from Block: To release the cells from the G1 block, remove the this compound-containing medium. Wash the cell monolayer twice with pre-warmed, sterile PBS.
-
Add Fresh Medium: Add fresh, pre-warmed complete growth medium (without this compound). This marks time zero (T=0) of the synchronous cell cycle progression.
-
Time-Course Collection: Harvest cells at various time points after the release (e.g., 0, 4, 8, 12, 16, 24 hours) to collect populations enriched in G1, S, G2, and M phases.
-
Analysis: Confirm cell cycle synchrony by flow cytometry analysis of DNA content (e.g., propidium iodide staining).[18] The expression of phase-specific markers (e.g., Cyclin E for G1/S, Cyclin A for S/G2, Cyclin B1 for G2/M) can be assessed by Western blotting.
Caption: A generalized workflow for investigating this compound's cellular effects.
Applications in Research and Drug Development
5.1 Cancer Chemotherapy
This compound has shown significant promise as an adjuvant in cancer therapy due to its differential effects on normal and cancerous cells.
-
Improving Selectivity and Efficacy: It can protect normal, healthy cells from the toxicity of proliferation-dependent anticancer drugs (like 5-fluorouracil and cytarabine) by temporarily arresting their cell cycle.[17][19] Conversely, many tumor cells continue to cycle in the presence of this compound, increasing their susceptibility to these same drugs.[17] This widens the therapeutic window, allowing for more aggressive treatment of the tumor while minimizing damage to healthy tissues like bone marrow.[17][19]
-
Overcoming Drug Resistance: L-histidinol has been shown to circumvent drug-resistant traits in various cancer cell lines, including those exhibiting multidrug resistance.[2][20][21][22] It can reverse resistance to agents like cisplatin and 5-fluorouracil.[22]
5.2 Tool for Basic Research
This compound is an invaluable reagent for studying fundamental cellular processes:
-
Investigating the Integrated Stress Response: It provides a specific and reversible method to activate the GCN2 pathway, allowing researchers to dissect the signaling events and transcriptional programs related to amino acid sensing.[5][6][23]
-
Studying Cell Cycle Control: Its ability to induce reversible G1 arrest facilitates studies on the checkpoints and protein synthesis requirements that govern cell cycle progression.[16]
-
Elucidating Translational Control: It is used to explore the mechanisms that couple protein synthesis rates to other critical processes like ribosome biogenesis and mRNA stability.[11][24]
Conclusion
L-histidinol is a well-characterized and potent biochemical tool whose utility extends from the research bench to preclinical therapeutic strategies. Its specific, competitive, and reversible inhibition of histidyl-tRNA synthetase provides a reliable method for inducing the integrated stress response and reversibly arresting the cell cycle. This unique profile makes it an indispensable compound for studying cellular homeostasis and a promising agent for enhancing the specificity and efficacy of cancer chemotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are Histidyl-tRNA synthetase modulators and how do they work? [synapse.patsnap.com]
- 4. A GCN1-independent activator of the kinase GCN2 [elifesciences.org]
- 5. The histidyl-tRNA synthetase-related sequence in the eIF-2 alpha protein kinase GCN2 interacts with tRNA and is required for activation in response to starvation for different amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acid deprivation triggers a novel GCN2-independent response leading to the transcriptional reactivation of non-native DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histidyl-tRNA synthetase-related sequences in GCN2 protein kinase regulate in vitro phosphorylation of eIF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Residues required for phosphorylation of translation initiation factor eIF2α under diverse stress conditions are divergent between yeast and human - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of the Translation Initiation Factor eIF2α Phosphorylation in Cell Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Amino acid response - Wikipedia [en.wikipedia.org]
- 15. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 16. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. bitesizebio.com [bitesizebio.com]
- 19. This compound-mediated enhancement of the specificity of two anticancer drugs in mice bearing leukemic bone marrow disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. L-histidinol in experimental cancer chemotherapy: improving the selectivity and efficacy of anticancer drugs, eliminating metastatic disease and reversing the multidrug-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. elifesciences.org [elifesciences.org]
- 24. Inhibition of protein synthesis stabilizes histone mRNA - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of Histidinol in Molecular Biology: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histidinol, a structural analogue of the essential amino acid L-histidine, has carved a unique and vital niche in the landscape of molecular biology. Initially identified as the penultimate precursor in the histidine biosynthesis pathway, its discovery was pivotal in elucidating fundamental principles of gene regulation and metabolic control, largely through the groundbreaking work of Bruce N. Ames and his collaborators. Beyond its role as a metabolic intermediate, this compound's potent and reversible inhibition of protein synthesis has established it as an indispensable tool for researchers. By competitively inhibiting histidyl-tRNA synthetase, this compound effectively mimics amino acid starvation, providing a controlled system to study cellular stress responses. This property has led to its widespread use as a powerful selection agent for genetically modified cells and as a valuable compound in cancer research, where it can enhance the efficacy of chemotherapeutic drugs and overcome multidrug resistance. This guide provides a comprehensive overview of the discovery, molecular mechanisms, and diverse applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its biological context.
Discovery and Historical Context
The story of this compound is intrinsically linked to the elucidation of the histidine biosynthetic pathway in microorganisms. In the mid-20th century, researchers like Bruce N. Ames and Philip E. Hartman meticulously mapped this intricate pathway in Salmonella typhimurium. Their work, which was instrumental in developing the concept of the operon and understanding gene regulation, identified L-histidinol as the immediate precursor to L-histidine.[1][2][3] The final two steps of this pathway, the conversion of L-histidinol to L-histidinaldehyde and then to L-histidine, are both catalyzed by the enzyme this compound dehydrogenase (HisD).[4]
While the initial focus was on its role in biosynthesis, the structural similarity of this compound to histidine soon led to investigations into its potential as a metabolic inhibitor. It was discovered that this compound could potently and reversibly inhibit protein synthesis in mammalian cells.[5][6] This inhibitory effect was traced to its action as a competitive inhibitor of histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine.[5][7] This discovery transformed this compound from a mere metabolic intermediate into a powerful tool for manipulating and studying fundamental cellular processes.
Molecular Mechanism of Action
The primary significance of this compound in molecular biology stems from its specific and potent inhibition of protein synthesis. This action is mediated through its competitive inhibition of histidyl-tRNA synthetase (HisRS).[5][7]
-
Competitive Inhibition of Histidyl-tRNA Synthetase: this compound, due to its structural resemblance to histidine, binds to the active site of HisRS. This binding prevents the enzyme from catalyzing the attachment of histidine to its cognate tRNA (tRNAHis).[5][8] The lack of charged histidyl-tRNA stalls protein synthesis at codons specifying histidine.
-
Induction of Amino Acid Starvation Response: The cellular consequence of HisRS inhibition is a state that mimics histidine starvation. This triggers a well-characterized cellular stress response known as the General Amino Acid Control (GAAC) pathway in yeast and the Integrated Stress Response (ISR) in mammals. A key mediator of this response is the protein kinase GCN2 (General Control Nonderepressible 2). Uncharged tRNA, which accumulates due to the inhibition of HisRS by this compound, binds to and activates GCN2. Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global downregulation of protein synthesis while simultaneously promoting the translation of specific stress-response genes, such as the transcription factor ATF4.
Below is a diagram illustrating the mechanism of this compound-induced amino acid starvation and the subsequent activation of the GCN2 signaling pathway.
Caption: Mechanism of this compound action and GCN2 pathway activation.
Significance and Applications in Molecular Biology
The unique properties of this compound have made it a versatile tool in several areas of molecular biology research and development.
Selectable Marker in Gene Transfer
One of the most widespread applications of this compound is in the selection of genetically modified mammalian cells. This system relies on the co-transfection of a gene of interest with the bacterial hisD gene, which encodes this compound dehydrogenase. Mammalian cells lack this enzyme and are therefore unable to convert this compound to histidine.
The selection process is twofold:
-
Toxicity of this compound: In normal culture medium, this compound is toxic to mammalian cells due to the inhibition of protein synthesis.
-
Nutritional Requirement: When cells are grown in a histidine-free medium supplemented with this compound, only cells that successfully express the hisD gene can survive. The HisD enzyme detoxifies the this compound by converting it into the essential amino acid histidine, thus allowing protein synthesis to proceed.
This dual selection mechanism provides a robust and efficient method for isolating stably transfected cell lines.
The workflow for this compound-based selection of transfected cells is depicted below.
Caption: Experimental workflow for this compound selection.
Cancer Research
This compound has shown considerable promise as an adjuvant in cancer chemotherapy. Its ability to arrest the cell cycle and modulate cellular responses to stress can be harnessed to improve the efficacy and reduce the toxicity of conventional anticancer drugs.
-
Potentiation of Chemotherapeutic Agents: By transiently arresting cell proliferation, this compound can synchronize tumor cells in a state that makes them more susceptible to the cytotoxic effects of various chemotherapeutic agents.[9][10] It has been shown to enhance the killing of leukemia, lymphoma, and melanoma cells by a range of antineoplastic drugs.[9][10]
-
Overcoming Multidrug Resistance: this compound can circumvent the drug-resistant phenotypes of some cancer cells, including those exhibiting multidrug resistance.[10]
-
Protection of Normal Tissues: Pre-treatment with this compound can protect normal, rapidly dividing tissues, such as bone marrow, from the toxic effects of cell cycle-specific anticancer drugs. This is because normal cells, when transiently arrested by this compound, are less affected by drugs that target proliferating cells.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and application of this compound.
| Parameter | Value | Organism/Cell Type | Reference |
| Inhibition Constants (Ki) for Histidyl-tRNA Synthetase | |||
| Apparent Ki (ATP-PPi Exchange) | 4 x 10-7 M | Human (HeLa) cells | [5] |
| Apparent Ki (tRNA Charging) | 3 x 10-6 M | Human (HeLa) cells | [5] |
| Effective Concentrations in Cell Culture | |||
| IC50 for Protein Synthesis | 0.1 mM | Human (HeLa) cells | [5] |
| Selection Concentration | 0.125 - 0.150 mM | Mammalian cells | |
| Chemosensitization | 1 - 15 mM | Various cancer cell lines | [10] |
Note: IC50 values for cytotoxicity in specific cancer cell lines are highly variable and dependent on the cell line and experimental conditions.
Key Experimental Protocols
Protocol for this compound Selection of Transfected Mammalian Cells
This protocol is adapted for the selection of mammalian cells transfected with a plasmid containing the hisD selectable marker.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Histidine-free cell culture medium (e.g., Histidine-free DMEM)
-
Fetal Bovine Serum (FBS), dialyzed or undialyzed
-
L-histidinol dihydrochloride (stock solution: 50 mM in 0.1 M HEPES, pH 7.4, filter-sterilized, stored at -20°C)
-
Transfection reagent and plasmids (gene of interest and hisD vector)
Procedure:
-
Transfection: Co-transfect the target mammalian cells with the plasmid carrying the gene of interest and the plasmid carrying the hisD gene. A molar ratio of 5:1 to 10:1 (gene of interest: hisD vector) is recommended. Include a mock transfection control (no DNA) and a negative control (transfection with a vector lacking the hisD gene).
-
Recovery: Culture the transfected cells in complete medium for 24-48 hours to allow for expression of the hisD gene.
-
Initiation of Selection:
-
Trypsinize and resuspend the cells.
-
Plate the cells at a low density (e.g., 1:20 or 1:50 dilution) into the selection medium.
-
Selection Medium: Histidine-free DMEM supplemented with 10% FBS and 0.125 mM L-histidinol.
-
Note: The optimal concentration of this compound may need to be determined empirically for each cell line and serum lot, typically ranging from 0.125 mM to 0.150 mM.
-
-
Maintenance and Selection:
-
Replace the selection medium every 3-4 days.
-
Observe the cells for signs of cell death in the control plates. Mock-transfected cells should detach and die within approximately 6 days.
-
-
Isolation of Resistant Colonies:
-
Drug-resistant colonies should become visible within 10-20 days.
-
Once colonies are large enough, they can be isolated using cloning cylinders or by picking.
-
-
Expansion: Expand the isolated colonies in the selection medium to generate stable, clonal cell lines.
Protocol for Inducing Amino Acid Starvation with this compound
This protocol provides a general framework for using this compound to study the cellular response to amino acid starvation.
Materials:
-
Complete cell culture medium
-
L-histidinol dihydrochloride
-
Reagents for downstream analysis (e.g., lysis buffers for Western blotting, RNA extraction kits for qPCR)
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours in complete medium.
-
Treatment:
-
Prepare fresh medium containing the desired concentration of L-histidinol (e.g., 1-5 mM).
-
Remove the complete medium from the cells and replace it with the this compound-containing medium.
-
Include a control group of cells cultured in complete medium without this compound.
-
-
Incubation: Incubate the cells for the desired period to induce the amino acid starvation response. Time points can range from 30 minutes to several hours, depending on the specific pathway being investigated (e.g., phosphorylation of eIF2α is a rapid event).
-
Harvesting and Analysis:
-
After the incubation period, harvest the cells.
-
For protein analysis (e.g., Western blotting for p-eIF2α, ATF4), lyse the cells in an appropriate buffer containing phosphatase and protease inhibitors.
-
For RNA analysis (e.g., qPCR for ATF4 target genes), lyse the cells and extract total RNA.
-
Perform the desired downstream analysis to assess the cellular response to amino acid starvation.
-
Conclusion and Future Directions
From its origins as an intermediate in a bacterial metabolic pathway to its current status as a sophisticated tool in molecular biology and a promising agent in cancer therapy, this compound exemplifies the profound impact that fundamental biochemical discoveries can have on diverse scientific fields. Its ability to reversibly inhibit protein synthesis and induce a controlled amino acid starvation response remains a cornerstone of many experimental designs.
Future research will likely continue to explore the therapeutic potential of this compound, particularly in combination with targeted cancer therapies and immunotherapies. A deeper understanding of the intricate cellular responses to this compound-induced stress may also uncover novel regulatory pathways and therapeutic targets. As a simple yet powerful molecule, this compound is poised to remain a significant and enduring tool in the arsenal of molecular biologists and drug development professionals for years to come.
References
- 1. pnas.org [pnas.org]
- 2. Bruce N. Ames, Ph.D. - Bruce N. Ames 1962 Publications [bruceames.org]
- 3. Histidine biosynthetic pathway and genes: structure, regulation, and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible inhibition by this compound of protein synthesis in human cells at the activation of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histidyl-tRNA synthetase from Salmonella typhimurium: specificity in the binding of histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Biochemical Properties and Structure of Histidinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biochemical properties, structure, and relevant experimental methodologies for histidinol. The information is intended to support research, discovery, and development activities involving this important amino alcohol.
Core Biochemical and Physical Properties
This compound, a derivative of the amino acid histidine, plays a crucial role as an intermediate in the biosynthesis of histidine in various organisms and acts as a reversible inhibitor of protein synthesis.[1] Its biochemical and physical properties are summarized below.
| Property | Value |
| Chemical Formula | C₆H₁₁N₃O[2][3] |
| Molecular Weight | 141.17 g/mol [2][3] |
| IUPAC Name | (2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol (for L-histidinol)[3] |
| Solubility | Water: 50 mg/mL; DMSO: 5 mg/mL[1] |
| Appearance | White to off-white powder |
Structural Information
The structure of this compound is characterized by a propanol backbone with an amino group at the second carbon and an imidazole group at the third carbon. The L-isomer, (S)-histidinol, is the biologically active form.
| Identifier | Value |
| SMILES | C1=C(NC=N1)C--INVALID-LINK--N (for L-histidinol)[3] |
| InChI Key | ZQISRDCJNBUVMM-YFKPBYRVSA-N (for L-histidinol)[3] |
Acid-Base Properties
| Ionizable Group (in L-Histidine) | Approximate pKa Value |
| α-Carboxyl | ~1.8 - 2.2 |
| Imidazole Side Chain | ~6.0 [4] |
| α-Amino | ~9.2 - 9.3 |
Biological Role and Signaling Pathways
This compound is a key intermediate in the biosynthetic pathway of L-histidine in bacteria, fungi, and plants.[4] It is produced from L-histidinol phosphate by the enzyme this compound-phosphate phosphatase. Subsequently, this compound is oxidized to L-histidinal and then to L-histidine by the enzyme this compound dehydrogenase.[4]
Experimental Protocols
Synthesis of L-Histidinol
An improved method for the synthesis of L-histidinol involves the reduction of monobenzoyl-L-histidine. While a detailed, step-by-step protocol is not fully available in the provided search results, the general workflow is as follows:
Purification of L-Histidinol
A specific protocol for the purification of this compound is not detailed in the provided search results. However, standard chromatographic techniques such as column chromatography are generally applicable for the purification of small organic molecules like this compound.[6][7] The choice of stationary and mobile phases would depend on the specific impurities present after synthesis.
Quantification of this compound by HPLC
A high-performance liquid chromatography (HPLC) method has been reported for the determination of this compound in biological samples.
-
Column: Mightysil RP-18 GP
-
Detection: UV
-
Limit of Detection (LOD): 2.0 µM (S/N ratio, 3:1)
The full chromatographic conditions, including mobile phase composition, flow rate, and injection volume, were not available in the provided search results. A general workflow for HPLC analysis is presented below.
References
- 1. This compound | C6H11N3O | CID 776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Histidinol | C6H11N3O | CID 165271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Histidine - Wikipedia [en.wikipedia.org]
- 4. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. columbia.edu [columbia.edu]
- 6. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The GCN2/eIF2α Signaling Axis: A Technical Guide to Histidinol's Impact on Ribosomal RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histidinol, a structural analog of the amino acid histidine, serves as a potent and reversible inhibitor of protein synthesis and, consequently, ribosomal RNA (rRNA) synthesis. By competitively inhibiting histidyl-tRNA synthetase, this compound triggers a cellular state mimicking amino acid starvation. This comprehensive technical guide delineates the molecular mechanisms, key signaling pathways, and experimental methodologies to investigate the effects of this compound on rRNA synthesis. The primary pathway implicated is the General Control Nonderepressible 2 (GCN2) signaling cascade, which leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event orchestrates a global downregulation of protein synthesis and a coordinated reduction in ribosome biogenesis, primarily by affecting the transcriptional machinery of RNA Polymerase I (Pol I). This document provides detailed experimental protocols, quantitative data where available, and visual representations of the involved pathways and workflows to facilitate further research and drug development in this area.
Introduction
Ribosome biogenesis is a fundamental cellular process, intrinsically linked to cell growth and proliferation. The synthesis of ribosomal RNA (rRNA) by RNA Polymerase I (Pol I) constitutes the initial and rate-limiting step in the production of ribosomes. Cellular stressors, including nutrient deprivation, can profoundly impact this process. This compound, by competitively inhibiting the charging of tRNA with histidine, effectively simulates amino acid starvation, leading to an accumulation of uncharged tRNA.[1] This accumulation is a key signal that activates the GCN2 kinase, a central regulator of the integrated stress response (ISR).[2]
Activated GCN2 phosphorylates the alpha subunit of eIF2, a critical component of the translation initiation complex.[2] Phosphorylated eIF2α (p-eIF2α) has a dual effect: it globally attenuates protein synthesis to conserve resources, and it selectively upregulates the translation of certain stress-response genes, such as ATF4.[3] Crucially, the ISR also extends its regulatory reach to ribosome biogenesis, ensuring a coordinated shutdown of both protein and ribosome production. This guide focuses on the downstream consequences of this compound-induced GCN2 activation on the synthesis of rRNA.
The GCN2/eIF2α Signaling Pathway and its Impact on rRNA Synthesis
The inhibition of rRNA synthesis by this compound is primarily mediated through the GCN2/eIF2α signaling pathway. The accumulation of uncharged tRNA upon this compound treatment activates GCN2, which in turn phosphorylates eIF2α.[2] While the global reduction in protein synthesis contributes to the decreased availability of ribosomal proteins, there is also a more direct impact on the rRNA transcriptional machinery.
Phosphorylation of eIF2α has been shown to be necessary for the downregulation of pre-rRNA synthesis during cellular stress.[4] This regulation is thought to occur through the inactivation of the RNA Polymerase I basal transcription factor RRN3/TIF-IA.[4] The dissociation of the Pol I-RRN3/TIF-IA complex from the rRNA gene promoter is a critical step in this inhibition.[4] The pathway can be visualized as a cascade of events initiated by this compound.
Figure 1: this compound-induced GCN2 signaling pathway leading to rRNA synthesis inhibition.
Quantitative Data on this compound's Effect on rRNA Synthesis
While the qualitative inhibitory effect of this compound on rRNA synthesis is well-documented, specific quantitative data from a single comprehensive study is limited in the readily available literature. However, by compiling information from various studies on this compound and other GCN2 activators that mimic amino acid starvation, a general dose-dependent and time-course effect can be inferred.
Table 1: Dose-Dependent Inhibition of rRNA Synthesis by this compound (Conceptual)
| This compound Concentration (mM) | Cell Type | Duration of Treatment (hours) | rRNA Synthesis Inhibition (%) | Reference |
| 0.1 | Mouse L cells | 2 | ~20-30% | [5] (inferred) |
| 0.5 | Mouse L cells | 2 | ~50-60% | [5] (inferred) |
| 1.0 | Mouse L cells | 2 | ~70-80% | [5] (inferred) |
| 2.0 | Mouse L cells | 2 | >90% | [5] (inferred) |
Note: The percentages presented are estimations based on qualitative descriptions of "abrupt" and "dramatic" inhibition and may not reflect precise experimental values.
Table 2: Time-Course of rRNA Synthesis Inhibition by this compound (Conceptual)
| Time after this compound (2mM) Addition (minutes) | Cell Type | rRNA Synthesis Inhibition (%) | Reference |
| 15 | Mouse L cells | ~30-40% | [5] (inferred) |
| 30 | Mouse L cells | ~60-70% | [5] (inferred) |
| 60 | Mouse L cells | >80% | [5] (inferred) |
| 120 | Mouse L cells | >90% | [5] (inferred) |
Note: The percentages are estimations illustrating the rapid nature of the inhibition as described in the literature.
Experimental Protocols
Measurement of rRNA Synthesis by [³H]-Uridine Labeling
This protocol allows for the quantification of newly synthesized RNA by measuring the incorporation of a radiolabeled precursor.
Materials:
-
Cell culture medium
-
This compound solution
-
[³H]-Uridine
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., TRIzol)
-
Trichloroacetic acid (TCA), 10%
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Treat cells with various concentrations of this compound for the desired time points. Include an untreated control.
-
Add [³H]-Uridine to each well and incubate for a short period (e.g., 30-60 minutes) to label newly synthesized RNA.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer.
-
Precipitate the RNA by adding ice-cold 10% TCA.
-
Collect the precipitate by filtering the solution through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol to remove unincorporated [³H]-Uridine.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein concentration or cell number for each sample.
Figure 2: Experimental workflow for measuring rRNA synthesis using [³H]-Uridine labeling.
Nuclear Run-On Assay for Measuring rRNA Transcription Rate
This assay measures the transcriptional activity of RNA polymerases on specific genes in isolated nuclei.
Materials:
-
Cell culture medium and this compound
-
Swelling buffer (e.g., 10 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 3 mM CaCl₂)
-
Lysis buffer (Swelling buffer + 0.5% NP-40)
-
Freezing buffer (e.g., 50 mM Tris-HCl pH 8.3, 40% glycerol, 5 mM MgCl₂, 0.1 mM EDTA)
-
2x Reaction buffer (e.g., 10 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 300 mM KCl, 1 mM each of ATP, GTP, CTP, and 100 µM UTP)
-
[α-³²P]UTP
-
DNase I (RNase-free)
-
Proteinase K
-
TRIzol reagent
-
Slot blot apparatus and nylon membrane with immobilized rDNA probes
Procedure:
-
Treat cultured cells with this compound as required.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in swelling buffer and incubate on ice.
-
Lyse the cells with lysis buffer and isolate nuclei by centrifugation.
-
Resuspend nuclei in freezing buffer.
-
Set up the run-on reaction by mixing nuclei with 2x reaction buffer and [α-³²P]UTP. Incubate at 30°C for a short period (e.g., 15-30 minutes).
-
Stop the reaction and digest DNA with DNase I.
-
Digest proteins with Proteinase K.
-
Isolate the radiolabeled nascent RNA using TRIzol extraction.
-
Hybridize the labeled RNA to a slot blot membrane containing specific DNA probes for rRNA genes.
-
Wash the membrane and expose it to a phosphor screen.
-
Quantify the signal for each gene to determine the relative transcription rate.
Quantitative Western Blot for Phospho-eIF2α
This method is used to quantify the level of eIF2α phosphorylation in response to this compound treatment.
Materials:
-
Cell culture medium and this compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total-eIF2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound.
-
Lyse cells in lysis buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies (anti-phospho-eIF2α and anti-total-eIF2α) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-eIF2α signal to the total-eIF2α signal.
Conclusion
This compound provides a valuable tool for studying the intricate coupling between amino acid sensing, protein synthesis, and ribosome biogenesis. Its mechanism of action, centered on the activation of the GCN2/eIF2α signaling pathway, offers a clear route to dissecting the downstream events that lead to the inhibition of rRNA synthesis. The experimental protocols and conceptual data presented in this guide provide a framework for researchers to quantitatively assess the impact of this compound and to further explore the molecular players that connect the integrated stress response to the regulation of RNA Polymerase I activity. A deeper understanding of this pathway holds significant promise for the development of therapeutic strategies targeting cellular growth and proliferation in various disease contexts.
References
- 1. gladstone.org [gladstone.org]
- 2. GCN2 controls the cellular checkpoint: potential target for regulating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of the Translation Initiation Factor eIF2α Phosphorylation in Cell Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of Eukaryotic Translation Initiation Factor 2α Coordinates rRNA Transcription and Translation Inhibition during Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Technical Guide on the Effects of Histidinol on Cell Cycle Traverse
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on the effects of histidinol on cell cycle traverse. It covers the molecular mechanism of action, detailed experimental protocols for analysis, and the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers in cell biology and professionals in drug development.
Core Mechanism of Action
This compound, a structural analog of the amino acid L-histidine, functions as a competitive inhibitor of histidyl-tRNA synthetase. This inhibition leads to an accumulation of uncharged histidine tRNA molecules within the cell. The increase in uncharged tRNA is a key signal for amino acid starvation, which in turn activates the General Control Nonderepressible 2 (GCN2) protein kinase.
Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event reduces the global rate of protein synthesis, thereby conserving resources and initiating a cellular stress response. A key consequence of this signaling cascade is the arrest of the cell cycle, primarily in the G1 or G0 phase. This arrest is a protective mechanism that prevents cells from proceeding with division in the absence of sufficient amino acids for protein synthesis. The cell cycle arrest induced by this compound is reversible; the addition of excess L-histidine or the removal of this compound allows cells to re-enter the cell cycle.[1]
Quantitative Data on Cell Cycle Arrest
Table 1: Illustrative Effect of this compound on Cell Cycle Phase Distribution in a Model Cell Line
| This compound Concentration (mM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 2.5 | 28.7 ± 1.8 | 16.1 ± 1.2 |
| 0.5 | 65.8 ± 3.1 | 20.1 ± 2.0 | 14.1 ± 1.5 |
| 1.0 | 78.4 ± 3.5 | 12.5 ± 1.7 | 9.1 ± 1.1 |
| 2.0 | 85.1 ± 4.0 | 8.3 ± 1.3 | 6.6 ± 0.9 |
| 5.0 | 89.6 ± 3.8 | 5.9 ± 1.1 | 4.5 ± 0.7 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trend of a dose-dependent increase in the G0/G1 population with a corresponding decrease in the S and G2/M populations following this compound treatment.
Key Signaling Pathway: GCN2-eIF2α
The primary signaling pathway activated by this compound in response to amino acid starvation is the Integrated Stress Response (ISR), mediated by the GCN2 kinase. The diagram below illustrates this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on the cell cycle.
Cell Culture and this compound Treatment
-
Cell Line: A suitable cell line (e.g., HeLa, HEK293, or a cancer cell line of interest) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in appropriate culture vessels (e.g., 6-well plates for flow cytometry and western blotting) at a density that allows for logarithmic growth during the experiment.
-
Treatment: A stock solution of L-histidinol is prepared in sterile phosphate-buffered saline (PBS). The day after seeding, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 0.5, 1, 2, 5 mM). A vehicle control (PBS) is also included.
-
Incubation: Cells are incubated with this compound for a predetermined time course (e.g., 24, 48 hours) before harvesting for analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.[2]
-
Harvesting: Adherent cells are washed with PBS and detached using trypsin-EDTA. Suspension cells are collected by centrifugation.
-
Fixation: Cells are washed with cold PBS and fixed by dropwise addition of ice-cold 70% ethanol while vortexing gently. Cells are then incubated at -20°C for at least 2 hours.
-
Staining: Fixed cells are centrifuged and washed with PBS to remove the ethanol. The cell pellet is then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Stained cells are analyzed on a flow cytometer. The PI fluorescence intensity is measured to determine the DNA content of each cell. The data is then used to generate a histogram, and the percentages of cells in G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.
Western Blotting for Cell Cycle Proteins
This protocol is to assess the levels of key proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs).
-
Protein Extraction: After this compound treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p21, p27). A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the effects of this compound on the cell cycle.
References
The Role of Histidinol in Amino Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidinol, a structural analog of the essential amino acid L-histidine, serves as a critical tool in the study of amino acid metabolism and protein synthesis. As an intermediate in the histidine biosynthesis pathway, its primary mechanism of action in mammalian cells is the competitive inhibition of histidyl-tRNA synthetase (HisRS), the enzyme responsible for charging tRNA with histidine. This inhibition leads to a depletion of charged histidyl-tRNA, effectively halting protein synthesis and triggering cellular stress responses. This in-depth technical guide explores the multifaceted role of this compound, detailing its mechanism of action, its impact on cellular signaling pathways, and providing comprehensive experimental protocols for its study.
Mechanism of Action: Competitive Inhibition of Histidyl-tRNA Synthetase
This compound exerts its primary effect by acting as a competitive inhibitor of histidyl-tRNA synthetase (HisRS).[1] This enzyme catalyzes the first step of protein synthesis, the aminoacylation of tRNA, in a two-step reaction:
-
Amino Acid Activation: Histidine + ATP ↔ Histidyl-AMP + PPi
-
tRNA Charging: Histidyl-AMP + tRNAHis ↔ Histidyl-tRNAHis + AMP
This compound, being structurally similar to histidine, competes for the active site of HisRS.[1] This competition inhibits both the initial amino acid activation (ATP-PPi exchange) and the subsequent transfer of histidine to its cognate tRNA. The inhibition is reversible and can be overcome by increasing the concentration of histidine.
Quantitative Data on this compound's Inhibition of Protein Synthesis
The inhibitory effect of this compound on protein synthesis is concentration-dependent. The following table summarizes key quantitative data regarding its efficacy.
| Parameter | Value | Cell Line/System | Reference |
| Ki (ATP-PPi Exchange) | 4 x 10⁻⁷ M | HeLa cells | [2] |
| Ki (tRNA Charging) | 3 x 10⁻⁶ M | HeLa cells | [2] |
| IC50 (Protein Synthesis) | ~0.1 mM | HeLa cells | [2] |
Impact on Cellular Signaling: The GCN2 Pathway
The depletion of charged histidyl-tRNA by this compound is a potent stress signal that activates the General Control Nonderepressible 2 (GCN2) signaling pathway.[3][4][5][6] GCN2 is a serine/threonine kinase that is activated by the binding of uncharged tRNA to its histidyl-tRNA synthetase-like regulatory domain.[4][5][6]
Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global reduction in protein synthesis. However, this phosphorylation paradoxically promotes the translation of specific mRNAs, such as that of the transcription factor ATF4 (Activating Transcription Factor 4). ATF4, in turn, upregulates the expression of genes involved in amino acid biosynthesis and stress response, forming a crucial part of the Integrated Stress Response (ISR).
This compound-induced activation of the GCN2 signaling pathway.
Experimental Protocols
Measurement of Protein Synthesis Inhibition using [³H]-Leucine Incorporation
This protocol details a common method to quantify the rate of protein synthesis in cultured cells by measuring the incorporation of a radiolabeled amino acid.
Materials:
-
Cell culture medium
-
This compound solution (sterile-filtered)
-
[³H]-Leucine (tritiated leucine)
-
Trichloroacetic acid (TCA), 10% and 5% solutions (ice-cold)
-
Ethanol, 80% (ice-cold)
-
Scintillation fluid
-
Scintillation counter
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound). Incubate for the desired time (e.g., 1-4 hours).
-
Radiolabeling: Add [³H]-Leucine to each well to a final concentration of 1-5 µCi/mL. Incubate for 1-2 hours.
-
Termination and Precipitation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate proteins.[7]
-
-
Washing:
-
Solubilization and Counting:
-
Air-dry the plate.
-
Add 100 µL of a solubilizing agent (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate until the precipitate is dissolved.
-
Transfer the contents of each well to a scintillation vial.
-
Add 4 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
Workflow for measuring protein synthesis inhibition.
In Vitro Histidyl-tRNA Synthetase (HisRS) Activity Assay
This assay measures the aminoacylation of tRNA with radiolabeled histidine in the presence and absence of this compound.
Materials:
-
Purified HisRS enzyme
-
tRNAHis
-
[¹⁴C]-Histidine
-
ATP solution
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
This compound solutions of varying concentrations
-
10% Trichloroacetic acid (TCA), ice-cold
-
Filter paper discs (e.g., Whatman 3MM)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and [¹⁴C]-Histidine.
-
Inhibitor Addition: Aliquot the reaction mixture into tubes and add different concentrations of this compound or a vehicle control.
-
Enzyme and tRNA Addition: Initiate the reaction by adding purified HisRS and tRNAHis.
-
Incubation: Incubate the reaction at 37°C for a specific time course (e.g., 0, 2, 5, 10, 15 minutes).
-
Quenching and Precipitation: At each time point, spot an aliquot of the reaction mixture onto a filter paper disc and immediately immerse it in ice-cold 10% TCA to stop the reaction and precipitate the charged tRNA.
-
Washing: Wash the filter discs three times with cold 5% TCA and once with ethanol to remove unincorporated [¹⁴C]-Histidine.
-
Drying and Counting: Dry the filter discs and place them in scintillation vials with scintillation fluid. Measure the radioactivity.
-
Data Analysis: Plot the incorporated radioactivity over time to determine the reaction velocity. Calculate kinetic parameters (Km, Vmax) and the inhibition constant (Ki) for this compound.
Workflow for in vitro HisRS activity assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cells in culture
-
This compound solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid and 16% SDS, pH 4.7)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.
Conclusion
This compound is a powerful and specific inhibitor of protein synthesis, acting through the competitive inhibition of histidyl-tRNA synthetase. Its ability to induce the GCN2-mediated stress response has made it an invaluable tool for dissecting the intricate pathways that govern amino acid sensing and cellular homeostasis. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted effects of this compound, contributing to a deeper understanding of amino acid metabolism and its implications in health and disease, including potential applications in cancer therapy and drug development.
References
- 1. What are Histidyl-tRNA synthetase modulators and how do they work? [synapse.patsnap.com]
- 2. Reversible inhibition by this compound of protein synthesis in human cells at the activation of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. Uncharged tRNA activates GCN2 by displacing the protein kinase moiety from a bipartite tRNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the [3H]Leucine Incorporation Technique for Quantification of Bacterial Secondary Production Associated with Decaying Wetland Plant Litter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Lynchpin of Histidine Synthesis: A Technical Guide to Histidinol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Histidinol dehydrogenase (HisD or HDH), a critical enzyme in the histidine biosynthesis pathway, presents a compelling target for the development of novel antimicrobial agents and herbicides. Its absence in mammals underscores its potential for selective toxicity, a highly desirable characteristic in drug design. This technical guide provides an in-depth exploration of the function, kinetics, and experimental investigation of this compound dehydrogenase, offering a valuable resource for researchers in academia and industry.
Core Function and Mechanism
This compound dehydrogenase (EC 1.1.1.23) is a bifunctional enzyme that catalyzes the final two steps in the biosynthesis of L-histidine. This process involves the four-electron oxidation of L-histidinol to L-histidine, proceeding through an L-histidinaldehyde intermediate.[1] The reaction is dependent on the cofactor nicotinamide adenine dinucleotide (NAD⁺) and involves a homodimeric quaternary structure with a catalytic zinc ion (Zn²⁺) in each subunit.[1][2]
The overall reaction is as follows:
L-histidinol + 2 NAD⁺ + H₂O → L-histidine + 2 NADH + 2 H⁺
The catalytic mechanism of HisD is a Bi Uni Uni Bi Ping Pong kinetic mechanism.[3] In this ordered sequential mechanism, L-histidinol is the first substrate to bind to the enzyme, followed by the first molecule of NAD⁺. After the oxidation of this compound to histidinaldehyde and the release of the first NADH molecule, a second NAD⁺ molecule binds. The bound histidinaldehyde is then oxidized to histidine, followed by the release of the second NADH molecule and finally the product, L-histidine.[3]
Quantitative Enzyme Kinetics
The catalytic efficiency of this compound dehydrogenase varies across different organisms. A summary of key kinetic parameters is presented below, providing a basis for comparative analysis and inhibitor design.
| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Escherichia coli | L-Histidinol | 14 | - | - | [1] |
| NAD⁺ | 570 | - | - | [1] | |
| Salmonella typhimurium | L-Histidinol | 14 | - | - | [1] |
| NAD⁺ | 700 | - | - | [1] | |
| Brassica oleracea (Cabbage) | L-Histidinol | 15.5 | - | - | |
| NAD⁺ | 42 | - | - |
Note: k_cat_ and k_cat_/K_m_ values are not consistently reported across all studies and may require specific experimental determination.
Inhibition of this compound Dehydrogenase
Given its essential role in microbial and plant survival and its absence in mammals, HisD is an attractive target for the development of inhibitors. Various compounds have been investigated for their ability to block HisD activity.
| Inhibitor | Organism | Type of Inhibition | K_i_ (µM) | IC₅₀ (nM) | Reference |
| This compound analogue 1 | Salmonella typhimurium | - | 35 | - | [4] |
| This compound analogue 2a | Brassica oleracea | - | - | 40 | [4] |
| This compound analogue 2b | Brassica oleracea | - | - | 40 | [4] |
| Substituted benzylic ketone 3 | Brucella suis | - | - | 3 | [4] |
| L-histidine-derived hydrazone 7 | Mycobacterium tuberculosis | - | - | 1.1 | [4] |
| Oxo-imidazo[1,5-c]pyrimidine 6a | Brucella suis | - | - | 18,000 | [4] |
| Thioxo-imidazo[1,5-c]pyrimidine 6b | Brucella suis | - | - | 5,000 | [4] |
Experimental Protocols
Cloning, Expression, and Purification of Recombinant this compound Dehydrogenase
This protocol describes the generation of a His-tagged HisD for efficient purification.
1. Gene Amplification and Cloning:
-
Amplify the hisD gene from the genomic DNA of the desired organism using polymerase chain reaction (PCR). Design primers to incorporate restriction sites (e.g., NdeI and XhoI) for cloning into an expression vector (e.g., pET-28a(+)), which adds an N-terminal hexahistidine (6xHis) tag.
-
Digest both the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested gene into the vector using T4 DNA ligase.
-
Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).
-
Select for positive clones by antibiotic resistance and confirm the insert by colony PCR and DNA sequencing.
2. Protein Expression:
-
Transform the confirmed plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Grow a 10 mL starter culture overnight at 37°C in Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)).
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
3. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged HisD with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein fractions by SDS-PAGE.
-
Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
This compound Dehydrogenase Enzyme Activity Assay
This spectrophotometric assay measures the rate of NAD⁺ reduction to NADH.
1. Reagents:
-
Assay Buffer: 100 mM Glycine-NaOH, pH 9.0.
-
L-Histidinol stock solution (e.g., 10 mM in water).
-
NAD⁺ stock solution (e.g., 20 mM in water).
-
Purified this compound dehydrogenase enzyme.
2. Assay Procedure:
-
Set up a 1 mL reaction mixture in a quartz cuvette containing:
-
880 µL of Assay Buffer
-
50 µL of NAD⁺ stock solution (final concentration 1 mM)
-
50 µL of L-Histidinol stock solution (final concentration 0.5 mM)
-
-
Pre-incubate the reaction mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the purified enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Record the initial linear rate of the reaction (ΔA₃₄₀/min).
3. Calculation of Enzyme Activity:
-
One unit of this compound dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 2 µmol of NADH per minute under the specified conditions (since 2 moles of NAD⁺ are reduced per mole of this compound).
-
Activity (U/mL) = (ΔA₃₄₀/min * reaction volume (mL)) / (6.22 * 2 * enzyme volume (mL))
Visualizing the Pathway and Experimental Logic
To further elucidate the role of this compound dehydrogenase and the experimental approaches to its study, the following diagrams are provided.
Conclusion
This compound dehydrogenase remains a validated and promising target in the quest for new antimicrobial and herbicidal agents. A thorough understanding of its biochemical function, kinetic properties, and the methodologies for its study are paramount for the successful design and development of potent and selective inhibitors. This guide provides a foundational resource to aid researchers in this critical endeavor.
References
- 1. Brucella suis this compound dehydrogenase: synthesis and inhibition studies of substituted N-L-histidinylphenylsulfonyl hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. L-Histidinol Dehydrogenase as a New Target for Old Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Histidinol-Based Selection in Yeast Transformation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selection of transformed yeast cells using histidinol. This method offers a robust and specific selection strategy for yeast strains carrying the HIS3 selectable marker, which is particularly useful in various molecular biology applications, including protein expression, genetic screening, and drug discovery.
Introduction
Yeast transformation is a fundamental technique in molecular biology, enabling the introduction of foreign DNA into yeast cells. A crucial step in this process is the selection of successfully transformed cells. The HIS3 gene, which encodes imidazoleglycerol-phosphate dehydratase, is a commonly used auxotrophic marker for selection in Saccharomyces cerevisiae.[1][2] This enzyme catalyzes a key step in the biosynthesis of the amino acid histidine.[1][2][3]
Typically, selection for the HIS3 marker is performed on a synthetic defined (SD) medium lacking histidine (histidine dropout medium). However, an alternative and often more stringent selection can be achieved using a medium containing this compound. This compound is a precursor in the histidine biosynthesis pathway, and its conversion to L-histidine is dependent on a functional HIS3 gene product. This application note details the principle and protocol for this compound-based selection of yeast transformants.
Principle of this compound-Based Selection
The HIS3 gene encodes the enzyme imidazoleglycerol-phosphate dehydratase, which is essential for the sixth step in the L-histidine biosynthesis pathway.[1][2][3] Yeast strains with a non-functional his3 gene are auxotrophic for histidine and cannot grow on a medium lacking this amino acid.
This compound is a metabolic intermediate that is converted to L-histidine in the final steps of the biosynthesis pathway. By supplying this compound in the growth medium, only yeast cells that have been successfully transformed with a plasmid carrying a functional HIS3 gene can convert this compound to histidine and subsequently grow. Untransformed his3 mutant cells are unable to utilize this compound and will not survive. This method can provide a more stringent selection than simple histidine dropout media by actively selecting for enzymatic function.
Materials and Reagents
Yeast Strains and Plasmids
-
Saccharomyces cerevisiae strain auxotrophic for histidine (e.g., carrying a his3Δ mutation).
-
Plasmid DNA carrying the HIS3 gene as a selectable marker.
Media and Solutions
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile deionized water
-
1 M LiOAc (Lithium Acetate), sterile
-
50% (w/v) PEG 3350 (Polyethylene Glycol), sterile
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL
-
Synthetic Defined (SD) medium components:
-
Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate
-
Ammonium sulfate
-
Dextrose
-
Dropout supplement lacking histidine
-
-
L-Histidinol dihydrochloride (FW: 214.09 g/mol )
-
1 M NaOH, sterile
Experimental Protocols
This section details the protocols for yeast transformation and subsequent selection on this compound-containing medium.
Preparation of Competent Yeast Cells
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD medium to an OD₆₀₀ of approximately 0.2.
-
Incubate at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Discard the supernatant and wash the cells with 25 mL of sterile deionized water. Centrifuge again.
-
Resuspend the cell pellet in 1 mL of 100 mM LiOAc.
-
The cells are now competent and ready for transformation. For optimal results, use freshly prepared competent cells.
Yeast Transformation (Lithium Acetate/PEG Method)
-
In a sterile microfuge tube, combine the following in order:
-
240 µL of 50% PEG 3350
-
36 µL of 1 M LiOAc
-
10 µL of single-stranded carrier DNA (10 mg/mL, boiled for 5 minutes and immediately cooled on ice before use)
-
1-5 µg of plasmid DNA (in ≤ 74 µL of sterile water)
-
50 µL of competent yeast cells
-
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Incubate the tube at 42°C for 40-45 minutes (heat shock).
-
Pellet the cells by centrifugation at 8,000 x g for 1 minute.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 1 mL of sterile deionized water.
Preparation of this compound Selection Plates
-
Prepare 1 liter of Synthetic Defined (SD) medium lacking histidine according to standard recipes. This typically includes:
-
6.7 g Yeast Nitrogen Base without amino acids
-
5 g Ammonium Sulfate
-
20 g Dextrose
-
Appropriate amino acid dropout supplement lacking histidine
-
20 g Agar
-
-
Autoclave the medium to sterilize.
-
Cool the autoclaved medium to approximately 55-60°C in a water bath.
-
Prepare a 300 mM stock solution of L-histidinol dihydrochloride in sterile deionized water. Filter-sterilize this solution using a 0.22 µm filter.
-
Add 10 mL of the sterile 300 mM L-histidinol stock solution to the 1 liter of cooled SD medium to achieve a final concentration of 3 mM.
-
Mix gently but thoroughly and pour the plates.
-
Allow the plates to solidify at room temperature.
Plating and Selection of Transformants
-
Plate 100-200 µL of the resuspended transformed yeast cells onto the SD/-His + 3 mM this compound plates.
-
Incubate the plates at 30°C for 2-4 days, or until colonies appear.
-
As a control, plate the transformation mix on a non-selective YPD plate to assess cell viability after the transformation procedure, and on an SD/-His plate without this compound to compare colony formation. A negative control transformation (without plasmid DNA) should also be plated on the selection plates to check for background growth.
Data Presentation
Quantitative data from a typical yeast transformation experiment using this compound selection is summarized below. The data represents the average number of colonies obtained per plate.
| Selection Plate | Plasmid DNA (+HIS3) | No Plasmid DNA (Negative Control) |
| SD/-His | ~250 colonies | 0 colonies |
| SD/-His + 3 mM this compound | ~200 colonies | 0 colonies |
| YPD (viability control) | Lawn of growth | Lawn of growth |
Note: Transformation efficiency can vary depending on the yeast strain, plasmid size, and quality of reagents. The values presented are for illustrative purposes.
Visualizations
Histidine Biosynthesis Pathway
The following diagram illustrates the L-histidine biosynthesis pathway in Saccharomyces cerevisiae, highlighting the crucial step catalyzed by the HIS3 gene product.
Caption: L-histidine biosynthesis pathway in S. cerevisiae.
Experimental Workflow
The diagram below outlines the key steps of the this compound-based selection protocol.
Caption: Workflow for this compound-based yeast selection.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No colonies on selection plates | Poor transformation efficiency. | Optimize the transformation protocol: use fresh, high-quality plasmid DNA; ensure competent cells are in the optimal growth phase; verify the heat shock temperature and duration. |
| Incorrect this compound concentration. | Prepare a fresh stock solution of this compound and ensure the final concentration in the plates is 3 mM. | |
| Inactive HIS3 gene on the plasmid. | Verify the integrity and sequence of the HIS3 gene on your plasmid. | |
| High background growth (many colonies on negative control plate) | Contamination of yeast strain or media. | Use a fresh, verified his3 auxotrophic yeast strain. Ensure all media and solutions are sterile. |
| Incomplete histidine dropout. | Use high-quality dropout supplements and yeast nitrogen base to prepare the selection media. | |
| Slow or poor colony growth | Suboptimal growth conditions. | Ensure plates are incubated at the correct temperature (30°C). |
| Toxicity of this compound at higher concentrations. | While 3 mM is a standard concentration, you can test a range of this compound concentrations (e.g., 1-5 mM) to find the optimal level for your specific yeast strain. |
Conclusion
This compound-based selection provides a stringent and reliable method for isolating yeast transformants carrying the HIS3 marker. By leveraging the enzymatic activity of the HIS3 gene product, this technique can reduce background growth and ensure the selection of cells with a functional histidine biosynthesis pathway. The detailed protocols and guidelines presented in this application note will enable researchers to successfully implement this powerful selection strategy in their yeast-based experiments.
References
Application Notes and Protocols: Histidinol Dehydrogenase (hisD) Gene Selection in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The histidinol dehydrogenase (hisD) gene, derived from Salmonella typhimurium, offers a robust and efficient dominant selectable marker system for mammalian cells.[1][2] This system provides a cost-effective alternative to commonly used antibiotic-based selection markers like neomycin (G418), hygromycin, and puromycin.[2] The selection process leverages a dual mechanism: the detoxification of a toxic analogue, L-histidinol, and the biosynthesis of the essential amino acid L-histidine, ensuring stringent selection of successfully transfected cells.[1][2][3]
Principle of Selection:
Mammalian cells lack the enzyme this compound dehydrogenase and therefore cannot convert L-histidinol to L-histidine.[1] Furthermore, L-histidinol is toxic to mammalian cells as it competitively inhibits the histidyl-tRNA synthetase, an enzyme crucial for protein synthesis.[1][4][5]
The hisD selection system operates as follows:
-
Toxicity: In standard culture medium, the addition of L-histidinol inhibits protein synthesis in non-transfected cells, leading to cell death.[1][3]
-
Rescue: Cells successfully transfected with a vector expressing the hisD gene produce this compound dehydrogenase. This enzyme catalyzes the two-step NAD+-dependent oxidation of L-histidinol into L-histidine.[1][6]
-
Dual Advantage: The HisD enzyme simultaneously detoxifies the cell by removing the this compound inhibitor and provides the essential amino acid L-histidine, allowing the cell to survive and proliferate.[1]
This dual-selection pressure results in a low background of spontaneous resistant colonies and a high stringency of selection.
Advantages of the hisD Selection System
-
Cost-Effective: L-histidinol is significantly less expensive than antibiotics such as G418, hygromycin, or puromycin.[1][2]
-
High Stringency: The dual mechanism of detoxification and biosynthesis provides a robust selection, minimizing false positives.[1]
-
Reduced Cytotoxicity: Unlike some antibiotic selection agents that can cause altered morphology or reduced proliferative potential in selected cells, L-histidinol selection has been shown to have no apparent negative effect on the growth or morphology of resistant keratinocyte colonies.[7]
-
Versatility: The hisD system has been successfully used in a variety of mammalian cell lines, including CHO, 3T3, CV-1, and HeLa cells.[1][2][3]
Mechanism of Action and Experimental Workflow
The biochemical pathway and the experimental workflow for establishing stable cell lines using hisD selection are outlined below.
Diagram: Mechanism of this compound Dehydrogenase (hisD) Selection
Caption: Mechanism of hisD selection in mammalian cells.
Diagram: Experimental Workflow for hisD Stable Cell Line Generation
Caption: Workflow for generating stable cell lines using hisD.
Data Presentation: Quantitative Parameters
The optimal concentration of L-histidinol is cell-line dependent and must be determined empirically. The following table summarizes typical concentration ranges and selection timelines from the literature.
| Parameter | Cell Line | Value | Notes |
| This compound Concentration | 3T3, CV-1, HeLa | 0.125 - 0.150 mM | Effective selection is critically dependent on the this compound concentration.[3] |
| Keratinocytes | 12-53% | Percentage of drug-resistant colonies observed after retroviral transduction.[7] | |
| General Mammalian Cells | 0.1 - 1.0 mM | A general starting range for kill curve optimization. | |
| Selection Medium | Most Cell Lines | Histidine-free DMEM | Supplemented with 10% calf serum (undialyzed) and L-histidinol.[3] |
| Selection Duration | 3T3, CV-1, HeLa | 10 - 20 days | Time required for colonies to be ready for picking or counting.[3] |
| General Mammalian Cells | 7 - 21 days | Mock-transfected cells should be dead within 6 days.[3] |
Experimental Protocols
Protocol 1: Determination of Optimal L-Histidinol Concentration (Kill Curve)
It is crucial to determine the minimum concentration of L-histidinol that effectively kills non-transfected host cells.
Materials:
-
Host mammalian cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Histidine-free growth medium
-
L-histidinol stock solution (50 mM in 0.1 M HEPES, pH 7.4, filter-sterilized)[3]
-
Multi-well tissue culture plates (e.g., 24-well or 96-well)
Methodology:
-
Cell Plating: Seed the host cells into a multi-well plate at a density that will result in 25-50% confluency the next day.[8]
-
Prepare Selection Media: Prepare a series of histidine-free media containing a range of L-histidinol concentrations (e.g., 0, 0.05, 0.1, 0.125, 0.15, 0.2, 0.5, 1.0 mM).
-
Apply Selection: After 24 hours, aspirate the normal growth medium and replace it with the prepared selection media. Include a control well with histidine-free medium without this compound and a control with complete medium.
-
Incubation and Observation: Incubate the cells under standard conditions (37°C, 5% CO2).
-
Media Change: Replace the medium with freshly prepared selection media every 2-3 days.[8]
-
Determine Concentration: Observe the cells daily for viability. The optimal concentration is the lowest one that results in complete cell death of the non-transfected cells within 7-14 days.[8]
Protocol 2: Generation of Stable Cell Lines using hisD Selection
Materials:
-
Mammalian expression vector containing the hisD gene and your Gene of Interest (GOI).
-
High-quality plasmid DNA preparation.
-
Host mammalian cell line (e.g., CHO, HEK293).
-
Transfection reagent (e.g., lipofectamine, polyethylenimine).
-
Complete growth medium and Histidine-free selection medium.
-
Optimal concentration of L-histidinol (determined from Protocol 1).
-
Cloning cylinders or pipette tips for colony picking.
Methodology:
-
Transfection:
-
Plate host cells to be 70-90% confluent on the day of transfection.
-
Transfect the cells with the hisD/GOI expression vector according to the manufacturer's protocol for your chosen transfection reagent. Include a mock transfection control (no DNA).
-
-
Recovery:
-
24-48 hours post-transfection, allow the cells to recover and begin expressing the hisD gene. During this time, culture the cells in complete growth medium.
-
-
Initiation of Selection:
-
After the recovery period, passage the cells at a 1:20 or 1:50 dilution into histidine-free selection medium containing the pre-determined optimal concentration of L-histidinol.[3]
-
Note: It is critical that the cells are actively dividing during selection. Do not allow them to become over-confluent.[9]
-
-
Maintenance During Selection:
-
Isolation of Resistant Colonies:
-
After 10-20 days, distinct, healthy colonies should be visible.[3]
-
Wash the plate gently with PBS.
-
Isolate well-separated colonies using cloning cylinders or by scraping with a sterile pipette tip.
-
Transfer each colony to a separate well of a new multi-well plate (e.g., 24-well) containing the same selection medium.
-
-
Expansion and Validation:
-
Expand the isolated clones in selection medium.
-
Once a sufficient cell number is reached, cryopreserve aliquots of each clone and prepare cell lysates or RNA for validation of GOI expression (e.g., via Western Blot, qPCR, ELISA, or functional assay).
-
Gradually wean the validated high-expressing clones back to a complete medium without this compound for long-term culture, if desired.
-
References
- 1. Two dominant-acting selectable markers for gene transfer studies in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Reversible inhibition by this compound of protein synthesis in human cells at the activation of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. L-histidinol provides effective selection of retrovirus-vector-transduced keratinocytes without impairing their proliferative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. abo.com.pl [abo.com.pl]
Application of Histidinol in the Selection of Retrovirus-Vector-Transduced Keratinocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The genetic modification of keratinocytes using retroviral vectors is a cornerstone of gene therapy research for various skin disorders. A critical step in this process is the selection of successfully transduced cells. While aminoglycoside antibiotics like G418 have been widely used, they can negatively impact the proliferation and differentiation potential of keratinocytes. L-histidinol, in conjunction with the hisD selectable marker gene, offers a powerful and less detrimental alternative for the enrichment of genetically modified keratinocyte populations.
These application notes provide a comprehensive overview and detailed protocols for the use of histidinol in the selection of retrovirus-vector-transduced keratinocytes.
Principle of this compound Selection
The this compound selection system is a powerful tool for isolating cells that have been successfully transduced with a retroviral vector carrying the Salmonella typhimurium hisD gene. This gene encodes the enzyme L-histidinol dehydrogenase (HDH). The selection process operates on a dual principle:
-
Toxicity of L-histidinol: L-histidinol is an alcoholic precursor of the essential amino acid L-histidine. In mammalian cells, which lack the histidine biosynthesis pathway, L-histidinol acts as a competitive inhibitor of histidyl-tRNA synthetase. This inhibition halts protein synthesis, leading to cell death.
-
Detoxification and Biosynthesis by this compound Dehydrogenase (HDH): The hisD gene product, HDH, is an oxidoreductase that catalyzes the two-step NAD+-dependent oxidation of L-histidinol to L-histidine.[1][2] Therefore, cells expressing the hisD gene can not only detoxify L-histidinol but also convert it into the essential amino acid L-histidine.
This dual mechanism allows for a stringent selection of transduced cells in a specially formulated histidine-free culture medium supplemented with L-histidinol.
Advantages of this compound Selection for Keratinocytes
Studies have shown that L-histidinol selection is particularly advantageous for keratinocyte cultures when compared to conventional selection agents like G418. The primary benefits include:
-
Preservation of Proliferative Potential: Unlike G418-selected keratinocytes, which often exhibit a reduced proliferative potential and signs of terminal differentiation, cells selected with L-histidinol maintain a robust proliferative capacity.[3]
-
Maintenance of Normal Morphology: Keratinocytes selected with L-histidinol do not display the altered morphology often associated with G418 treatment, which can be indicative of cellular stress and differentiation.[3]
-
High Efficiency of Colony Formation: The efficiency of generating drug-resistant keratinocyte colonies with L-histidinol selection is comparable to that achieved with G418.[3]
These advantages make this compound selection an ideal choice for studies involving keratinocyte stem cells and for the generation of healthy, expandable populations of transduced keratinocytes for research and therapeutic applications.
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies of this compound and G418 selection in retrovirally transduced keratinocytes.
| Parameter | L-Histidinol Selection | G418 Selection | Reference |
| Drug-Resistant Colony Formation Efficiency | 12-53% | 12-53% | [3] |
| Proliferative Potential | No apparent effect | Reduced | [3] |
| Cellular Morphology | No apparent effect | Altered, indicative of terminal differentiation | [3] |
| hADA Expression in Transduced Canine Keratinocytes | Not reported | ~80-fold higher than endogenous levels | [3] |
Experimental Protocols
Protocol 1: Preparation of Histidine-Free Keratinocyte Growth Medium
Materials:
-
Defined Keratinocyte-SFM (Serum-Free Medium) basal liquid (without supplements) or another suitable histidine-free basal medium.
-
Keratinocyte growth supplement kit (containing EGF, insulin, etc., ensure it is histidine-free).
-
L-Glutamine.
-
Penicillin-Streptomycin solution.
-
Fetal Bovine Serum (FBS), dialyzed to remove amino acids (optional, for specific protocols).
-
Sterile, cell culture-grade water.
Procedure:
-
Start with a basal keratinocyte medium that is known to be histidine-free. A custom formulation or a commercial basal medium where the composition is known is ideal. For example, Defined Keratinocyte-SFM is a low-protein, serum-free medium that could be suitable if the basal formulation is confirmed to be histidine-free.
-
Aseptically add the growth supplements (e.g., EGF, insulin, hydrocortisone) from a compatible kit. Ensure the supplement formulations do not contain histidine.
-
Supplement the medium with L-Glutamine to a final concentration of 2-4 mM.
-
Add Penicillin-Streptomycin to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin.
-
If your protocol requires serum, use dialyzed FBS to a final concentration of 2-10%.
-
Filter-sterilize the complete medium through a 0.22 µm filter.
-
Store the complete histidine-free keratinocyte growth medium at 4°C for up to 2-4 weeks.
Protocol 2: Retroviral Transduction of Primary Human Keratinocytes
This protocol provides a general method for the retroviral transduction of primary human keratinocytes using a co-cultivation technique.
Materials:
-
Primary human keratinocytes.
-
Retrovirus-producing packaging cell line (e.g., PA317) carrying the hisD gene vector.
-
Complete keratinocyte growth medium.
-
Mitomycin C.
-
Polybrene.
-
Trypsin-EDTA solution.
Procedure:
-
Culture the primary human keratinocytes according to standard protocols.
-
On the day of transduction, treat the retrovirus-producing packaging cells with Mitomycin C (10 µg/mL) for 2-3 hours to arrest their cell division.
-
Thoroughly wash the Mitomycin C-treated packaging cells with PBS.
-
Plate the lethally irradiated packaging cells at a density of 2 x 10^4 cells/cm².
-
The following day, seed the primary keratinocytes onto the packaging cell monolayer at a density of 5 x 10^3 to 1 x 10^4 cells/cm².
-
Add Polybrene to the co-culture medium at a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Allow the co-cultivation to proceed for 48-72 hours.
-
After the co-cultivation period, remove the packaging cells by briefly treating the culture with EDTA, followed by gentle pipetting to dislodge the keratinocytes.
-
Replate the harvested keratinocytes onto a new culture dish.
-
Allow the keratinocytes to recover for 24-48 hours before initiating this compound selection.
Protocol 3: L-Histidinol Selection of Transduced Keratinocytes
Materials:
-
Transduced keratinocyte population.
-
Histidine-free keratinocyte growth medium (prepared as in Protocol 1).
-
L-histidinol dihydrochloride solution (sterile, stock solution of 100-500 mM).
-
Complete keratinocyte growth medium (containing histidine).
Procedure:
-
Determine the Optimal L-histidinol Concentration (Kill Curve):
-
Plate non-transduced keratinocytes in a multi-well plate.
-
Prepare a series of histidine-free keratinocyte growth media containing a range of L-histidinol concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).
-
Culture the cells in these media for 7-10 days, replacing the medium every 2-3 days.
-
Determine the lowest concentration of L-histidinol that results in complete cell death of the non-transduced population. This will be the concentration used for selection. Based on literature for other mammalian cells, a concentration of 0.5 mM to 2 mM is a likely effective range.
-
-
Selection of Transduced Keratinocytes:
-
After the 24-48 hour recovery period post-transduction, replace the standard culture medium with the pre-warmed histidine-free keratinocyte growth medium containing the optimal concentration of L-histidinol.
-
Culture the cells in the selection medium for 7-14 days, or until all non-transduced cells have died and distinct colonies of resistant cells are visible.
-
Change the selection medium every 2-3 days.
-
Once selection is complete, the resistant colonies can be individually picked and expanded or the entire population can be cultured in standard keratinocyte growth medium (containing histidine) for further experiments.
-
Visualizations
Caption: Mechanism of L-histidinol selection in mammalian cells.
Caption: Experimental workflow for this compound selection.
References
- 1. pnas.org [pnas.org]
- 2. Two dominant-acting selectable markers for gene transfer studies in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-histidinol provides effective selection of retrovirus-vector-transduced keratinocytes without impairing their proliferative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histidinol Selection of S. cerevisiae Harboring the HIS3 Marker
Audience: Researchers, scientists, and drug development professionals.
Introduction
The HIS3 gene of Saccharomyces cerevisiae, which encodes imidazoleglycerol-phosphate dehydratase, is a cornerstone of yeast genetics, serving as a robust selectable marker. This enzyme catalyzes a critical step in the biosynthesis of histidine. Yeast strains with a compromised his3 gene are histidine auxotrophs, unable to survive on media devoid of this essential amino acid. Transformation with a functional HIS3 gene rescues this auxotrophy, enabling growth on selective media. Histidinol selection presents a stringent alternative to simple histidine dropout media for identifying successful transformants. This compound, a precursor in the histidine biosynthesis pathway, can be converted to histidine by the HIS3 gene product. This application note provides detailed protocols and data for the effective use of this compound selection in S. cerevisiae.
Principle of this compound Selection
The selection mechanism hinges on the dual role of the HIS3 gene product. While essential for histidine synthesis, it also provides a means of detoxification. This compound acts as a competitive inhibitor of the HIS4 gene product, another enzyme in the histidine biosynthesis pathway. However, the enzyme encoded by HIS3 can efficiently convert this compound to L-histidine. Consequently, only yeast cells that have been successfully transformed with a functional HIS3 gene can overcome the inhibitory effects of this compound and proliferate on a medium containing this compound but lacking histidine. This provides a highly stringent selection method for HIS3-containing transformants. It is important to note that wild-type yeast cells are generally unable to take up this compound from the medium. Therefore, for this selection to be effective, a yeast strain with a mutation that allows for this compound uptake, such as a dominant allele of the HOL1 gene (HOL1-1,101), may be required[1].
Experimental Protocols
Materials
-
S. cerevisiae strain with a his3 mutation (e.g., his3Δ) and capable of this compound uptake.
-
Plasmid DNA containing the HIS3 marker.
-
Yeast Peptone Dextrose (YPD) medium.
-
Synthetic Dextrose (SD) minimal medium.
-
Histidine dropout supplement.
-
L-histidinol dihydrochloride.
-
Lithium acetate (LiAc).
-
Polyethylene glycol (PEG), MW 3350.
-
Single-stranded carrier DNA (e.g., salmon sperm DNA).
-
Sterile water and appropriate sterile labware.
Preparation of this compound Selection Plates
-
Prepare Synthetic Dextrose (SD) medium lacking histidine (SD-His):
-
For 1 liter, combine 6.7 g Yeast Nitrogen Base without amino acids, 20 g dextrose, and the appropriate amount of amino acid dropout supplement lacking histidine.
-
Bring the volume to 1 liter with distilled water and add 20 g of agar for solid medium.
-
Autoclave for 20 minutes at 121°C.
-
-
Add this compound:
-
Cool the autoclaved medium to approximately 50-60°C.
-
Prepare a sterile stock solution of L-histidinol dihydrochloride (e.g., 1 M in water, filter-sterilized).
-
Aseptically add the this compound stock solution to the cooled medium to achieve the desired final concentration. A common starting concentration is 10 mM.
-
-
Pour Plates:
-
Mix the medium thoroughly and pour into sterile petri dishes.
-
Allow the plates to solidify at room temperature and store at 4°C until use.
-
Yeast Transformation Protocol (Lithium Acetate Method)
-
Prepare Competent Cells:
-
Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.
-
In the morning, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2.
-
Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the pellet in 1 mL of 100 mM LiAc. The cells are now competent.
-
-
Transformation:
-
In a microfuge tube, combine 100 µL of the competent cell suspension with 0.1-1 µg of plasmid DNA and 5 µL of single-stranded carrier DNA (10 mg/mL, boiled and chilled on ice).
-
Add 600 µL of sterile 40% PEG (w/v) in 100 mM LiAc.
-
Vortex thoroughly to mix.
-
Incubate at 30°C for 30 minutes.
-
Heat shock the cells at 42°C for 15-20 minutes.
-
-
Plating and Selection:
-
Centrifuge the transformation mixture at 8000 x g for 1 minute and discard the supernatant.
-
Resuspend the cell pellet in 200 µL of sterile water.
-
Plate the entire cell suspension onto the prepared SD-His plates containing this compound.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
Data Presentation
The optimal concentration of this compound for selection can vary between different yeast strains and experimental setups. It is advisable to perform a titration to determine the ideal concentration that minimizes background growth while allowing robust growth of transformants.
| This compound Concentration (mM) | Growth of his3Δ Strain | Growth of HIS3 Transformant | Expected Outcome |
| 0 (on SD-His) | No Growth | Robust Growth | Standard auxotrophic selection. |
| 5 | No Growth | Moderate to Robust Growth | May be sufficient for some strains, potentially lower stringency. |
| 10 | No Growth | Robust Growth | Commonly recommended starting concentration for stringent selection. |
| 20 | No Growth | Robust Growth | Higher concentration for potentially even more stringent selection, but may slightly inhibit the growth of true positives. |
Mandatory Visualizations
Histidine Biosynthesis Pathway in S. cerevisiae
References
Preparation and Stability of L-Histidinol Stock Solutions for Cellular Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-histidinol, a structural analog of the amino acid L-histidine, is a valuable tool in cellular and molecular biology research. It acts as a reversible inhibitor of protein synthesis by competitively targeting histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine.[1][2] This inhibitory action leads to a reduction in protein synthesis, making L-histidinol useful for a variety of applications, including the selection of cells with specific genetic modifications, enhancing the efficacy of anticancer drugs, and studying the cellular stress response pathways.[3][4][5][6] This document provides detailed protocols for the preparation, storage, and application of L-histidinol stock solutions to ensure experimental reproducibility and accuracy.
Properties of L-Histidinol Dihydrochloride
L-histidinol is typically supplied as a dihydrochloride salt, which influences its solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃O · 2HCl | [1] |
| Molecular Weight | 214.1 g/mol | [1][7] |
| Appearance | Crystalline solid | [7] |
Solubility and Stock Solution Preparation
The choice of solvent is critical for preparing stable and effective L-histidinol stock solutions. The solubility varies depending on the solvent.
| Solvent | Solubility | Source |
| Water | 50 mg/mL | [1] |
| DMSO | ~5 mg/mL | [7] |
| PBS (pH 7.2) | ~10 mg/mL | [7] |
Protocol 1: Preparation of Aqueous L-Histidinol Stock Solution (e.g., 50 mg/mL)
This protocol is suitable for experiments where an organic solvent is not desirable.
Materials:
-
L-histidinol dihydrochloride powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Weigh the desired amount of L-histidinol dihydrochloride powder in a sterile conical tube. For a 50 mg/mL stock solution, weigh 500 mg of the powder for a final volume of 10 mL.
-
Add the appropriate volume of sterile, nuclease-free water to the tube.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.[1]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of L-Histidinol Stock Solution in DMSO (e.g., 5 mg/mL)
This protocol is recommended for long-term storage.
Materials:
-
L-histidinol dihydrochloride powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
Procedure:
-
Weigh the desired amount of L-histidinol dihydrochloride powder in a sterile conical tube. For a 5 mg/mL stock solution, weigh 50 mg of the powder for a final volume of 10 mL.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to the tube. It is recommended to purge the DMSO with an inert gas to minimize oxidation.[7]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes.
Storage and Stability
Proper storage is crucial to maintain the activity of L-histidinol stock solutions.
| Solvent | Storage Temperature | Stability | Source |
| Water | Room Temperature | At least 24 hours (for a 5% solution) | [1] |
| Water | -20°C | Not recommended for use after one month | [1] |
| Aqueous Buffers (e.g., PBS) | 4°C | Not recommended for more than one day | [7] |
| DMSO | -20°C | At least 2 years | [7] |
| DMSO | -80°C | Up to 6 months | [3] |
Note: For biological experiments, it is critical to ensure that the final concentration of DMSO is not toxic to the cells.
Experimental Protocols: Application in Cell Culture
L-histidinol is a competitive inhibitor of histidyl-tRNA synthetase, which is a key enzyme in protein synthesis. This mechanism of action is central to its various applications in cell culture.
Protocol 3: Inhibition of Protein Synthesis in Cultured Cells
This protocol describes a general method to assess the inhibitory effect of L-histidinol on protein synthesis.
Materials:
-
Cultured cells (e.g., HeLa, Mouse L cells)
-
Complete cell culture medium
-
L-histidinol stock solution
-
Protein synthesis assay kit (e.g., based on puromycin incorporation)
-
Plate reader or other appropriate detection instrument
Procedure:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to attach and grow overnight.
-
Prepare a series of dilutions of the L-histidinol stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 mM to 3 mM).[2][3]
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of L-histidinol. Include a vehicle control (medium with the same concentration of solvent as the highest L-histidinol concentration).
-
Incubate the cells for the desired period (e.g., 2 to 24 hours).[3]
-
Assess the rate of protein synthesis using a suitable assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibition of protein synthesis by L-histidinol.
Conclusion
The proper preparation and storage of L-histidinol stock solutions are fundamental for obtaining reliable and reproducible results in experimental settings. By following these detailed protocols and understanding the stability of L-histidinol in different solvents, researchers can effectively utilize this compound to investigate various cellular processes. The provided experimental workflow offers a starting point for assessing the biological activity of L-histidinol in cell-based assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-histidinol provides effective selection of retrovirus-vector-transduced keratinocytes without impairing their proliferative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Histidinol Dehydrogenase Enzyme Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidinol dehydrogenase (HDH), with the systematic name L-histidinol:NAD+ oxidoreductase (EC 1.1.1.23), is a crucial enzyme in the biosynthesis of histidine.[1] It catalyzes the final two steps of this pathway, which is present in bacteria, fungi, and plants, but absent in mammals.[2] This makes HDH an attractive target for the development of novel antimicrobial agents.[2][3][4] The enzyme carries out a four-electron oxidation of L-histidinol to L-histidine, utilizing two molecules of NAD+ as a cofactor and proceeding through a tightly bound L-histidinaldehyde intermediate.[1][5][6]
The overall reaction is as follows:
L-histidinol + 2 NAD⁺ + H₂O → L-histidine + 2 NADH + 3 H⁺[7]
The kinetic mechanism of this compound dehydrogenase has been described as a Bi Uni Uni Bi Ping Pong mechanism.[8][9] The study of its enzyme kinetics is fundamental for understanding its catalytic mechanism and for the discovery and characterization of potential inhibitors. This document provides a detailed protocol for a continuous spectrophotometric assay to determine the kinetic parameters of this compound dehydrogenase. The assay is based on monitoring the production of NADH, which absorbs light at 340 nm.
Signaling Pathway and Catalytic Mechanism
The catalytic conversion of L-histidinol to L-histidine by this compound dehydrogenase involves two sequential oxidation steps at a single active site.[1][10]
Caption: Catalytic cycle of this compound dehydrogenase.
Experimental Workflow
The following diagram outlines the major steps for determining the kinetic parameters of this compound dehydrogenase.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Calculating enzyme kinetic parameters from protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. graphviz.org [graphviz.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uniprot.org [uniprot.org]
- 8. sketchviz.com [sketchviz.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. Enzyme Kinetics Calculations [andrew.cmu.edu]
Application Notes and Protocols for Utilizing Histidinol in Cancer Chemotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Histidinol, an analog of the amino acid L-histidine, has demonstrated significant potential in preclinical cancer research as a chemosensitizing agent. It selectively protects normal cells from the toxicity of various chemotherapeutic drugs while simultaneously enhancing their efficacy against tumor cells.[1][2][3][4] This differential effect is primarily attributed to its ability to cause a temporary cell cycle arrest in normal cells, which are dependent on external signals for proliferation, while cancer cells, often with deregulated cell cycle control, continue to proliferate and remain susceptible to cycle-specific chemotherapeutic agents.[5][6] Furthermore, this compound has been shown to reverse multidrug resistance in some cancer cell lines.[2][7] These application notes provide a comprehensive overview of the use of this compound in combination with standard chemotherapeutic agents, including detailed experimental protocols and data presentation guidelines.
Data Presentation
The following tables summarize the qualitative and quantitative findings from preclinical studies on the combination of this compound with various chemotherapeutic agents. While specific IC50 values for combination treatments are not consistently reported across the literature, the data indicates a significant enhancement of chemotherapeutic efficacy.
Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapeutic Agents
| Chemotherapeutic Agent | Cancer Cell Line(s) | Observed Effect with this compound Combination | Fold Increase in Efficacy (where reported) | Reference(s) |
| Cisplatin | MDCK-T1 (canine kidney epithelial) | Reversal of resistance | ~10-fold | [2] |
| 5-Fluorouracil (5-FU) | L1210 (murine leukemia), MDCK-T1 | Increased cytotoxicity, reversal of resistance | ~10-fold (MDCK-T1) | [2][4] |
| Cytarabine (ara-C) | L1210 (murine leukemia), MDCK-T1 | Increased cytotoxicity, reversal of resistance | ~15-fold (MDCK-T1) | [2][4] |
| Methotrexate | Leukemia and lymphoma cell lines (Daudi, MOLT 4) | Increased cell killing | Not specified | [3] |
| Carmustine (BCNU) | Leukemia and lymphoma cell lines (Daudi, MOLT 4) | Increased cell killing | Not specified | [3] |
| Daunorubicin | Leukemia and lymphoma cell lines (Daudi, MOLT 4) | Increased cell killing | Not specified | [3] |
Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapeutic Agents
| Chemotherapeutic Agent | Animal Model | Tumor Type | Key Findings | Reference(s) |
| 5-Fluorouracil (5-FU) | DBA/2J Mice | L1210 Leukemia | Increased tumor cell eradication, protection of bone marrow from toxicity. | [4] |
| Cytarabine (ara-C) | DBA/2J Mice | L1210 Leukemia | Increased tumor cell eradication, protection of bone marrow from toxicity. | [4] |
| Cyclophosphamide, BCNU, Cisplatin | Mice | Various transplantable tumors | Marginal therapeutic benefit observed in this particular study. | [8] |
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound's primary mechanism involves the inhibition of protein synthesis, leading to a cascade of downstream effects that differ between normal and cancerous cells. This differential response forms the basis of its utility in chemotherapy.
Caption: Proposed mechanism of this compound's differential action on normal and cancer cells.
Experimental Workflow for In Vitro Efficacy Testing
A typical workflow to assess the synergistic effect of this compound and a chemotherapeutic agent in vitro.
Caption: Standard workflow for in vitro evaluation of this compound and chemotherapy combinations.
Apoptosis Signaling Pathway
This compound, in combination with chemotherapeutic agents, enhances the induction of apoptosis in cancer cells. The following diagram illustrates the key players in the intrinsic (mitochondrial) apoptotic pathway often assessed.
Caption: Key components of the intrinsic apoptotic pathway affected by combination therapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound and a chemotherapeutic agent, alone and in combination, on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound dihydrochloride (Sigma-Aldrich, H6647 or similar)
-
Chemotherapeutic agent of choice (e.g., Cisplatin, 5-Fluorouracil)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the drugs, alone or in combination. Include vehicle-only controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for the chemotherapeutic agent alone and in combination with this compound.
-
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cancer cells after treatment with this compound and a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
6-well plates
-
Crystal violet staining solution (0.5% w/v in methanol)
-
PBS
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency and treatment toxicity) into 6-well plates.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat the cells with the desired concentrations of the chemotherapeutic agent, this compound, or the combination for a specified duration (e.g., 24 hours).
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
-
Incubation:
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Staining:
-
Wash the wells with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain with crystal violet solution for 10-20 minutes.
-
Gently wash with water and allow the plates to air dry.
-
-
Colony Counting:
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = PE of treated cells / PE of control cells.
-
Plot the surviving fraction as a function of drug concentration.
-
Apoptosis Detection by Western Blot
Objective: To detect changes in the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) following treatment.
Materials:
-
Cancer cells treated as described above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to the loading control to compare protein expression levels between treatment groups.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in treated cells.
Materials:
-
Cancer cells grown on coverslips or chamber slides
-
This compound and chemotherapeutic agent
-
TUNEL assay kit (commercially available kits are recommended)
-
4% paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
-
DAPI or another nuclear counterstain
Protocol (General guidelines, refer to kit manufacturer's instructions for specifics):
-
Cell Treatment:
-
Seed and treat cells on coverslips as described previously.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with permeabilization solution for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Wash cells with PBS.
-
Incubate cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber for 1 hour at 37°C in the dark.
-
-
Staining and Mounting:
-
Wash cells with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto microscope slides with mounting medium.
-
-
Analysis:
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright nuclear fluorescence, while all nuclei will be stained with DAPI.
-
Quantify the percentage of TUNEL-positive cells in different treatment groups.
-
Conclusion
This compound presents a promising strategy to enhance the therapeutic index of conventional chemotherapeutic agents. The protocols and data provided in these application notes offer a framework for researchers to investigate the potential of this compound in various cancer models. Further research is warranted to elucidate the precise molecular mechanisms underlying its synergistic effects and to translate these preclinical findings into clinical applications.
References
- 1. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-mediated enhancement of the specificity of two anticancer drugs in mice bearing leukemic bone marrow disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specificity, schedule, and proliferation dependence of infused L-histidinol after 5-fluorouracil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-histidinol protection against cytotoxic action of cytosine arabinoside and 5-fluorouracil in cultured mouse spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histidine catabolism is a major determinant of methotrexate sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-histidinol: preclinical therapeutic studies in combination with antitumor agents and pharmacokinetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isolating Histidinol-Resistant Mutant Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histidinol, an analog of the amino acid L-histidine, is a potent inhibitor of protein synthesis in mammalian cells. It competitively inhibits histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine, a crucial step in protein translation. This property of this compound has been leveraged in two primary methodologies for the selection of specific cell lines in research and biotechnology: as a dominant selectable marker for gene transfer and for the isolation of mutant cell lines with inherent resistance mechanisms.
These application notes provide detailed protocols for two distinct methods to isolate this compound-resistant mammalian cell lines:
-
Selection of Transfected Cells Expressing the hisD Gene: A method for positive selection of cells that have been successfully transfected with a plasmid carrying the Salmonella typhimurium hisD gene. This gene encodes this compound dehydrogenase, which converts this compound to L-histidine, enabling cell survival in a medium lacking histidine but containing this compound.[1][2]
-
Isolation of Resistant Mutants via Chemical Mutagenesis: A procedure to generate and select for mutant cell lines that exhibit natural resistance to this compound, often through mechanisms such as the amplification of the endogenous histidyl-tRNA synthetase gene.[1]
Method 1: Selection of Transfected Cells with the hisD Selectable Marker
This method is a powerful tool for selecting cells that have been successfully transfected with a gene of interest co-expressed with the hisD gene. The selection is based on the cell's acquired ability to utilize this compound as a precursor for histidine biosynthesis.
Signaling Pathway and Mechanism of Selection
The selection principle relies on the introduction of a bacterial enzyme, this compound dehydrogenase, into mammalian cells. In a histidine-free environment, mammalian cells cannot synthesize this essential amino acid and will perish. This compound, while toxic at high concentrations, can be converted to histidine by the hisD gene product, thus rescuing the transfected cells.
Experimental Workflow
The general workflow involves transfecting the target cells with a vector containing the hisD gene and the gene of interest, followed by selection in a specialized medium.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Histidinol Selection in Yeast
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with histidinol selection in yeast cells. The information is tailored for scientists in research and drug development.
Frequently Asked Questions (FAQs)
Q1: Why are there no colonies on my this compound selection plates after transformation?
Possible Causes and Solutions:
-
Low Transformation Efficiency: This is a common issue that can be mistaken for a selection problem.
-
Verify your transformation protocol: Ensure competent cells are properly prepared and that all reagents, such as PEG and LiAc, are fresh and at the correct pH.[1]
-
Optimize DNA amount: The optimal amount of plasmid DNA can vary. Try titrating the amount of DNA used in the transformation.
-
Heat shock conditions: Ensure the correct temperature and duration for the heat shock step.
-
Include a positive control: Use a well-characterized plasmid with the same selectable marker to confirm that the transformation procedure is working.
-
-
Incorrect Media Preparation: The composition of the selection medium is critical for successful selection.
-
This compound concentration: The concentration of this compound may be too high, leading to toxicity, or too low for effective selection. Refer to the table below for recommended concentrations.
-
Omission of essential nutrients: Ensure that the minimal medium contains all other necessary supplements required by your specific yeast strain (e.g., other amino acids, bases).
-
pH of the medium: The pH of the selection medium should be properly buffered.
-
-
Yeast Strain Issues: The genetic background of your yeast strain can affect its ability to grow on this compound-containing medium.
-
Confirm the genotype: Verify that your yeast strain has the appropriate his3 mutation and does not have any other mutations that might affect growth. Some commonly used lab strains have specific genotypes that may influence selection efficiency.[2]
-
-
Plasmid Integrity: The plasmid carrying the HIS3 marker may be compromised.
-
Verify plasmid sequence: Sequence the HIS3 gene on your plasmid to ensure there are no mutations that would inactivate the enzyme.
-
Q2: Why is there a high background of small, slow-growing colonies on my this compound selection plates?
Possible Causes and Solutions:
-
Leaky HIS3 Expression: The promoter driving the HIS3 gene may have basal ("leaky") expression even in the absence of induction, allowing non-transformed cells or cells that have lost the plasmid to grow slowly.[3]
-
Use 3-Aminotriazole (3-AT): 3-AT is a competitive inhibitor of the His3p enzyme. Adding 3-AT to the selection medium can suppress the growth of cells with low levels of His3p, thereby reducing background.[3] The optimal concentration of 3-AT should be determined empirically.
-
-
Gene Conversion: If your yeast strain has a deletion or mutation in the chromosomal his3 locus, homologous recombination between the plasmid-borne HIS3 gene and the chromosomal locus can occur. This can lead to the generation of His+ revertants that can grow without the plasmid.[3]
-
Use a different selectable marker: If gene conversion is a persistent problem, consider using a different selectable marker.
-
Use a yeast strain with a complete deletion of the HIS3 gene: This will reduce the likelihood of homologous recombination.
-
-
Contamination: The high background could be due to contamination with wild-type yeast or other microorganisms.
-
Streak out colonies: Streak out some of the background colonies on non-selective and selective plates to check for purity and confirm their phenotype.
-
Use proper sterile technique: Ensure that all media, reagents, and equipment are sterile.
-
Q3: My transformed colonies grow very slowly on this compound selection plates. What could be the reason?
Possible Causes and Solutions:
-
Suboptimal this compound Concentration: The concentration of this compound may not be optimal for your specific yeast strain and experimental conditions.
-
Titrate this compound: Perform a titration experiment to determine the optimal this compound concentration that allows for robust growth of transformed cells while minimizing background.
-
-
Toxicity of this compound: At high concentrations, this compound can be toxic to yeast cells.[4]
-
Reduce this compound concentration: If you suspect toxicity, try reducing the concentration of this compound in your selection plates.
-
-
Metabolic Burden: Expression of the HIS3 gene and the protein of interest from a high-copy plasmid can impose a metabolic burden on the cells, leading to slower growth.
-
Use a low-copy plasmid: If possible, switch to a low-copy (centromeric) plasmid.
-
Optimize expression of your gene of interest: If your gene of interest is under an inducible promoter, try optimizing the induction conditions.
-
Troubleshooting Summary Table
| Issue | Possible Cause | Recommended Action |
| No Colonies | Low transformation efficiency | Verify transformation protocol, optimize DNA amount, include positive control. |
| Incorrect media preparation | Check this compound concentration, ensure all necessary supplements are present, verify pH. | |
| Yeast strain issues | Confirm genotype of the yeast strain. | |
| High Background | Leaky HIS3 expression | Add 3-aminotriazole (3-AT) to the selection medium (e.g., 1-10 mM).[3] |
| Gene conversion | Use a strain with a complete his3 deletion or a different selectable marker.[3] | |
| Contamination | Practice good sterile technique and verify the phenotype of background colonies. | |
| Slow Growth | Suboptimal this compound concentration | Titrate this compound concentration to find the optimal level. |
| This compound toxicity | Reduce this compound concentration.[4] | |
| Metabolic burden | Use a low-copy plasmid or optimize protein expression conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Selection Plates
This protocol describes the preparation of synthetic complete (SC) medium lacking histidine and supplemented with this compound.
Materials:
-
Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate
-
Ammonium sulfate
-
Glucose (Dextrose)
-
Dropout mix lacking histidine
-
L-histidinol dihydrochloride
-
Bacto-agar
-
Sterile water
Procedure:
-
For 1 liter of medium, add the following to 900 mL of sterile water:
-
1.7 g YNB without amino acids and ammonium sulfate
-
5 g Ammonium sulfate
-
20 g Glucose
-
0.79 g Dropout mix lacking histidine
-
20 g Bacto-agar
-
-
Autoclave for 15 minutes.
-
Allow the medium to cool to approximately 55-60°C in a water bath.
-
Prepare a stock solution of L-histidinol dihydrochloride (e.g., 1 M in sterile water) and filter-sterilize.
-
Add the appropriate volume of the sterile this compound stock solution to the cooled medium to achieve the desired final concentration (e.g., 10 mM).
-
(Optional) If required for suppressing background, add a sterile stock solution of 3-aminotriazole (3-AT) to the desired final concentration (e.g., 1-10 mM).
-
Mix gently by swirling and pour the plates.
-
Allow the plates to solidify at room temperature and store at 4°C.
Recommended this compound Concentrations:
| Yeast Species | Recommended this compound Concentration | Notes |
| Saccharomyces cerevisiae | 10 - 40 mM | The optimal concentration can be strain-dependent and should be determined empirically. |
| Pichia pastoris (Komagataella phaffii) | 0.6 - 1 mM | Higher concentrations may be required depending on the strain and media composition.[5] |
Protocol 2: Control Transformation Experiment
This protocol outlines a control experiment to differentiate between transformation and selection problems.
Procedure:
-
Prepare three transformation reactions:
-
Negative Control: Competent cells with no plasmid DNA.
-
Positive Control: Competent cells with a known, functional plasmid containing the HIS3 marker.
-
Experimental: Competent cells with your experimental plasmid.
-
-
Perform the transformation protocol as you normally would.
-
Plate the transformation mixes on two types of plates:
-
Non-selective plates: YPD (or SC complete) plates. This will allow you to calculate the transformation efficiency based on the total number of viable cells.
-
Selective plates: SC-His + this compound plates.
-
-
Incubate the plates at the appropriate temperature for 2-4 days.
-
Analyze the results:
-
No colonies on any plate (including non-selective): This indicates a problem with the competent cells or the transformation procedure itself.
-
Colonies on non-selective plates but not on selective plates (for both positive and experimental transformations): This points to a problem with the selection medium.
-
Colonies on both non-selective and selective plates for the positive control, but no/few colonies for the experimental transformation: This suggests a problem with your experimental plasmid (e.g., incorrect sequence, low concentration).
-
High number of colonies on the negative control plate (selective media): This indicates a high rate of reversion in your yeast strain or contamination.
-
Visual Troubleshooting Guides
This compound Selection Workflow
Caption: A typical experimental workflow for this compound selection in yeast.
Troubleshooting Logic Diagram
References
- 1. Yeast Expression Support—Troubleshooting | Thermo Fisher Scientific - CL [thermofisher.com]
- 2. Commonly used strains - SGD-Wiki [wiki.yeastgenome.org]
- 3. Eliminating Gene Conversion Improves High-Throughput Genetics in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two dominant-acting selectable markers for gene transfer studies in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histidine is essential for growth of Komagataella phaffii cultured in YPA medium - PMC [pmc.ncbi.nlm.nih.gov]
optimizing histidinol concentration to reduce cytotoxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing histidinol concentration to minimize cytotoxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-histidinol?
A1: L-histidinol is a structural analogue of the amino acid L-histidine. Its primary mechanism of action is the reversible inhibition of protein synthesis.[1] It competitively inhibits histidyl-tRNA synthetase, the enzyme responsible for attaching histidine to its corresponding transfer RNA (tRNA), which is a crucial step in protein translation.[1][2] This leads to a decrease in the activation of histidine and a subsequent halt in protein production.[3] The inhibition is reversible, and protein synthesis can be restored by adding excess L-histidine to the culture medium.[1][4]
Q2: Why is it crucial to optimize this compound concentration?
A2: Optimizing this compound concentration is critical to balance its desired effect (e.g., cell cycle synchronization, enhancement of anticancer drug efficacy) with its inherent cytotoxicity. While this compound's inhibition of protein synthesis is its intended effect, prolonged or high-concentration exposure can lead to significant cell death, confounding experimental results.[5] Each cell line exhibits a different sensitivity to this compound, making it essential to determine the optimal concentration that achieves the desired biological outcome without causing excessive cytotoxicity.[6]
Q3: What are the typical working concentrations for L-histidinol?
A3: The effective concentration of L-histidinol can vary significantly depending on the cell line, the concentration of L-histidine in the culture medium, and the experimental goals. A common starting point for dose-response experiments is a wide range from 1 µM to 10 mM.[5] For example, in HeLa cells cultured in a medium containing 0.005 mM histidine, protein synthesis is inhibited by 50% at a this compound concentration of 0.1 mM.[1] For some applications, concentrations up to 5 mM have been used.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and conditions.[8]
Q4: How should I prepare and store a stock solution of L-histidinol?
A4: L-histidinol dihydrochloride is soluble in water, with a solubility of up to 50 mg/mL, yielding a clear, colorless solution.[3] It is recommended to prepare a concentrated stock solution (e.g., 100 mM or 1 M) in sterile, nuclease-free water or a compatible buffer like PBS.[5] To prepare the stock solution, weigh the desired amount of powder in a sterile container and add the appropriate volume of solvent. Ensure complete dissolution, which may be aided by gentle vortexing.[5] Aqueous solutions are reportedly stable at room temperature for at least 24 hours. However, for long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Frozen stock solutions should ideally be used within one month.[3]
Q5: What is the difference between a cytotoxic and a cytostatic effect, and how can I distinguish them in my experiment?
A5: A cytotoxic effect causes cell death, leading to a reduction in the total number of viable cells compared to the initial seeding density. A cytostatic effect inhibits cell proliferation without killing the cells, resulting in a plateau in cell number. To distinguish between the two, you can perform a cell count at the beginning and end of the treatment period. A decrease in cell number indicates cytotoxicity, while a stable cell number suggests a cytostatic effect.[8] Additionally, using a dye that specifically stains dead cells, such as Trypan Blue or Propidium Iodide in a flow cytometry-based assay, can directly measure cell death.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death or Unexpected Morphological Changes | Concentration is too high: The this compound concentration is exceeding the cytotoxic threshold for the specific cell line. | Perform a cytotoxicity assay (e.g., MTT, XTT, or resazurin) to determine the IC50 value. Use concentrations well below the cytotoxic range for your experiments.[5] |
| Solvent Toxicity: If using a solvent other than water (e.g., DMSO), the final concentration of the solvent in the culture medium may be toxic. | Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO, ideally <0.1%). Always include a vehicle-only control to assess solvent toxicity.[8] | |
| Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death. | Visually inspect cultures for signs of contamination. Discard contaminated cultures and reagents. Obtain new, clean stocks of cells and media.[10] | |
| No Observable Effect on Cell Proliferation or Protein Synthesis | Concentration is too low: The this compound concentration is insufficient to inhibit protein synthesis effectively in your cell line. | Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 10 mM).[5] |
| Incubation time is too short: The duration of treatment may not be long enough for the effects to manifest. | Increase the incubation time. A time-course experiment is recommended to determine the optimal duration.[5] | |
| Compound Instability: The this compound stock solution may have degraded. | Prepare fresh stock solutions. Avoid multiple freeze-thaw cycles. Minimize the time the compound is in the culture medium before the assay.[3][5] | |
| Inconsistent or Variable Results Between Experiments | Inconsistent Solution Preparation: Variations in preparing stock or working solutions. | Standardize the protocol for solution preparation. Use calibrated pipettes and ensure complete dissolution. Use aliquoted stock solutions to avoid freeze-thaw cycles.[5] |
| Variation in Cell State: Differences in cell passage number, confluency, or growth phase can affect sensitivity. | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment. Always passage cells when they are in the log growth phase. | |
| Precipitation in Medium: The compound may be precipitating out of the cell culture medium. | Visually inspect the medium for precipitates. If observed, test the solubility in the basal medium without supplements first. Consider lowering the working concentration or preparing fresh solutions.[5] |
Quantitative Data Summary
Table 1: Effective Concentrations of L-histidinol in Different Cell Lines
| Cell Line | Application | This compound Concentration | Incubation Time | Observed Effect | Reference |
| HeLa (Human Cervical Cancer) | Inhibition of Protein Synthesis | 0.1 mM | Not Specified | 50% inhibition of protein synthesis (in medium with 0.005 mM histidine). | [1] |
| B16F10 (Murine Melanoma) | Cell Cycle Inhibition | Dose-dependent | Not Specified | Inhibition of cell cycle transit. | [11] |
| Daudi & MOLT 4 (Human Lymphoid) | Enhancement of Drug Toxicity | Dose- and time-dependent | Not Specified | Increased killing capacity of six different antineoplastic agents. | [12] |
| CHO (Chinese Hamster Ovary) | Inhibition of Protein Synthesis | 5 mM | Not Specified | 88% inhibition of protein synthesis in wild-type cells. | [7] |
| Mouse L Cells | Inhibition of Protein Synthesis | Not Specified | Not Specified | Abrupt inhibition of protein and ribosomal RNA synthesis. | [4] |
| MDCK-T1 (Canine Kidney) | Reversal of Drug Resistance | Not Specified | Not Specified | Reversed resistance to cisplatin, 5-fluorouracil, and other agents. | [13] |
Experimental Protocols
Protocol 1: Preparation of L-histidinol Stock Solution
Objective: To prepare a sterile, concentrated stock solution of L-histidinol for use in cell culture experiments.
Materials:
-
L-histidinol dihydrochloride powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of L-histidinol powder. For a 1 M stock solution, this is 244.13 mg/mL.
-
Add the appropriate volume of sterile water or PBS to achieve the desired concentration (e.g., 1 M).
-
Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.[3]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[5]
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month.[3]
Protocol 2: Determining Optimal Concentration and Cytotoxicity (MTT Assay)
Objective: To determine the effective and non-toxic concentration range of L-histidinol for a specific cell line using a colorimetric MTT assay.
Materials:
-
Target cell line in logarithmic growth phase
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
L-histidinol stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for attachment.[14]
-
Compound Dilution: Prepare serial dilutions of L-histidinol in complete culture medium at 2X the final desired concentrations. A common range to test is from 1 µM to 10 mM.[5]
-
Treatment: Remove the old medium from the wells. Add 100 µL of the 2X L-histidinol dilutions to the respective wells to achieve a 1X final concentration.
-
Controls: Include the following controls on each plate:
-
No-Cell Control: Wells with medium only (background control).
-
Vehicle Control: Wells with cells treated with the highest concentration of the vehicle (e.g., water or PBS) used in the dilutions.
-
Untreated Control: Wells with cells in medium only (represents 100% viability).
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control using the following formula:
-
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Untreated - Absorbance_Blank)] * 100
-
-
Analysis: Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).
Visualizations
Caption: Mechanism of L-histidinol action on protein synthesis.
Caption: Workflow for determining optimal this compound concentration.
Caption: GCN2 signaling pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversible inhibition by this compound of protein synthesis in human cells at the activation of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The antitumor activity of a novel GCN2 inhibitor in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of protein synthesis and heat protection: this compound-resistant mutant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Histidinol Stability in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are utilizing histidinol in their cell culture experiments. The following information addresses common concerns regarding the degradation of this compound over time in standard cell culture media.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in my cell culture medium under standard incubation conditions (37°C, 5% CO₂)?
Q2: What are the potential pathways for this compound degradation in cell culture media?
The primary non-enzymatic degradation pathway for this compound in cell culture media is likely to be oxidation. The imidazole ring of this compound is susceptible to oxidation, which can be catalyzed by trace metal ions present in the media and exposure to light. This can lead to the formation of various oxidation products.
Q3: What factors can influence the rate of this compound degradation?
Several factors can affect the stability of this compound in your cell culture experiments:
-
Temperature: Incubation at 37°C will accelerate chemical degradation compared to storage at 4°C or -20°C.
-
pH: While cell culture media is buffered, slight shifts in pH can potentially alter the rate of degradation.
-
Light Exposure: Exposure to ambient light can promote photo-oxidation of the imidazole ring.
-
Media Components: The presence of metal ions (e.g., copper, iron) and reactive oxygen species in the medium can catalyze the oxidation of this compound.
-
Contaminants: Microbial contamination can lead to enzymatic degradation of this compound.
Q4: I'm seeing variable results in my experiments using this compound. Could degradation be a factor?
Yes, inconsistent degradation of this compound could contribute to experimental variability. If the effective concentration of this compound decreases over the course of your experiment, it can lead to underestimation of its biological effects. This is particularly important for long-term experiments.
Q5: How can I minimize the degradation of this compound in my cell culture experiments?
To ensure the stability and consistent concentration of this compound in your experiments, consider the following best practices:
-
Prepare fresh solutions: Prepare this compound-containing media fresh for each experiment whenever possible.
-
Store properly: If you must store this compound-containing media, do so at 4°C and protect it from light. For long-term storage, consider aliquoting and freezing at -20°C.
-
Minimize light exposure: Protect your media and experimental cultures from direct light.
-
Use high-purity reagents: Utilize high-quality cell culture media and sterile, purified water to minimize contaminants and metal ions.
-
Consider serum-free media: If compatible with your cell line, using a serum-free medium can reduce the presence of enzymes that might contribute to degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to this compound Degradation | Recommended Troubleshooting Steps |
| Decreased or inconsistent biological effect of this compound over time. | The effective concentration of this compound is decreasing due to degradation during the experiment. | 1. Perform a time-course experiment to assess the stability of this compound in your specific medium under your experimental conditions (see Experimental Protocol below).2. Prepare fresh this compound-containing medium for each experiment.3. Replenish the medium with fresh this compound at regular intervals during long-term experiments. |
| Unexpected changes in cell morphology or viability. | This compound degradation products may have unforeseen biological activities or cytotoxic effects. | 1. Analyze your this compound-containing medium for the presence of degradation products using techniques like HPLC-MS.2. If degradation is confirmed, follow the steps to minimize degradation outlined in the FAQs. |
| Precipitate formation in the medium. | While this compound itself is soluble, some degradation products may have lower solubility. | 1. Visually inspect the medium for any signs of precipitation.2. If a precipitate is observed, analyze its composition.3. Prepare fresh solutions and avoid prolonged storage at 37°C. |
Quantitative Data on Estimated this compound Degradation
Due to the lack of direct experimental data for this compound degradation in cell culture media, the following tables provide an estimation based on the known stability of L-histidine and general principles of chemical kinetics in aqueous solutions at physiological pH and temperature. These values should be used as a guideline, and it is highly recommended to perform a stability study under your specific experimental conditions.
Table 1: Estimated Percentage of this compound Remaining in DMEM/F-12 at 37°C and 5% CO₂ (Protected from Light)
| Time (hours) | Estimated % this compound Remaining |
| 0 | 100% |
| 24 | 95 - 98% |
| 48 | 90 - 95% |
| 72 | 85 - 92% |
Table 2: Estimated Half-Life of this compound in Aqueous Solution at pH 7.4
| Temperature | Estimated Half-Life (t½) |
| 37°C | > 1 week (in the absence of significant catalysts) |
| 4°C | Several months |
| -20°C | > 1 year |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium using HPLC
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
1. Materials:
-
This compound dihydrochloride
-
Your cell culture medium of choice (e.g., DMEM/F-12)
-
Sterile, HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., phosphate buffer with acetonitrile gradient)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile filters
2. Procedure:
-
Prepare a stock solution of this compound: Accurately weigh and dissolve this compound dihydrochloride in sterile, HPLC-grade water to create a concentrated stock solution (e.g., 10 mM). Filter-sterilize the stock solution using a 0.22 µm filter.
-
Prepare the experimental medium: Supplement your cell culture medium with the this compound stock solution to the final desired concentration.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes and incubate them under your standard experimental conditions (e.g., 37°C, 5% CO₂). Prepare a control sample stored at -20°C (time point 0).
-
Sample collection: At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot of the medium.
-
Sample preparation for HPLC:
-
If the medium contains serum or other proteins, perform a protein precipitation step (e.g., by adding acetonitrile or trichloroacetic acid followed by centrifugation).
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., ~210 nm).
-
Quantify the peak area corresponding to this compound at each time point.
-
-
Data analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining this compound versus time to determine the degradation rate.
-
Visualizations
Technical Support Center: Optimizing Histidinol Selection in Stable Transfections
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the efficiency of histidinol selection in stable transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound selection?
A1: this compound selection is a dual-mechanism process used to isolate stably transfected mammalian cells.[1][2] The process relies on the introduction of the bacterial hisD gene, which encodes this compound dehydrogenase.[1][2]
-
Toxicity of this compound: L-histidinol is toxic to mammalian cells because it competitively inhibits the histidyl-tRNA synthetase, an enzyme essential for protein synthesis.[1][2] This inhibition leads to the death of untransfected cells.
-
Detoxification and Conversion by HisD: The this compound dehydrogenase enzyme, expressed from the hisD gene in transfected cells, catalyzes the two-step oxidation of L-histidinol into the essential amino acid L-histidine.[1][2]
Therefore, in a selection medium lacking L-histidine but containing L-histidinol, only the cells successfully transfected with the hisD gene can survive and proliferate by detoxifying the this compound and producing their own L-histidine.[1][2]
Q2: What are the main advantages of using this compound selection over common antibiotic selection methods like G418?
A2: this compound selection offers several advantages:
-
Milder Selection Pressure: Studies have shown that this compound selection can be less harsh on cells compared to antibiotics like G418. For instance, in keratinocytes, G418-selected cells showed reduced proliferative potential and altered morphology indicative of terminal differentiation, whereas this compound selection had no apparent negative effect on these cellular properties.[3]
-
Cost-Effective: L-histidinol is generally an inexpensive reagent, making it a cost-effective alternative to other selection agents like G418, hygromycin, or puromycin.[1][2]
-
High Efficiency: The selection efficiency with this compound can be comparable to that of G418. One study reported obtaining 12-53% drug-resistant colonies with either L-histidinol or G418 selection.[3]
Q3: Which cell lines are suitable for this compound selection?
A3: this compound selection has been successfully used in a range of mammalian cell types, including 3T3, CV-1, and HeLa cells.[1][2] However, as with any selection method, its efficiency can be cell-line dependent. It is crucial to perform a "kill curve" experiment to determine the optimal concentration for your specific cell line.
Q4: Can I use this compound selection in a medium that already contains histidine?
A4: Yes, it is possible. In this alternative selection strategy, a sufficiently high concentration of this compound is added to a complete medium (containing histidine) to exploit its toxic effects.[1][4] The selection then relies solely on the detoxification activity of the this compound dehydrogenase enzyme. However, the more common method involves using a histidine-free medium.
Troubleshooting Guide
Problem 1: No or very few colonies survive after this compound selection.
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a kill curve to determine the optimal this compound concentration for your cell line. The ideal concentration is the lowest one that kills all untransfected cells within 7-14 days. |
| Low transfection efficiency. | Optimize your transfection protocol. Ensure you are using high-quality, endotoxin-free plasmid DNA. Consider trying a different transfection reagent or method (e.g., electroporation). |
| Insufficient recovery time post-transfection. | Allow cells to recover and express the hisD gene for at least 24-48 hours in non-selective medium before applying this compound selection.[5] |
| The hisD gene is not expressed properly. | Verify the integrity of your expression vector by restriction digest and sequencing. Ensure that the promoter driving hisD expression is active in your cell line. |
| Cells were plated at too low a density. | Low cell density can induce stress and apoptosis. Ensure you are plating cells at an appropriate density for selection. |
Problem 2: High background of surviving colonies in the negative control (untransfected cells).
| Possible Cause | Suggested Solution |
| This compound concentration is too low. | Your kill curve may have been inaccurate, or the potency of the this compound has degraded. Re-run the kill curve to find the minimum concentration that effectively kills the parental cell line. |
| Histidine contamination in the medium. | Ensure you are using a histidine-free basal medium for your selection. Check all media supplements for hidden sources of histidine. |
| Spontaneous resistance. | Although rare, spontaneous resistance can occur.[4] Ensure your selection concentration is sufficiently high to prevent the outgrowth of these cells. Increase the this compound concentration in a step-wise manner. |
| Cross-contamination with transfected cells. | Ensure proper aseptic technique to prevent cross-contamination between your experimental and control plates. |
Problem 3: Transfected colonies are growing very slowly.
| Possible Cause | Suggested Solution |
| Sub-optimal this compound concentration. | Even for transfected cells, a slightly too high concentration of this compound can impede growth. Try reducing the concentration slightly after the initial selection phase to a "maintenance" concentration. |
| Low expression level of the hisD gene. | A weak promoter or poor integration site can lead to low levels of this compound dehydrogenase, slowing down the detoxification process. You may need to screen more clones to find one with robust expression. |
| Poor cell health prior to transfection. | Always use healthy, actively dividing cells for transfection experiments. Do not use cells that have been in culture for too many passages.[6] |
Experimental Protocols & Data
Protocol 1: Determining Optimal this compound Concentration (Kill Curve)
A kill curve is essential to determine the minimum concentration of this compound that is lethal to your specific parental cell line.
Methodology:
-
Cell Plating: Seed your parental (untransfected) cells into the wells of a 24-well plate at a density that allows them to be approximately 30-50% confluent the next day.[7]
-
Prepare Selection Media: Prepare a series of selection media by supplementing histidine-free culture medium with a range of L-histidinol concentrations. A good starting range to test is 0.1 mM to 2.5 mM. Include a "no this compound" control.
-
Apply Selection: The day after plating, replace the standard growth medium with the prepared selection media, with each well receiving a different this compound concentration.
-
Incubation and Monitoring: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).[8] Observe the cells daily under a microscope for signs of cell death (rounding, detachment).
-
Medium Changes: Replenish the selective media every 2-3 days to remove dead cells and maintain the this compound concentration.[8]
-
Determine Viability: After 7-14 days, assess cell viability in each well. This can be done by visual inspection or using a viability assay like Trypan Blue or MTT.
-
Select Concentration: The optimal this compound concentration for your stable selection experiment is the lowest concentration that resulted in 100% cell death.[8]
Data Presentation: Kill Curve & Selection Efficiency
Table 1: Example Kill Curve Data for a Hypothetical Cell Line
| This compound Concentration (mM) | Cell Viability after 10 Days (%) | Observation |
| 0 (Control) | 100% | Healthy, confluent monolayer |
| 0.1 | 85% | Some cell death, still proliferating |
| 0.25 | 40% | Significant cell death, slow growth |
| 0.5 | 5% | Very few surviving cells, no proliferation |
| 0.75 | 0% | All cells are dead and detached. |
| 1.0 | 0% | All cells are dead and detached. |
| 1.5 | 0% | All cells are dead and detached. |
| 2.0 | 0% | All cells are dead and detached. |
| In this example, 0.75 mM would be the chosen concentration for selection. |
Table 2: Comparative Efficiency of Selection Methods in Keratinocytes
| Selection Agent | Colony Formation Efficiency | Effect on Proliferation & Morphology |
| L-Histidinol | 12-53% | No apparent negative effect |
| G418 | 12-53% | Reduced proliferative potential, altered morphology |
| (Data adapted from a study on retrovirus-vector-transduced keratinocytes.[3]) |
Protocol 2: Generating a Stable Cell Line with this compound Selection
Methodology:
-
Transfection: Transfect your target cell line with a plasmid containing your gene of interest and the hisD selectable marker. Include a negative control (e.g., mock transfection or a plasmid without the hisD gene).
-
Recovery: After transfection, allow the cells to recover and express the hisD gene in standard, non-selective growth medium for 24-48 hours.
-
Initiate Selection: After the recovery period, passage the cells and re-plate them into your pre-determined selective medium (histidine-free medium supplemented with the optimal concentration of L-histidinol from your kill curve). Plate at a relatively low density to allow for the growth of individual colonies.
-
Maintain Selection: Replace the selective medium every 2-3 days. During this time (typically 1-3 weeks), untransfected cells will die off, leaving behind isolated colonies of resistant, stably transfected cells.
-
Isolate Clones: Once colonies are large enough to be seen by the naked eye, they can be isolated. Using a light microscope, carefully scrape individual, well-isolated colonies with a sterile pipette tip and transfer each one to a separate well of a new culture plate (e.g., a 24-well plate) containing selective medium.
-
Expand Clones: Expand the isolated clones in selective medium. Once a sufficient cell number is reached, you can freeze down stocks and begin your experimental analysis. It is advisable to maintain the cell lines in a lower "maintenance" concentration of this compound (e.g., 50% of the selection concentration) to ensure the continued stability of the transgene.
Visual Guides
Mechanism of this compound Selection
Caption: Mechanism of this compound selection in mammalian cells.
Workflow for Generating Stable Cell Lines
Caption: Experimental workflow for this compound selection.
Troubleshooting Logic
Caption: Troubleshooting flowchart for this compound selection.
References
- 1. Two dominant-acting selectable markers for gene transfer studies in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. L-histidinol provides effective selection of retrovirus-vector-transduced keratinocytes without impairing their proliferative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. horizondiscovery.com [horizondiscovery.com]
Histidinol-Based Plasmid Selection: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during histidinol-based plasmid selection in mammalian cells.
Understanding the Mechanism
This compound-based selection is a powerful tool for generating stable cell lines. It relies on the expression of the hisD gene, which encodes a this compound dehydrogenase. This enzyme confers a dual advantage to transfected cells:
-
Detoxification: It converts L-histidinol, which is toxic to mammalian cells, into L-histidine.
-
Biosynthesis: It provides a necessary amino acid, L-histidine, allowing cells to survive in a histidine-free medium.[1]
This dual-selection pressure makes it an effective alternative to other common selection markers.[1]
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound-based plasmid selection?
A1: The selection process is based on the expression of the prokaryotic hisD gene in mammalian cells. This gene encodes the enzyme this compound dehydrogenase. In a specially formulated cell culture medium lacking histidine but containing this compound, only the cells that have successfully incorporated and are expressing the hisD gene can survive. This is because the HisD enzyme catalyzes the oxidation of this compound to the essential amino acid L-histidine. This process has two effects: it detoxifies the cell from the toxic this compound and simultaneously provides the cell with the necessary histidine to grow.[1]
Q2: What are the main advantages of using this compound selection over other markers like neomycin (G418) or puromycin?
A2: this compound selection offers several advantages. It is a dominant-acting selectable marker, meaning it can be used in a wide variety of cell types without the need for a specific genetic background.[1] The reagents, this compound and histidine-free medium, are relatively inexpensive and stable.[1] In some cell types, such as keratinocytes, selection with L-histidinol has been shown to have no apparent negative effect on the proliferative potential or morphology of the cells, which can be an issue with other antibiotics like G418.[2]
Q3: What are the critical components of the this compound selection system?
A3: The two critical components are:
-
A plasmid vector containing the hisD gene as a selectable marker.
-
A specialized cell culture medium that lacks L-histidine but is supplemented with L-histidinol.
Troubleshooting Common Issues
Problem 1: No Colonies Appear After Transfection and Selection
This is a frequent issue that can stem from several factors in your experimental workflow.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Low Transfection Efficiency | - Optimize your transfection protocol. Ensure the quality and quantity of your plasmid DNA are optimal.[3] - Use a positive control (e.g., a GFP-expressing plasmid) to verify transfection efficiency. - Ensure cells are healthy and at the optimal confluency for transfection. |
| Incorrect this compound Concentration | - The concentration of this compound is critical. Too high a concentration can be overly toxic even for expressing cells, while too low a concentration may not effectively kill untransfected cells. - Perform a kill curve to determine the optimal this compound concentration for your specific cell line (see Experimental Protocols section). |
| Problems with Histidine-Free Medium | - Ensure the medium is completely free of histidine. Any residual histidine can allow untransfected cells to survive. - Check the quality and formulation of your histidine-free medium. |
| Cell Health and Viability | - Ensure your cells are healthy and doubling at a normal rate before transfection. - Avoid over-confluency or letting the cells starve before the experiment. |
| Plasmid Integrity | - Verify the integrity of your hisD-containing plasmid by restriction digest or sequencing. |
Problem 2: High Background of Non-Transfected Colonies (Satellite Colonies)
A high number of background colonies can obscure your true positive clones.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | - If the this compound concentration is too low, it may not be sufficient to kill all non-transfected cells. - Re-evaluate your kill curve and consider using a slightly higher concentration. |
| Degradation of this compound | - While generally stable, prolonged incubation or improper storage could potentially lead to degradation of this compound. Prepare fresh selection medium regularly. Frozen stock solutions of this compound are not recommended for use after one month.[4] |
| Cross-feeding | - In dense cultures, cells that are efficiently producing histidine from this compound might release some into the medium, which can then support the growth of neighboring non-transfected cells. - Plate cells at a lower density during selection to minimize this effect. |
| Presence of Histidine in Serum | - The serum used in your culture medium can be a source of histidine. - Use dialyzed fetal bovine serum (dFBS) to minimize the introduction of exogenous histidine. |
| Satellite Colonies | Satellite colonies are small colonies that grow around a true resistant colony. This can happen if the resistant colony breaks down the selective agent in its immediate vicinity. To avoid this, do not incubate plates for longer than 16 hours after colonies first appear and consider using a higher concentration of the selection agent.[5][6] |
Quantitative Data Summary
Optimizing the concentration of this compound is crucial for successful selection. The ideal concentration will vary depending on the cell line.
| Cell Line | Recommended this compound Concentration Range | Notes |
| 3T3 | 1-2 mM[7] | Growth arrest is observed at these concentrations. |
| HeLa | 9 mM[8] | Optimal concentration for enhancing the effects of heat treatment. |
| CV-1 | Not specified, but used successfully.[1][9] | A kill curve is recommended to determine the optimal concentration. |
| DT40 | 1 mg/ml | Used for the selection of knockout cells. |
| HepG2 | Not specified, but used for inducing amino acid deprivation. | A kill curve is recommended to determine the optimal concentration. |
Experimental Protocols
Determining Optimal this compound Concentration (Kill Curve)
A kill curve is essential to determine the minimum concentration of this compound that effectively kills your non-transfected cells.
Methodology:
-
Cell Plating: Seed your cells of interest in a multi-well plate (e.g., 24-well or 96-well) at a density that allows for logarithmic growth for several days.
-
Preparation of Selection Medium: Prepare a series of culture media containing a range of this compound concentrations. This should be done in histidine-free medium. A good starting range is typically between 0.1 mM and 5 mM. Include a control well with no this compound.
-
Application of Selection Medium: After allowing the cells to adhere overnight, replace the standard growth medium with the prepared selection media containing different this compound concentrations.
-
Incubation and Observation: Incubate the plates under standard cell culture conditions. Observe the cells daily for signs of toxicity and cell death.
-
Data Collection: At regular intervals (e.g., every 24-48 hours) for up to a week, assess cell viability using a method such as Trypan Blue exclusion or a commercial viability assay.
-
Analysis: Determine the lowest concentration of this compound that results in complete cell death within a reasonable timeframe (e.g., 5-7 days). This is the optimal concentration for your selection experiments.
Stable Transfection with this compound Selection
Methodology:
-
Transfection: Transfect your cells with the hisD-containing plasmid using your optimized transfection protocol. Include a mock transfection (no DNA) as a negative control.
-
Recovery: After transfection, allow the cells to recover and express the hisD gene for 24-48 hours in standard growth medium.
-
Initiation of Selection: After the recovery period, passage the cells into histidine-free medium supplemented with the predetermined optimal concentration of this compound.
-
Maintenance and Selection: Continue to culture the cells in the selection medium, changing the medium every 2-3 days to remove dead cells and replenish the this compound.
-
Colony Formation: Over the next 1-3 weeks, resistant colonies should start to appear.
-
Isolation of Clones: Once colonies are large enough, they can be isolated using cloning cylinders or by manual picking and expanded into individual clonal cell lines.
-
Expansion and Verification: Expand the isolated clones and verify the integration and expression of your gene of interest.
Visualizations
Caption: Mechanism of this compound-based plasmid selection.
Caption: Troubleshooting workflow for "No Colonies" issue.
Caption: Troubleshooting workflow for "High Background" issue.
References
- 1. Two dominant-acting selectable markers for gene transfer studies in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-histidinol provides effective selection of retrovirus-vector-transduced keratinocytes without impairing their proliferative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. goldbio.com [goldbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The histidine analogue L-histidinol arrests the growth of BALB/3T3 cells in G0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
impact of histidinol on the proliferative potential of selected cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of histidinol on the proliferative potential of selected cells.
Frequently Asked Questions (FAQs)
Q1: What is L-histidinol and what is its primary mechanism of action?
A1: L-histidinol is a structural analogue of the essential amino acid L-histidine.[1][2][3] Its primary mechanism of action is the competitive inhibition of histidyl-tRNA synthetase, the enzyme responsible for attaching histidine to its corresponding transfer RNA (tRNA).[4] This inhibition leads to a depletion of charged histidyl-tRNA, which mimics a state of histidine starvation and consequently inhibits protein synthesis.[2][4][5]
Q2: How does L-histidinol affect the proliferation of cancer cells?
A2: L-histidinol generally inhibits the proliferation of cancer cells by slowing their transit through the cell cycle in a dose-dependent manner.[1][6] It can arrest cells in a non-cycling state.[3][7] Despite slowing down proliferation, a key area of interest is its ability to increase the susceptibility of cancer cells to various antineoplastic agents.[1][6]
Q3: Does L-histidinol affect normal (non-tumorigenic) cells and cancer cells differently?
A3: Yes, L-histidinol can exhibit differential effects. It has been shown to protect normal cell lines from certain proliferation-dependent anticancer drugs by reversibly arresting them in a G0-like, non-cycling state.[3][7] In contrast, many tumorigenic cells may continue to transit the cell cycle, making them more vulnerable to these drugs when used in combination with this compound.[3][7]
Q4: Can L-histidinol be used to overcome drug resistance in cancer cells?
A4: L-histidinol has shown potential in circumventing drug-resistant traits in various cancer cells, including those exhibiting multidrug resistance.[2][5]
Q5: What signaling pathway is activated by this compound treatment?
A5: By mimicking amino acid starvation, this compound can activate the General Control Nonderepressible 2 (GCN2) kinase, a key sensor of uncharged tRNA.[8] This is a central component of the Integrated Stress Response (ISR).[4] However, some studies suggest that in certain cell lines, the response to amino acid starvation might be GCN2-independent.[8]
Troubleshooting Guide
Issue 1: I am not observing any anti-proliferative effect of L-histidinol on my cancer cell line.
-
Possible Cause 1: Incorrect Concentration. The effect of L-histidinol is dose-dependent.[1][6] You may be using a concentration that is too low to elicit a response in your specific cell line.
-
Solution: Perform a dose-response curve, testing a wide range of L-histidinol concentrations (e.g., from low micromolar to millimolar) to determine the optimal concentration for your cells.
-
-
Possible Cause 2: Cell Line Resistance. Some cell lines may be inherently more resistant to the effects of this compound.[8]
-
Solution: Verify the sensitivity of your cell line by comparing your results with published data if available. Consider testing a different, well-characterized cell line as a positive control.
-
-
Possible Cause 3: High Histidine Concentration in Media. The inhibitory action of this compound is competitive with histidine.[4] High levels of histidine in your culture medium can counteract the effect of this compound.
-
Solution: Check the L-histidine concentration in your cell culture medium. For some experiments, a medium with a lower, controlled concentration of histidine may be necessary to observe a significant effect.[4]
-
Issue 2: The combination of L-histidinol and my anticancer drug is not showing synergistic toxicity.
-
Possible Cause 1: Scheduling of Drug Administration. The timing and sequence of administration of L-histidinol and the chemotherapeutic agent can be critical.
-
Solution: Experiment with different treatment schedules. For example, pre-incubating the cells with L-histidinol for a specific period before adding the anticancer drug may be necessary to arrest the cells or sensitize them. One study defined an optimal schedule where the anticancer drug 5-fluorouracil preceded the L-histidinol infusion.[9]
-
-
Possible Cause 2: Proliferation Dependence of the Anticancer Drug. L-histidinol's synergistic effect is often observed with proliferation-dependent anticancer drugs that target actively cycling cells.[3][7]
-
Solution: Ensure that the anticancer drug you are using is indeed dependent on cell proliferation for its cytotoxic effect. Research the mechanism of your specific drug.
-
Issue 3: High variability in my cell proliferation assay results.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers at the start of the experiment will lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, check the plate under a microscope to confirm even cell distribution.
-
-
Possible Cause 2: Reagent Instability. L-histidinol solutions or other reagents may degrade over time.
-
Solution: Prepare fresh solutions of L-histidinol and other critical reagents for each experiment. Store stock solutions appropriately as recommended by the manufacturer.
-
Quantitative Data
Table 1: Effect of L-Histidinol on Cell Cycle and Drug Susceptibility
| Cell Line | L-Histidinol Concentration | Observed Effect | Reference |
| B16f10 Melanoma | Dose-dependent | Inhibition of transit through the cell cycle. | [1] |
| B16f10 Melanoma | Not specified | Increased killing capacity of several antineoplastic agents. | [1] |
| Daudi and MOLT 4 | Dose- and time-dependent | Slowed cell cycle progression. | [6] |
| Daudi and MOLT 4 | Not specified | Increased the inherent capacity of six different antineoplastic agents to kill the cells. | [6] |
Experimental Protocols
1. General Cell Proliferation Assessment using MTT Assay
This protocol provides a general framework for assessing the impact of this compound on cell viability and proliferation.
-
Objective: To determine the dose-dependent effect of this compound on the proliferation of a selected cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified by spectrophotometry.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of L-histidinol. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound.
-
2. DNA Synthesis Assessment using BrdU Incorporation Assay
This protocol assesses the effect of this compound on DNA synthesis, a direct measure of cell proliferation.
-
Objective: To quantify the rate of DNA synthesis in cells treated with this compound.
-
Principle: Bromodeoxyuridine (BrdU) is a synthetic analogue of thymidine. When added to cell culture, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can then be detected using a specific anti-BrdU antibody.[10][11]
-
Methodology:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate or in a 96-well plate and treat with desired concentrations of L-histidinol as described above.
-
BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for a specific duration (e.g., 1-4 hours) to allow for incorporation.
-
Fixation and Denaturation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). After fixation, treat the cells with an acid (e.g., HCl) or an enzymatic solution to denature the DNA, which is necessary to expose the incorporated BrdU to the antibody.[11]
-
Antibody Staining: Incubate the cells with a primary antibody against BrdU, followed by a fluorochrome-conjugated secondary antibody.
-
Visualization and Quantification: Visualize the cells using a fluorescence microscope or quantify the signal using a flow cytometer or a microplate reader. The intensity of the fluorescent signal is proportional to the amount of BrdU incorporated, reflecting the rate of DNA synthesis.
-
Visualizations
Caption: this compound competitively inhibits Histidyl-tRNA Synthetase, leading to an accumulation of uncharged tRNA, activation of GCN2, and subsequent inhibition of protein synthesis and cell cycle progression.
Caption: A typical experimental workflow for assessing the impact of this compound on cell proliferation.
Caption: A logical troubleshooting workflow for experiments where this compound shows no effect on cell proliferation.
References
- 1. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-histidinol in experimental cancer chemotherapy: improving the selectivity and efficacy of anticancer drugs, eliminating metastatic disease and reversing the multidrug-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. L-histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-mediated improvement in the specificity of 1-beta-D-arabinofuranosylcytosine and 5-fluorouracil in L 1210 leukemia-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino acid deprivation triggers a novel GCN2-independent response leading to the transcriptional reactivation of non-native DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specificity, schedule, and proliferation dependence of infused L-histidinol after 5-fluorouracil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Technical Support Center: Overcoming Inhibition of Histidyl-tRNA Synthetase by Histidinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the inhibition of histidyl-tRNA synthetase (HARS) by histidinol.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of histidyl-tRNA synthetase (HARS) inhibition by this compound?
A1: this compound acts as a competitive inhibitor of HARS.[1] It is a structural analog of histidine and competes with histidine for binding to the active site of the enzyme.[2] This inhibition is reversible and can be overcome by increasing the concentration of the natural substrate, histidine.[3] this compound inhibits the overall histidine charging of tRNA and the pyrophosphate-ATP exchange reaction promoted by HARS in the presence of histidine.[1]
Q2: How can I overcome the inhibition of HARS by this compound in my experiments?
A2: There are two primary methods to overcome this compound inhibition:
-
Increase Histidine Concentration: Since this compound is a competitive inhibitor, increasing the concentration of histidine in your reaction mixture will outcompete the inhibitor for binding to the HARS active site, thereby restoring enzyme activity.[3]
-
Use a this compound-Resistant HARS Mutant: Researchers have identified and characterized HARS mutants that show resistance to this compound.[1] These mutants typically have alterations in the active site that reduce the binding affinity of this compound without significantly compromising their affinity for histidine.
Q3: What are the expected kinetic parameters for this compound inhibition of HARS?
A3: The inhibitory potency of this compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental conditions, such as pH, temperature, and the specific HARS enzyme (e.g., from different species). Refer to the data table below for specific values reported in the literature.
Troubleshooting Experimental Issues
This section addresses common problems encountered during in vitro assays of HARS activity and its inhibition by this compound.
Issue 1: Low or No HARS Activity Detected
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure proper storage of the HARS enzyme at the recommended temperature (-20°C or -80°C).- Avoid repeated freeze-thaw cycles.[4] - Verify the protein concentration and purity of your HARS preparation. |
| Suboptimal Assay Conditions | - Confirm that the pH, temperature, and buffer composition of your assay are optimal for HARS activity.- Check the concentrations of all substrates (Histidine, ATP, tRNAHis) and ensure they are at or above their Km values. |
| Degraded Reagents | - Use freshly prepared ATP solutions, as ATP can hydrolyze over time.- Ensure the integrity of your tRNAHis stock. |
| Presence of Inhibitors | - Test for contaminating inhibitors in your enzyme preparation or other reagents.- If using a new batch of reagents, perform a control experiment with a previously validated batch. |
Issue 2: High Background Signal in HARS Assays
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents | - Use high-purity reagents and nuclease-free water to minimize background from contaminating enzymes or small molecules.[5] - For pyrophosphate exchange assays, ensure the [γ-32P]ATP is free of contaminating pyrophosphate. |
| Non-specific Binding | - In filter-binding assays, ensure that the washing steps are sufficient to remove all unbound radiolabeled substrates.[6] - Consider pre-treating filters with a blocking agent. |
| Precipitation of Reagents | - Visually inspect your reaction mixture for any precipitation.- Ensure all components are fully dissolved in the assay buffer. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.- Prepare a master mix for your reactions to minimize variability between wells.[4] |
| Temperature Fluctuations | - Ensure a stable and uniform temperature during the incubation steps of your assay. |
| Variability in Reagent Lots | - If you switch to a new lot of a critical reagent (e.g., enzyme, tRNA, radiolabel), perform a validation experiment to ensure consistency with previous lots. |
| Edge Effects in Microplates | - When using microplates, avoid using the outer wells, which are more prone to evaporation and temperature fluctuations. |
Quantitative Data Summary
The following table summarizes the kinetic parameters of HARS inhibition by this compound and other relevant compounds.
| Inhibitor | Enzyme Source | Assay Type | Ki | IC50 |
| This compound | Human (HeLa cells) | Pyrophosphate-ATP Exchange | 4 x 10-7 M | - |
| This compound | Human (HeLa cells) | tRNA Charging | 3 x 10-6 M | - |
| BT02C02 | Pseudomonas aeruginosa | Aminoacylation | - | 4.4 µM |
| BT02D04 | Pseudomonas aeruginosa | Aminoacylation | - | 9.7 µM |
| BT08E04 | Pseudomonas aeruginosa | Aminoacylation | - | 14.1 µM |
| BT09C11 | Pseudomonas aeruginosa | Aminoacylation | - | 11.3 µM |
Note: The Ki and IC50 values can be influenced by the concentrations of substrates used in the assay.
Experimental Protocols
1. ATP-Pyrophosphate (PPi) Exchange Assay
This assay measures the first step of the aminoacylation reaction, the formation of the histidyl-adenylate intermediate.
Materials:
-
Purified Histidyl-tRNA Synthetase (HARS)
-
L-Histidine
-
ATP (Adenosine Triphosphate)
-
[32P]Pyrophosphate ([32P]PPi)
-
Reaction Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and KCl)
-
Activated Charcoal
-
Washing Buffer (e.g., perchloric acid)
-
Scintillation fluid
-
Filter paper discs
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, L-histidine, ATP, and [32P]PPi.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of HARS enzyme.
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding the aliquot to a slurry of activated charcoal in an acidic solution.
-
The activated charcoal binds to the newly formed [32P]ATP, while the unbound [32P]PPi remains in solution.
-
Wash the charcoal pellet multiple times with the washing buffer to remove unbound [32P]PPi.
-
Transfer the charcoal to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of [32P]ATP formed and thus to the HARS activity.
2. tRNAHis Charging Assay
This assay measures the overall aminoacylation reaction, the attachment of histidine to its cognate tRNA.
Materials:
-
Purified Histidyl-tRNA Synthetase (HARS)
-
[3H]L-Histidine or [14C]L-Histidine
-
ATP
-
Purified tRNAHis
-
Reaction Buffer (as above)
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Filter paper discs
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, [3H]L-histidine, ATP, and tRNAHis.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding HARS enzyme.
-
At various time points, take aliquots of the reaction mixture and spot them onto filter paper discs.
-
Immediately immerse the filter discs in cold 5% TCA to precipitate the tRNA and stop the reaction.
-
Wash the filter discs several times with cold 5% TCA to remove unincorporated [3H]L-histidine.
-
Perform a final wash with ethanol to dry the filters.
-
Place the dried filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of [3H]histidyl-tRNAHis formed.
Visualizations
Caption: Competitive inhibition of HARS by this compound.
Caption: Troubleshooting workflow for HARS assays.
Caption: Logical steps to overcome this compound inhibition.
References
- 1. Histidyl-transfer ribonucleic acid synthetase mutants requiring a high internal pool of histidine for growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histidyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible inhibition by this compound of protein synthesis in human cells at the activation of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jg-biotech.com [jg-biotech.com]
- 6. arp1.com [arp1.com]
Technical Support Center: Adjusting Histidinol Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing histidinol, a structural analog of the amino acid L-histidine. Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments involving different cell types.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
L-histidinol acts as a competitive inhibitor of histidyl-tRNA synthetase. This enzyme is responsible for charging transfer RNA (tRNA) with histidine. By inhibiting this enzyme, this compound depletes the cell's pool of charged histidyl-tRNA, which leads to a halt in protein synthesis.[1][2][3] This reversible inhibition of protein synthesis can cause cells to arrest in the cell cycle.[4]
Q2: How is this compound used as a selectable marker?
This compound is used for selecting mammalian cells that have been successfully transfected with a vector containing the hisD gene from Salmonella typhimurium.[2] The hisD gene encodes for this compound dehydrogenase, an enzyme that converts this compound into L-histidine.[2][5][6] This creates a powerful dual-selection system:
-
Detoxification: The enzyme neutralizes the cytotoxic effects of this compound.[2]
-
Nutrient Synthesis: The enzyme produces the essential amino acid L-histidine, allowing cells to grow in a histidine-deficient medium.[2] Therefore, only the cells expressing the hisD gene will survive and proliferate in a selection medium containing this compound and lacking histidine.[2]
Q3: Why is it critical to determine the optimal this compound concentration for my specific cell line?
The sensitivity to this compound varies significantly among different mammalian cell lines.[7] An overly high concentration can lead to rapid, non-selective cell death, even in cells expressing the selection marker, while a concentration that is too low will result in incomplete selection and a high background of non-transfected cells.[8] Therefore, it is crucial to perform a dose-response experiment (also known as a kill curve) to determine the minimum concentration required to effectively kill the non-transfected parental cell line.[7][8][9]
Q4: Can this compound be used for applications other than gene selection?
Yes. Due to its ability to inhibit protein synthesis and arrest the cell cycle, L-histidinol is also utilized in cancer research. It has been shown to enhance the cytotoxic effects of various antineoplastic agents on tumor cells, including leukemia, lymphoma, and melanoma cell lines.[4] It can also reverse certain types of multidrug resistance in cancer cells.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: All cells, including my control (non-transfected) cells, are surviving the selection.
| Possible Causes | Solutions |
| This compound concentration is too low. | The most likely cause is insufficient antibiotic concentration for your specific cell type. You must perform a kill curve to determine the optimal concentration (see Experimental Protocol 1). |
| Inactive this compound. | Ensure the this compound stock solution was prepared and stored correctly. Verify the purity and integrity of the compound. |
| High cell seeding density. | Overly dense cultures can sometimes exhibit contact inhibition or altered metabolism, making them appear more resistant. Ensure you are using a consistent and appropriate seeding density. |
| Selection medium issues. | Confirm that the selection medium was prepared correctly, specifically that it lacks histidine if you are using the dual-selection method. |
Problem 2: All cells, including my transfected cells, are dying after the addition of this compound.
| Possible Causes | Solutions |
| This compound concentration is too high. | This is a common issue. Rapid cell death suggests the concentration is toxic even to successfully transfected cells.[8] Refer to your kill curve data to select a lower, more optimal concentration. |
| Low transfection efficiency. | If very few cells were successfully transfected, it may appear as if all cells are dying. Verify your transfection efficiency using a reporter gene (e.g., GFP) or by analyzing protein expression via Western blot. |
| Solvent toxicity. | If this compound was dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic to the cells.[8] Run a vehicle-only control to test for solvent toxicity. |
| Poor cell health. | Unhealthy cells or cells at a high passage number can be more sensitive to any selective pressure. Use healthy, low-passage cells for your experiments.[8] |
Problem 3: High variability in results between wells or experiments.
| Possible Causes | Solutions |
| Uneven cell seeding. | An inconsistent number of cells per well will lead to variable results.[8] Ensure you have a homogeneous single-cell suspension before plating. |
| Pipetting errors. | Inaccurate dispensing of cells, media, or this compound will introduce variability. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Edge effects in microplates. | Evaporation from the outer wells of a plate can alter the concentration of this compound and affect cell growth.[8] To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
Data Presentation
The optimal concentration of this compound is highly cell-type dependent and must be determined empirically. The table below provides a general guideline for the range of concentrations to test when performing a dose-response analysis (kill curve).
| Antibiotic | Typical Working Range for Mammalian Cells |
| L-histidinol | 0.1 mM - 2.5 mM |
Note: For selection of cells expressing the hisD gene, it is common to use a medium lacking L-histidine.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Kill Curve)
This protocol outlines the steps to determine the minimum concentration of this compound required to kill non-transfected cells.
Materials:
-
Parental (non-transfected) cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 100 mM in sterile water or PBS)
-
Multi-well tissue culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Plating: Seed the parental cells into the wells of a multi-well plate at a density that allows for several days of growth without reaching confluency (e.g., 25-50% confluent).[7]
-
Incubation: Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO2) to allow them to adhere.[7]
-
Preparation of Selection Media: Prepare a series of dilutions of this compound in the complete growth medium. A suggested range could be: 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.5, 2.0, and 2.5 mM. The "0" concentration well serves as the untreated control.
-
Treatment: Carefully remove the existing medium from the cells and replace it with the prepared selection media containing the different this compound concentrations.
-
Monitoring: Observe the cells daily using a microscope. Note any changes in cell morphology, density, and signs of cell death.
-
Medium Change: Replace the medium with freshly prepared selection medium every 2-3 days.[7]
-
Endpoint Determination: The optimal concentration for selection is the lowest concentration that results in complete cell death of the parental cells within a reasonable timeframe (typically 7-14 days).[7]
Protocol 2: this compound-Based Selection of Transfected Cells
This protocol describes how to select a stable population of cells following transfection with a hisD-containing vector.
Materials:
-
Transfected and non-transfected (control) cells
-
Selection medium: Histidine-free culture medium supplemented with the optimal concentration of this compound determined from the kill curve.
-
Complete growth medium (containing histidine, without this compound)
Procedure:
-
Post-Transfection Recovery: After transfection, allow the cells to recover in complete growth medium for 24-48 hours. This allows time for the expression of the hisD gene product.
-
Initiate Selection: After the recovery period, passage the cells and plate them at a low density in the pre-warmed selection medium. Include a plate of non-transfected cells as a control to confirm the effectiveness of the selection.
-
Monitor Selection: Replace the selection medium every 3-4 days. Over the next 1-3 weeks, non-transfected cells should die off, while resistant colonies of transfected cells will begin to form.
-
Colony Expansion: Once visible, isolate individual, healthy-looking colonies using cloning cylinders or by gentle scraping with a pipette tip.
-
Establish Stable Cell Line: Transfer each isolated colony to a new well (e.g., in a 24-well plate) with selection medium and expand it. Once the population is established, it can be maintained in a medium with a slightly lower concentration of this compound.
Visualizations
Caption: Mechanism of action of L-histidinol.
Caption: Workflow for determining optimal this compound concentration.
Caption: Logic diagram for troubleshooting common selection issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Two dominant-acting selectable markers for gene transfer studies in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible inhibition by this compound of protein synthesis in human cells at the activation of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Mechanism of action and NAD+-binding mode revealed by the crystal structure of L-histidinol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield of transformants with histidinol selection
This guide provides troubleshooting solutions and frequently asked questions for researchers experiencing low yields of transformants when using histidinol selection.
Frequently Asked Questions (FAQs)
Q1: How does this compound selection work?
This compound selection is a powerful tool for identifying successfully transformed cells, particularly in mammalian and yeast systems.[1][2] It operates on a dual principle:
-
Complementation of Auxotrophy : The system uses a host cell line that is auxotrophic for the amino acid histidine, meaning it cannot produce its own histidine due to a mutation in a gene like hisD. The plasmid introduced during transformation carries a functional copy of the hisD gene, which encodes the enzyme this compound dehydrogenase.[1][3] This enzyme converts L-histidinol into the essential amino acid L-histidine.[1][4]
-
Detoxification : L-histidinol, when added to the culture medium, is toxic to untransformed cells because it inhibits the histidyl-tRNA synthetase, an enzyme crucial for protein synthesis.[1]
Therefore, only cells that have successfully incorporated the plasmid can produce this compound dehydrogenase, allowing them to both detoxify the L-histidinol and synthesize the histidine necessary for survival and growth.[1]
Q2: What are the primary reasons for a low yield of transformants?
Low transformation yield is a common issue that can stem from several factors throughout the experimental workflow.[5][6][7] The most frequent culprits include:
-
Low Competent Cell Efficiency : The health and preparation of your host cells are critical.[5][6][8]
-
Plasmid DNA Issues : The quality, concentration, and size of your plasmid DNA can significantly impact results.[6][9][10]
-
Ineffective Selection Conditions : Incorrect concentrations of this compound or problems with the selection medium can lead to either no growth or high background.[5][11]
-
Suboptimal Transformation Protocol : Errors in key steps like heat shock or electroporation can drastically reduce efficiency.[5][8][9]
Visualizing the Workflow and Troubleshooting Path
To better understand the process and diagnose issues, refer to the following diagrams.
Transformation & this compound Selection Workflow
Caption: General workflow for transformation using this compound selection.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low transformant yield.
Detailed Troubleshooting Guide
Problem: No Colonies or Very Few Colonies
This is the most common issue and often points to a fundamental problem with the cells, DNA, or transformation process itself.[7][8][11]
Potential Cause 1: Low Competent Cell Efficiency The ability of cells to take up foreign DNA is paramount.[12] Efficiency can be compromised by improper preparation, storage, or handling.
-
Suggested Solution: Always calculate the transformation efficiency of a new batch of competent cells using a control plasmid like pUC19.[6][8][13] An efficiency below 10^6 cfu/µg is often insufficient for challenging transformations. Consider preparing fresh cells or using commercially available high-efficiency cells.[8][13] Avoid repeated freeze-thaw cycles of competent cell aliquots.[5][11]
Potential Cause 2: Issues with Plasmid DNA The quality and quantity of your hisD plasmid are critical.
-
Suggested Solution:
-
Purity: Ensure the DNA is free from contaminants like phenol, ethanol, proteins, or salts from the ligation buffer, which can inhibit transformation.[10]
-
Concentration: Use an appropriate amount of DNA. Too little DNA will result in few transformants, while too much can overload and kill the cells.[5][9] A general guideline is 1-10 ng of plasmid DNA per transformation reaction.[10]
-
Integrity: Verify the plasmid's integrity and the presence of the hisD gene via restriction digest or sequencing.
-
Potential Cause 3: Incorrect this compound Concentration The concentration of L-histidinol is crucial for effective selection.
-
Suggested Solution: The optimal concentration can vary between cell types. It is highly recommended to perform a "kill curve" titration experiment to determine the lowest concentration of this compound that effectively kills untransformed cells within a reasonable timeframe (e.g., 7-10 days).[14][15] This ensures effective selection without being overly harsh on the newly transformed cells.
Potential Cause 4: Suboptimal Transformation Protocol Each step of the transformation protocol is a potential point of failure.
-
Suggested Solution:
-
Heat Shock: For chemically competent cells, adhere strictly to the recommended temperature and duration (e.g., 42°C for 30-45 seconds). Overheating can kill the cells.[8]
-
Recovery: After heat shock, allow the cells to recover in a rich, non-selective medium (like SOC) for an adequate period (e.g., 60-90 minutes) to allow for the expression of the hisD gene before plating on selective media.[10][11]
-
Problem: High Background or Satellite Colonies
Seeing a lawn of growth or many small "satellite" colonies around larger ones suggests that the selection is not stringent enough.
Potential Cause 1: this compound Concentration is Too Low If the selective pressure is insufficient, untransformed cells can survive and grow.
-
Suggested Solution: Increase the concentration of this compound in your plates. Refer to your kill curve data to choose a more stringent concentration.[15]
Potential Cause 2: this compound has Degraded this compound in solution or in plates can lose potency over time.
-
Suggested Solution: Prepare fresh this compound stock solutions and pour fresh selection plates. Do not add this compound to agar that is too hot, as this can cause it to break down.[5]
Potential Cause 3: Cross-feeding This can occur in yeast, where prototrophic cells (successfully transformed) excrete histidine into the medium, which then supports the growth of nearby auxotrophic (untransformed) cells.[2]
-
Suggested Solution: Plate the transformation at a lower density to increase the distance between colonies. This minimizes the effect of cross-feeding.
Data and Parameters
The optimal conditions for transformation and selection can vary. The following table provides general starting points for key parameters.
| Parameter | Recommended Range (E. coli) | Recommended Range (Yeast/Mammalian) | Key Considerations |
| Competent Cell Efficiency | > 1 x 10^8 cfu/µg | > 1 x 10^6 cfu/µg | Use high-efficiency cells for difficult ligations or large plasmids.[5] |
| Plasmid DNA Amount | 1 - 10 ng | 10 - 100 ng | Higher amounts may be needed for less efficient cells, but can also be toxic.[10] |
| Heat Shock | 42°C for 30-90 sec | N/A (Often uses electroporation or lipid-based transfection) | Follow the manufacturer's protocol precisely; overheating is lethal.[8] |
| Recovery Time | 60 - 90 min at 37°C | 24 - 48 hours in non-selective medium | Allows for expression of the selectable marker before applying pressure.[10] |
| This compound Concentration | Varies by strain | 0.5 - 10 mM (Typical start) | Must be empirically determined for each cell line via a kill curve.[14] |
Key Experimental Protocols
Protocol 1: this compound "Kill Curve" for Mammalian Cells
This protocol determines the optimal concentration of this compound needed for selection.
-
Cell Plating: Seed your auxotrophic host cells in a 24-well plate at a density that will reach ~50% confluency the next day.
-
Prepare Media: Prepare a series of culture media containing a range of L-histidinol concentrations (e.g., 0 mM, 0.25 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). The medium should be a minimal essential medium lacking histidine.
-
Apply Selection: After 24 hours, replace the standard medium in the wells with the prepared this compound-containing media. Include a "no-selection" control (0 mM this compound).
-
Incubate and Observe: Incubate the plate under standard conditions (e.g., 37°C, 5% CO2).
-
Monitor Cell Viability: Observe the cells every 2-3 days, replacing the media with fresh selective media.
-
Determine Concentration: The optimal concentration for your experiments is the lowest concentration that results in complete cell death of the untransformed cells within 7-10 days.[14]
Protocol 2: General Heat Shock Transformation (E. coli)
-
Thaw Cells: Thaw a 50 µL aliquot of competent cells on ice.
-
Add DNA: Add 1-10 ng of your hisD plasmid DNA to the cells.[10] Gently mix by tapping the tube.
-
Incubate on Ice: Incubate the DNA-cell mixture on ice for 30 minutes.[16]
-
Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds. Do not shake.
-
Ice Recovery: Immediately place the tube back on ice for 2 minutes.
-
Add Recovery Medium: Add 950 µL of pre-warmed SOC medium to the tube.
-
Incubate: Shake the tube at 37°C for 60-90 minutes to allow for recovery and expression of the hisD gene.[10]
-
Plate: Spread 100-200 µL of the cell suspension onto pre-warmed minimal medium plates containing the predetermined optimal concentration of this compound.
-
Incubate: Incubate the plates at 37°C until colonies appear.
References
- 1. pnas.org [pnas.org]
- 2. Auxotrophic Yeast Strains in Fundamental and Applied Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. intactgenomics.com [intactgenomics.com]
- 6. goldbio.com [goldbio.com]
- 7. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. neb.com [neb.com]
- 9. assaygenie.com [assaygenie.com]
- 10. thermofisher.com [thermofisher.com]
- 11. Resources/Troubleshooting/Transformations - 2020.igem.org [2020.igem.org]
- 12. Six Considerations for Competent Cell Selection | Thermo Fisher Scientific - US [thermofisher.com]
- 13. neb.com [neb.com]
- 14. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle for Stability: Histidinol vs. G418 Selection in Mammalian Cells
For researchers, scientists, and drug development professionals, the establishment of stable mammalian cell lines expressing a gene of interest is a cornerstone of modern biological research. The selection of transfected cells is a critical step in this process, with the choice of selection agent significantly impacting the efficiency, timeline, and even the phenotype of the resulting cell lines. This guide provides an in-depth, objective comparison of two prominent selection methods: the classic aminoglycoside antibiotic G418 and the amino acid analogue histidinol.
This comparison will delve into the mechanisms of action, provide supporting experimental data, and offer detailed protocols for both selection agents. By understanding the nuances of each system, researchers can make an informed decision to best suit their specific experimental needs.
At a Glance: this compound vs. G418
| Feature | This compound Selection | G418 (Geneticin®) Selection |
| Selection Agent | L-Histidinol | G418 sulfate (aminoglycoside antibiotic) |
| Resistance Gene | hisD (this compound Dehydrogenase) | neo (Neomycin Phosphotransferase) |
| Mechanism of Action | Dual: Competitive inhibition of histidyl-tRNA synthetase and conversion of toxic this compound to essential histidine. | Inhibition of protein synthesis by binding to the 80S ribosome. |
| Typical Working Concentration | 0.125 - 2.0 mM | 100 - 2000 µg/mL |
| Selection Time | 7 - 20 days | 10 - 28 days |
| Cell Health | Generally considered gentler on cells, with less impact on proliferation and morphology.[1] | Can induce a metabolic burden and affect cell growth and morphology.[1] |
| Stringency of Selection | Can be modulated by adjusting this compound concentration and histidine presence in the medium. | High, but can lead to the survival of clones with low or silenced transgene expression. |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and G418 selection lies in their mode of action on mammalian cells.
G418: The Protein Synthesis Inhibitor
G418, also known as Geneticin, is an aminoglycoside antibiotic that is toxic to a wide range of prokaryotic and eukaryotic cells.[2] Its mechanism of action involves binding to the 80S ribosomal subunit, thereby inhibiting protein synthesis and leading to cell death.[3] Resistance to G418 is conferred by the bacterial neomycin phosphotransferase gene (neo), which inactivates the antibiotic through phosphorylation.
This compound: The Dual-Action Metabolic Selection
This compound selection operates on a more nuanced, metabolic level. L-histidinol is a structural analog of the essential amino acid L-histidine. In mammalian cells, this compound acts as a competitive inhibitor of histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine. This inhibition halts protein synthesis, leading to cell death.[4]
Resistance is conferred by the bacterial hisD gene, which encodes this compound dehydrogenase. This enzyme catalyzes the two-step oxidation of L-histidinol to L-histidine.[4] This provides a dual advantage for transfected cells: it detoxifies the inhibitory this compound and simultaneously produces the essential amino acid histidine, allowing protein synthesis to proceed. This selection can be performed in medium lacking histidine to enhance its stringency.[4]
Experimental Data: A Comparative Look at Performance
Direct comparative studies across a wide range of cell lines are limited. However, existing data provides valuable insights into the potential advantages of each system.
A key study comparing the two selection methods in primary keratinocytes found that while both G418 and this compound could be used to select for transduced cells, G418-selected cells exhibited reduced proliferative potential and altered morphology, indicative of terminal differentiation.[1] In contrast, this compound selection had no apparent negative effects on the proliferation or morphology of the drug-resistant cells.[1] This suggests that for sensitive or primary cell lines, this compound may be a gentler alternative.
Another study in mouse embryonic stem cells compared the stringency of various selection markers, including neo (for G418) and hisD (for this compound). The results indicated that different selection systems exert varying levels of pressure, which can influence the expression levels of the co-selected transgene. This highlights the importance of choosing a selection marker that aligns with the desired level of transgene expression.
Quantitative Comparison of Selection Parameters
| Parameter | This compound Selection | G418 Selection |
| Typical Working Concentration | 3T3 cells: 0.125 mM[4] CV-1 cells: 0.125 mM[4] HeLa cells: 0.125 mM[4] Keratinocytes: 1-2 mM | CHO cells: 400 - 1000 µg/mL HEK293 cells: 200 - 500 µg/mL HeLa cells: 400 µg/mL[4] |
| Time to Form Colonies | 7 - 20 days[4] | 10 - 14 days for initial colonies, up to 4 weeks for outgrowth.[5] |
| Reported Effects on Cells | Minimal impact on proliferation and morphology reported in keratinocytes.[1] | Can cause metabolic burden, reduced proliferation, and altered morphology.[1] |
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for establishing stable cell lines using this compound and G418 selection. It is crucial to perform a kill curve for each new cell line and batch of selection agent to determine the optimal concentration.
This compound Selection Protocol
This protocol is a general guideline and should be optimized for your specific cell line.
1. Media Preparation:
-
Selection Medium: Prepare histidine-free cell culture medium supplemented with dialyzed fetal bovine serum (dFBS) to minimize exogenous histidine. Add L-histidinol to the desired final concentration (typically starting with a range of 0.1 to 2.0 mM).
-
Standard Medium: Your regular cell culture medium containing histidine.
2. Kill Curve Determination: a. Plate your untransfected cells at a low density (e.g., 20-30% confluency) in a multi-well plate. b. The next day, replace the medium with Selection Medium containing a range of L-histidinol concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mM). c. Replenish the selective medium every 2-3 days. d. Observe the cells daily and determine the lowest concentration of this compound that kills all cells within 7-10 days. This is your optimal selection concentration.
3. Transfection and Selection: a. Transfect your cells with the plasmid containing your gene of interest and the hisD resistance gene using your preferred method. b. 24-48 hours post-transfection, passage the cells into Selection Medium containing the predetermined optimal concentration of L-histidinol. c. Continue to culture the cells, replacing the selective medium every 2-3 days. d. Monitor the cells for the formation of resistant colonies, which typically appear within 1-3 weeks.
4. Isolation of Stable Clones: a. Once colonies are visible, they can be isolated using cloning cylinders or by limiting dilution. b. Expand the isolated clones in Selection Medium initially, then they can be maintained in Standard Medium, with or without a lower maintenance concentration of this compound.
G418 Selection Protocol
This is a standard protocol that should be optimized for your specific cell line.
1. Kill Curve Determination: a. Plate untransfected cells at a low density in a multi-well plate. b. The following day, replace the medium with your standard culture medium containing a range of G418 concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000, 1500, 2000 µg/mL). c. Replenish the selective medium every 2-3 days. d. Observe the cells daily and identify the lowest G418 concentration that results in complete cell death within 10-14 days. This is your optimal selection concentration.
2. Transfection and Selection: a. Transfect your cells with the plasmid containing your gene of interest and the neo resistance gene. b. 24-48 hours post-transfection, split the cells into your standard culture medium containing the optimal concentration of G418. c. Continue to culture the cells, replacing the selective medium every 2-3 days. d. Observe the formation of resistant colonies, which typically takes 2-4 weeks.
3. Isolation of Stable Clones: a. Isolate visible colonies using cloning cylinders or limiting dilution. b. Expand the clones in medium containing the selection concentration of G418. For long-term maintenance, the G418 concentration can often be reduced.
Visualizing the Selection Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both this compound and G418 selection.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the molecular mechanisms underlying G418 and this compound selection.
Conclusion: Making the Right Choice
Both this compound and G418 are effective selection agents for generating stable mammalian cell lines. The choice between them depends on the specific requirements of the experiment and the cell type being used.
G418 is a well-established, potent selection agent with a vast body of literature supporting its use. It is a reliable choice for many common cell lines. However, its potential to induce a metabolic burden and affect cell health should be a consideration, particularly for sensitive or primary cells.
This compound , on the other hand, offers a gentler selection method that may be advantageous for preserving the normal physiology and proliferative capacity of cells. Its dual mechanism of detoxification and synthesis of an essential amino acid makes it an elegant and effective system. While less commonly used than G418, it presents a powerful alternative, especially in contexts where maintaining cell health is paramount.
Ultimately, for any new cell line, empirical testing through a kill curve is essential to determine the optimal selection conditions. By carefully considering the factors outlined in this guide, researchers can select the most appropriate method to successfully and efficiently generate the stable cell lines crucial for their research endeavors.
References
- 1. L-histidinol provides effective selection of retrovirus-vector-transduced keratinocytes without impairing their proliferative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. addgene.org [addgene.org]
Validating HIS3 Gene Expression: A Comparative Guide to Histidinol Selection and Alternative Markers
For researchers in genetics, molecular biology, and drug development, the robust validation of gene expression is a cornerstone of experimental design. In the context of Saccharomyces cerevisiae (budding yeast), the HIS3 gene serves as a widely utilized selectable marker. Its expression is typically validated through nutritional selection on a medium lacking histidine, often supplemented with histidinol or 3-aminotriazole (3-AT) to modulate selection stringency. This guide provides a comprehensive comparison of this compound-based HIS3 selection with other common auxotrophic markers, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
Performance Comparison of Common Yeast Selectable Markers
The choice of a selectable marker can significantly influence experimental outcomes, affecting transformation efficiency, plasmid stability, and cellular growth rates. Below is a summary of quantitative data comparing the performance of commonly used auxotrophic markers: HIS3, URA3, LEU2, and TRP1.
| Marker Gene | Transformation Efficiency (transformants/µg DNA) | Plasmid Loss Rate (% per generation) | Doubling Time in Selective Media (hours) | Key Features & Considerations |
| HIS3 | 10³ - 10⁵ | 1 - 5 | ~2.5 - 3.5 | Selection stringency can be tuned with 3-aminotriazole (3-AT), a competitive inhibitor of the His3 protein.[1] This allows for the selection of varying levels of gene expression. |
| URA3 | 10⁴ - 10⁶ | < 1 | ~2.0 - 3.0 | Offers both positive selection (on media lacking uracil) and negative counter-selection (on media containing 5-fluoroorotic acid, 5-FOA).[2][3] 5-FOA is converted to a toxic compound by the Ura3 protein, thus selecting for cells that have lost the URA3 marker.[2][3] |
| LEU2 | 10³ - 10⁵ | 2 - 8 | ~2.5 - 4.0 | A reliable marker, but can sometimes exhibit lower transformation efficiencies and higher plasmid loss rates compared to URA3. |
| TRP1 | 10³ - 10⁵ | < 2 | ~2.5 - 3.5 | Generally stable, but the TRP1 gene has been reported to affect vegetative growth at low and high temperatures in some strain backgrounds.[4] |
Note: The values presented in the table are approximate and can vary depending on the yeast strain, plasmid type (e.g., integrating, centromeric, 2-micron), transformation protocol, and experimental conditions.
Histidine Biosynthesis and the Role of HIS3
The HIS3 gene in Saccharomyces cerevisiae encodes imidazoleglycerol-phosphate dehydratase, an essential enzyme that catalyzes the sixth step in the ten-step histidine biosynthesis pathway.[5][6] This pathway converts phosphoribosyl pyrophosphate (PRPP) into L-histidine. A non-functional HIS3 gene results in histidine auxotrophy, meaning the yeast cannot synthesize its own histidine and requires it to be supplied in the growth medium.
This compound is a precursor in the histidine biosynthesis pathway, and its conversion to histidine is catalyzed by the product of the HIS4 gene, this compound dehydrogenase. In a his3 mutant background, the addition of this compound to the medium can be used to select for the presence of a functional HIS3 gene on a plasmid. The mechanism relies on the fact that the HIS3 enzyme is required upstream of the step that utilizes this compound. Therefore, only cells with a functional HIS3 gene can proceed through the pathway and ultimately utilize this compound to produce histidine.
Furthermore, 3-aminotriazole (3-AT) is a competitive inhibitor of the His3p enzyme. By adding 3-AT to the selection medium, a higher level of HIS3 expression is required to overcome the inhibition and allow for growth. This provides a method for tuning the stringency of the selection.
Caption: The histidine biosynthesis pathway in S. cerevisiae and the role of HIS3.
Experimental Workflows
The following diagrams illustrate the general workflows for validating gene expression using this compound selection and an alternative method, URA3 selection with 5-FOA counter-selection.
Caption: A generalized workflow for HIS3 gene expression validation using this compound selection.
Caption: A generalized workflow for URA3 selection and 5-FOA counter-selection.
Detailed Experimental Protocols
Protocol 1: Yeast Transformation and HIS3 Selection
This protocol describes a standard lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method for yeast transformation.[7][8][9][10]
Materials:
-
Yeast strain with a his3 deletion (e.g., BY4741).
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
-
Sterile water.
-
1 M Lithium Acetate (LiAc).
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL.
-
50% (w/v) Polyethylene Glycol (PEG 3350).
-
Plasmid DNA containing the HIS3 marker.
-
Synthetic Dropout (SD) medium lacking histidine (SD -His).
-
(Optional) this compound or 3-Aminotriazole (3-AT).
Procedure:
-
Inoculate a single colony of the his3Δ yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
-
Centrifuge for 30 seconds at top speed and discard the supernatant.
-
Resuspend the cell pellet in 240 µL of 50% PEG, 36 µL of 1 M LiAc, 25 µL of single-stranded carrier DNA (boiled and chilled on ice), and 1-5 µg of plasmid DNA in a total volume of 360 µL.
-
Vortex vigorously for 1 minute.
-
Incubate at 42°C for 40 minutes.
-
Centrifuge at 3,000 x g for 2 minutes and remove the supernatant.
-
Resuspend the cell pellet in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto SD -His plates.
-
(Optional) For increased stringency, add this compound (e.g., 10 mM) or 3-AT (e.g., 1-100 mM) to the SD -His plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
Protocol 2: URA3 Selection and 5-FOA Counter-Selection
This protocol is for selecting transformants using the URA3 marker and subsequently selecting for cells that have lost the plasmid using 5-FOA.[1][2][3][11]
Materials:
-
Yeast strain with a ura3 deletion (e.g., BY4741).
-
YPD medium.
-
Synthetic Dropout (SD) medium lacking uracil (SD -Ura).
-
SD medium containing 5-fluoroorotic acid (5-FOA) (1 g/L) and uracil (50 mg/L).
-
Other materials for yeast transformation as listed in Protocol 1.
Procedure:
-
Transform the ura3Δ yeast strain with a plasmid containing the URA3 marker following steps 1-11 of Protocol 1.
-
Plate the transformation mix onto SD -Ura plates to select for transformants.
-
Incubate at 30°C for 2-3 days.
-
To select for cells that have lost the plasmid, pick individual colonies from the SD -Ura plate and streak them onto an SD + 5-FOA plate.
-
Incubate the 5-FOA plate at 30°C for 2-4 days. Only cells that have lost the URA3-containing plasmid will be able to grow.
Protocol 3: LEU2 and TRP1 Selection
Selection for LEU2 and TRP1 markers follows the same general transformation protocol (Protocol 1). The key difference is the use of the appropriate synthetic dropout medium.
-
For LEU2 selection: Use a leu2Δ yeast strain and plate the transformation on SD medium lacking leucine (SD -Leu).
-
For TRP1 selection: Use a trp1Δ yeast strain and plate the transformation on SD medium lacking tryptophan (SD -Trp).
Conclusion
The validation of HIS3 gene expression using this compound selection is a robust and tunable method for researchers working with Saccharomyces cerevisiae. The ability to modulate selection stringency with 3-AT provides a significant advantage for studying gene expression at varying levels. However, the choice of a selectable marker should always be guided by the specific requirements of the experiment. Markers like URA3 offer the unique capability of counter-selection, which is invaluable for techniques such as plasmid shuffling. By understanding the comparative performance and the underlying mechanisms of these selection systems, researchers can make informed decisions to optimize their experimental design and ensure the reliability of their results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Watch out for your TRP1 marker: the effect of TRP1 gene on the growth at high and low temperatures in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIS3 | SGD [yeastgenome.org]
- 6. HIS3 - Wikipedia [en.wikipedia.org]
- 7. med.nyu.edu [med.nyu.edu]
- 8. static.igem.org [static.igem.org]
- 9. Yeast Transformation Protocols [sigmaaldrich.com]
- 10. Yeast transformation [protocols.io]
- 11. SD 5-Foa Plates For Yeast Counter Selection [protocols.io]
A Head-to-Head Comparison: Histidinol vs. Puromycin for Stable Cell Line Generation
For researchers, scientists, and drug development professionals, the efficient generation of stable cell lines is a cornerstone of modern biological research and therapeutic development. The choice of a selectable marker and its corresponding selection agent is a critical determinant of success in this process. This guide provides an in-depth comparison of two potent selection agents: histidinol and puromycin, offering insights into their mechanisms of action, efficacy, and experimental protocols to inform your selection strategy.
Executive Summary
Both this compound and puromycin are effective agents for the selection of stably transfected mammalian cells. Puromycin is a widely used aminonucleoside antibiotic that rapidly induces cell death in non-resistant cells by terminating protein synthesis. It is known for its fast action, typically generating stable cell lines in under two weeks. This compound, a precursor of the amino acid histidine, offers a dual-mode selection system. It is toxic to cells unable to metabolize it while simultaneously providing a necessary nutrient to cells expressing the hisD gene, which encodes this compound dehydrogenase. While direct comparative efficacy data is limited, available information suggests that both are robust selection agents. The choice between them may depend on specific experimental needs, such as the desire for a non-antibiotic-based selection system or the speed of selection.
Mechanisms of Action
This compound: A Bifunctional Selection System
This compound selection is based on the expression of the bacterial hisD gene, which encodes this compound dehydrogenase.[1] This enzyme catalyzes the two-step oxidation of L-histidinol to the essential amino acid L-histidine.[1] The selection process is twofold:
-
Toxicity: L-histidinol is toxic to mammalian cells as it competitively inhibits the histidyl-tRNA synthetase, an enzyme crucial for protein synthesis.[1] This inhibition leads to a shutdown of protein production and subsequent cell death.
-
Nutritional Rescue: In a histidine-free culture medium, cells expressing this compound dehydrogenase can convert the supplied L-histidinol into L-histidine, thus overcoming the nutritional deficiency and the toxic effects.[1]
This unique mechanism allows for a stringent selection of cells that have successfully integrated and are expressing the hisD gene.
Puromycin: A Potent Inhibitor of Protein Synthesis
Puromycin is an aminonucleoside antibiotic produced by Streptomyces alboniger.[2] It acts as a structural analog of the 3' end of aminoacyl-tRNA.[2] Its mechanism of action is direct and potent:
-
Chain Termination: Puromycin enters the A-site of the ribosome and is incorporated into the C-terminus of the elongating polypeptide chain.[2]
-
Translation Arrest: Due to the stable amide bond in its structure, puromycin prevents further elongation of the polypeptide chain, leading to its premature release from the ribosome.[2] This abrupt halt in protein synthesis is lethal to the cell.
Resistance to puromycin is conferred by the pac gene, which encodes a puromycin N-acetyltransferase. This enzyme acetylates puromycin, preventing it from being incorporated into the nascent polypeptide chain.[2]
Comparative Efficacy
Direct, side-by-side comparisons of this compound and puromycin for stable cell line generation are not extensively documented in the literature. However, we can infer their performance from available data and studies comparing them to other common selection agents.
| Feature | This compound | Puromycin |
| Selection Speed | Typically 1-2 weeks for colony formation. | Rapid, with stable pools generated in less than a week and clonal lines in approximately 1-2 weeks.[3] |
| Selection Pressure | High, due to the dual toxic and nutritional selection mechanism. | High, due to its potent and rapid cytotoxic effects. |
| Off-Target Effects | Studies suggest minimal impact on the proliferative potential of selected cells.[4] | As an antibiotic, it may induce cellular stress and alter gene expression in some cell types.[5] However, it is widely used with success. |
| Resistance Gene | hisD (this compound dehydrogenase) | pac (puromycin N-acetyltransferase) |
| Typical Working Concentration | 0.1 mM to 2.5 mM, depending on the cell line. | 0.5 - 10 µg/mL for mammalian cells.[6] |
Experimental Protocols
This compound-Based Stable Cell Line Generation
Materials:
-
Histidine-free cell culture medium
-
L-histidinol
-
Mammalian expression vector containing the hisD gene
Protocol:
-
Transfection: Transfect the target cells with the hisD-containing plasmid using your preferred method.
-
Recovery: Allow the cells to recover and express the resistance gene for 48 hours in complete medium.
-
Selection Initiation:
-
Prepare selection medium: Histidine-free medium supplemented with a predetermined optimal concentration of L-histidinol (typically in the range of 0.1 mM to 2.5 mM). A kill curve should be performed to determine the optimal concentration for your specific cell line.
-
Passage the transfected cells into the selection medium.
-
-
Selection Maintenance: Replace the selection medium every 3-4 days to remove dead cells and replenish the this compound.
-
Colony Isolation: Monitor the plates for the formation of resistant colonies, which typically appear within 1-2 weeks.
-
Expansion: Isolate and expand individual colonies to generate clonal stable cell lines.
Puromycin-Based Stable Cell Line Generation
Materials:
-
Puromycin dihydrochloride
-
Mammalian expression vector containing the pac gene
Protocol:
-
Kill Curve Determination:
-
Plate your parental (non-transfected) cells at a low density.
-
The following day, add a range of puromycin concentrations (e.g., 0.5, 1, 2, 4, 6, 8, 10 µg/mL) to the wells.[6]
-
Incubate the cells for 7-10 days, replacing the medium with freshly prepared puromycin every 2-3 days.[7]
-
Determine the lowest concentration of puromycin that results in complete cell death within this timeframe. This is the optimal concentration for selection.
-
-
Transfection: Transfect the target cells with the pac-containing plasmid.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in complete medium.
-
Selection Initiation: Passage the transfected cells into a fresh culture vessel with complete medium containing the predetermined optimal concentration of puromycin.
-
Selection Maintenance: Replace the selection medium every 2-3 days. Widespread cell death of non-resistant cells should be observed within the first few days.
-
Colony Isolation and Expansion: After approximately 1-2 weeks, visible resistant colonies will appear. Isolate these colonies and expand them to establish stable cell lines.
Visualizing the Selection Workflows
Caption: this compound Selection Workflow.
Caption: Puromycin Selection Workflow.
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of this compound and Puromycin.
Conclusion
Both this compound and puromycin stand as powerful tools for the generation of stable cell lines. Puromycin's advantages lie in its rapid action and the wealth of established protocols for its use. This compound offers a unique, non-antibiotic-based selection strategy that may be advantageous in specific contexts, particularly where concerns about antibiotic-induced cellular stress are paramount. The ultimate choice will be guided by the specific requirements of the research, including the cell type, the desired timeline, and the nature of the downstream applications. Careful consideration of the mechanisms and protocols outlined in this guide will empower researchers to make an informed decision and optimize their stable cell line generation workflows.
References
- 1. Two dominant-acting selectable markers for gene transfer studies in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. L-histidinol provides effective selection of retrovirus-vector-transduced keratinocytes without impairing their proliferative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. tools.mirusbio.com [tools.mirusbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Histidinol and 3-Aminotriazole (3-AT) in Yeast Selection Systems
For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Optimal Selection Agent for Your Yeast-Based Assays.
In the realm of molecular biology, particularly in yeast-based selection systems like the yeast two-hybrid (Y2H) assay, the choice of selection agent is critical for ensuring the accuracy and reliability of experimental results. Both L-histidinol and 3-Aminotriazole (3-AT) are commonly employed to select for positive interactions by modulating the histidine biosynthesis pathway. However, their distinct mechanisms of action, optimal working concentrations, and potential off-target effects necessitate a careful comparative analysis to guide researchers in selecting the most appropriate compound for their specific experimental needs. This guide provides an objective comparison of histidinol and 3-AT, supported by experimental principles and detailed protocols.
Mechanism of Action: A Tale of Two Approaches
The selection of interacting proteins in many yeast two-hybrid systems relies on the activation of a HIS3 reporter gene, which encodes imidazoleglycerol-phosphate dehydratase, an essential enzyme in the histidine biosynthesis pathway. Both this compound and 3-AT leverage this pathway, but in fundamentally different ways.
3-Aminotriazole (3-AT) acts as a competitive inhibitor of the His3 protein (imidazoleglycerol-phosphate dehydratase).[1][2] In Y2H screens, even in the absence of a true protein-protein interaction, there can be a low level of HIS3 reporter gene expression, leading to background yeast growth on histidine-deficient media. By adding 3-AT to the medium, this leaky expression is suppressed. Only a strong interaction between the bait and prey proteins, leading to robust activation of the HIS3 gene, can produce enough His3 enzyme to overcome the competitive inhibition by 3-AT and allow the yeast to synthesize histidine and grow.[1] This allows for the titration of selection stringency; higher concentrations of 3-AT demand a stronger protein-protein interaction for survival.
L-histidinol , on the other hand, is a precursor in the histidine biosynthesis pathway. It is converted to L-histidine in the final step of the pathway by the enzyme this compound dehydrogenase, which is encoded by the HIS4 gene. In this selection system, a yeast strain with a non-functional his4 gene is used. These yeast are auxotrophic for histidine and cannot grow on a medium lacking it. However, if these cells are supplied with this compound, they can survive only if they express a functional this compound dehydrogenase. This selection strategy is therefore a positive selection for the presence of a functional HIS4 gene, which can be used as a reporter in a similar manner to HIS3.
Performance Comparison: this compound vs. 3-AT
The choice between this compound and 3-AT will depend on the specific requirements of the experiment, such as the desired stringency of selection and the potential for off-target effects.
| Feature | L-Histidinol | 3-Aminotriazole (3-AT) |
| Mechanism of Action | Substrate for the HIS4 gene product (this compound Dehydrogenase); enables growth of his4 mutants. | Competitive inhibitor of the HIS3 gene product (Imidazoleglycerol-phosphate dehydratase); suppresses background growth.[1] |
| Selection Type | Positive selection for functional HIS4. | Titratable negative selection against leaky HIS3 expression.[1] |
| Primary Application | Selection for the presence of a functional HIS4 reporter gene. | Increasing the stringency of HIS3-based selections (e.g., Y2H) to reduce false positives.[1][3] |
| Typical Working Conc. | Empirically determined, often in the range of 1-10 mM. | 1 mM to 100 mM, concentration must be optimized for each bait protein to balance stringency and viability.[1][4] |
| Known Off-Target Effects | In mammalian cells, can inhibit protein and ribosomal RNA synthesis.[5] Specific off-target effects in yeast are not well-documented. | Can inhibit catalase and protein synthesis on mitoribosomes in some fungi. A yeast gene, ATR1, confers resistance, suggesting a cellular stress response. |
Experimental Protocols
Protocol 1: 3-Aminotriazole (3-AT) Titration for Yeast Two-Hybrid
This protocol outlines the steps to determine the optimal 3-AT concentration for a specific bait protein in a Y2H screen. This is crucial to minimize false positives arising from "auto-activation" of the reporter gene by the bait protein alone.
-
Yeast Transformation: Transform the yeast strain with your bait plasmid.
-
Plating: Plate the transformed yeast on Synthetic Defined (SD) medium lacking the appropriate nutrient for plasmid selection (e.g., -Leu for a pBait vector with a LEU2 marker).
-
Colony Picking and Streaking: Once colonies appear, pick several individual colonies and streak them onto a series of SD plates lacking both the plasmid selection nutrient and histidine (-Leu/-His), but containing varying concentrations of 3-AT. A typical range of 3-AT concentrations to test is 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM, and 100 mM.[4]
-
Incubation: Incubate the plates at 30°C for 3-5 days.
-
Analysis: The optimal 3-AT concentration is the lowest concentration that completely inhibits the growth of yeast expressing the bait protein alone. This concentration will then be used for the actual Y2H library screen.
Protocol 2: L-Histidinol-Based Selection
This protocol describes a positive selection strategy using a his4 mutant yeast strain and L-histidinol.
-
Yeast Strain: Use a yeast strain with a deletion or mutation in the HIS4 gene (his4Δ).
-
Plasmid Construction: The gene of interest should be cloned into a vector that also contains a functional HIS4 gene.
-
Yeast Transformation: Transform the his4Δ yeast strain with the plasmid containing the HIS4 gene and your gene of interest.
-
Plating: Plate the transformed yeast on SD medium lacking histidine and supplemented with L-histidinol. The optimal concentration of L-histidinol should be determined empirically, but a starting point of 1-10 mM can be tested.
-
Incubation: Incubate the plates at 30°C for 3-5 days.
-
Analysis: Only yeast cells that have been successfully transformed with the plasmid carrying the functional HIS4 gene will be able to convert the supplied this compound into histidine and grow on the selection medium.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the histidine biosynthesis pathway and the experimental workflows for both selection agents.
Figure 1. Histidine biosynthesis pathway highlighting the points of action for 3-AT and this compound.
Figure 2. Comparative experimental workflows for 3-AT and this compound selection.
Conclusion
Both L-histidinol and 3-Aminotriazole are valuable tools for yeast selection, each with its own advantages and specific applications. 3-AT is the more commonly used reagent for titrating the stringency of HIS3-based reporter systems, such as the yeast two-hybrid assay, effectively reducing background growth and the incidence of false positives. Its primary drawback is the need for careful optimization of the working concentration for each new bait protein.
L-histidinol, in conjunction with a his4 mutant strain, offers a robust positive selection system. This can be particularly useful in screens where a clear-cut "on/off" selection is desired. While information on its off-target effects in yeast is less comprehensive than for 3-AT, it presents a viable alternative, especially in experimental setups where the HIS4 gene is a more convenient reporter than HIS3.
Ultimately, the decision of whether to use this compound or 3-AT should be based on the specific design of the experiment, the reporter system being used, and the desired level of selection stringency. By understanding the underlying principles and following the outlined protocols, researchers can confidently select and optimize the use of these compounds to achieve reliable and reproducible results in their yeast-based studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comparison and optimization of yeast two-hybrid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Yeast-Two-Hybrid System to Identify Proteins Interacting with the Growth Factor Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Histidinol as a Selection Agent: Specificity, Cross-Reactivity, and Performance
For researchers in drug development and the life sciences, the selection of genetically modified cells is a critical step. The ideal selection agent should be highly specific, efficient, and have minimal off-target effects that could influence experimental outcomes. Histidinol, in conjunction with the hisD gene, offers a robust and often overlooked alternative to more commonly used antibiotic-based selection systems. This guide provides a detailed comparison of this compound with other selection agents, supported by experimental data and protocols to aid in your selection strategy.
Performance Comparison of Selection Agents
The choice of a selection agent can significantly impact the outcome of a cell line generation experiment. The following table summarizes key performance indicators for this compound and other commonly used selection agents.
| Feature | This compound | G418 (Geneticin) | Puromycin | Hygromycin B |
| Selection Principle | Nutritional selection and detoxification | Inhibition of protein synthesis | Inhibition of protein synthesis | Inhibition of protein synthesis |
| Resistance Gene | hisD (this compound Dehydrogenase) | neo (Neomycin Phosphotransferase) | pac (Puromycin N-acetyltransferase) | hph (Hygromycin Phosphotransferase) |
| Typical Concentration | 0.125 - 0.5 mM | 100 - 2000 µg/mL | 0.5 - 10 µg/mL | 50 - 1000 µg/mL |
| Selection Time | 10 - 20 days | 7 - 14 days | 3 - 7 days | 7 - 14 days |
| Cost | Generally lower | Moderate | High | Moderate |
| Reported Side Effects | Minimal impact on cell proliferation and morphology[1] | Reduced proliferative potential and altered cell morphology[1] | Rapid cell death, potential for high background if concentration is not optimized | Can be toxic at higher concentrations |
| Selection Efficiency | 12-53% drug-resistant colonies (Keratinocytes)[1] | 12-53% drug-resistant colonies (Keratinocytes)[1] | High, but can lead to selection of transiently expressing cells if not optimized | Generally effective |
Specificity and Cross-Reactivity of this compound
The primary mechanism of this compound's toxicity in mammalian cells is its competitive inhibition of histidyl-tRNA synthetase (HisRS), an enzyme crucial for protein synthesis.[2][3] This targeted action provides a high degree of specificity.
Specificity:
-
Primary Target: this compound specifically targets histidyl-tRNA synthetase. This is a key advantage as it is a single, well-defined molecular target.
-
Dual Selection Mechanism: The hisD-based selection is a dual system. The this compound dehydrogenase enzyme not only detoxifies this compound but also converts it to the essential amino acid L-histidine. This allows for selection in a histidine-free medium, further increasing the stringency and specificity of the selection process.[2][3]
Cross-Reactivity:
-
Limited Off-Target Effects: The available literature primarily points to the inhibition of HisRS as the sole mechanism of action for this compound's toxicity. There is currently no significant evidence to suggest that this compound cross-reacts with other cellular enzymes or pathways at the concentrations used for selection. This is in contrast to some antibiotics which can have broader off-target effects on cellular metabolism.
-
No Known Cross-Reactivity with Other Aminoacyl-tRNA Synthetases: The high substrate specificity of aminoacyl-tRNA synthetases makes it unlikely for this compound to significantly inhibit other synthetases at effective selection concentrations.
Experimental Protocols
This compound Selection in Mammalian Cells
This protocol is adapted from a method successfully used for various mammalian cell lines, including 3T3, CV-1, and HeLa cells.[3]
Materials:
-
DMEM (Dulbecco's Modified Eagle Medium) without L-histidine
-
Dialyzed fetal bovine serum (dFBS)
-
L-histidinol dihydrochloride (FW: 210.1 g/mol )
-
Cells transfected with a vector containing the hisD gene
-
Control (non-transfected) cells
Protocol:
-
Cell Plating: Twenty-four to 48 hours post-transfection, plate the cells at a density that allows for the formation of distinct colonies.
-
Preparation of Selection Medium:
-
Prepare DMEM without L-histidine, supplemented with 10% dFBS.
-
Prepare a 100 mM stock solution of L-histidinol in sterile water or 10 mM HEPES buffer (pH 7.4). Filter-sterilize and store at -20°C.
-
Add L-histidinol to the histidine-free DMEM/dFBS medium to a final concentration of 0.125 mM. For some cell lines, this concentration may need to be optimized and can be increased up to 0.5 mM.
-
-
Selection:
-
Aspirate the regular growth medium from the cells and replace it with the this compound-containing selection medium.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Replace the selection medium every 3-4 days.
-
Include a plate of control (non-transfected) cells in the selection medium to monitor the effectiveness of the selection agent.
-
-
Colony Isolation:
-
Colonies of resistant cells should become visible within 10 to 20 days.
-
Once colonies are large enough, they can be isolated using cloning cylinders or by manual picking.
-
Expand the isolated clones in the selection medium.
-
Kill Curve Determination for this compound
To determine the optimal concentration of this compound for a specific cell line, a kill curve is recommended.
Protocol:
-
Plate the non-transfected parental cell line in a multi-well plate at a low density (e.g., 20-30% confluency).
-
Prepare a series of selection media with varying concentrations of L-histidinol (e.g., 0.05, 0.1, 0.125, 0.15, 0.2, 0.5 mM) in histidine-free DMEM with 10% dFBS.
-
Replace the growth medium with the different concentrations of this compound-containing medium. Include a well with no this compound as a positive control for growth.
-
Observe the cells daily and replace the medium every 2-3 days.
-
The minimum concentration of this compound that results in complete cell death within 7-10 days should be used for the selection of transfected cells.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental procedures, the following diagrams have been generated.
References
- 1. L-histidinol provides effective selection of retrovirus-vector-transduced keratinocytes without impairing their proliferative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two dominant-acting selectable markers for gene transfer studies in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
A Comparative Analysis of Histidinol and Other Amino Acid Analogues on Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of histidinol and other prominent amino acid analogues—puromycin, canavanine, and p-fluorophenylalanine—on protein synthesis. The information presented herein is intended to be an objective resource, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies of protein synthesis and cellular signaling.
Introduction
Amino acid analogues are powerful tools for dissecting the intricate processes of protein synthesis and the cellular responses to nutrient stress. By mimicking natural amino acids, these molecules can competitively inhibit key enzymatic steps, be incorporated into nascent polypeptide chains leading to dysfunctional proteins, or cause premature termination of translation. This guide focuses on a comparative analysis of four such analogues: this compound, puromycin, canavanine, and p-fluorophenylalanine. Each possesses a unique mechanism of action, eliciting distinct downstream cellular effects. Understanding these differences is crucial for the precise design and interpretation of experiments in cell biology, biochemistry, and drug development.
Mechanism of Action and Effects on Protein Synthesis
The primary mechanisms by which these amino acid analogues disrupt protein synthesis vary significantly, leading to different cellular outcomes.
This compound: A structural analogue of L-histidine, L-histidinol acts as a competitive inhibitor of histidyl-tRNA synthetase (HisRS)[1]. This enzyme is responsible for attaching histidine to its corresponding tRNA, a critical step in preparing amino acids for incorporation into proteins. By blocking this action, this compound leads to an accumulation of uncharged tRNAHis. This accumulation is a key signal for the activation of the General Control Nonderepressible 2 (GCN2) kinase pathway, a central regulator of the integrated stress response (ISR) that helps cells adapt to amino acid starvation[2][3]. The inhibition of protein synthesis by this compound is reversible upon the addition of excess histidine[1].
Puromycin: This antibiotic, produced by Streptomyces alboniger, is a structural mimic of the 3' end of aminoacyl-tRNA[4]. Due to this resemblance, puromycin enters the A-site of the ribosome and is incorporated into the C-terminus of the growing polypeptide chain. However, because it contains a stable amide bond instead of an ester bond, it acts as a chain terminator, causing the premature release of the nascent polypeptide[4]. This leads to a rapid and potent inhibition of protein synthesis in both prokaryotic and eukaryotic cells.
Canavanine: Found in certain leguminous plants, L-canavanine is a structural analogue of L-arginine[5]. Arginyl-tRNA synthetase recognizes and activates canavanine, leading to its incorporation into newly synthesized proteins in place of arginine[5][6]. The substitution of canavanine for arginine can disrupt protein structure and function due to differences in their physicochemical properties, leading to the formation of aberrant, non-functional proteins[5][7]. This accumulation of misfolded proteins can trigger the unfolded protein response (UPR) and other stress signaling pathways[8][9].
p-Fluorophenylalanine (p-F-Phe): This synthetic analogue of phenylalanine is recognized by phenylalanyl-tRNA synthetase and incorporated into proteins in place of phenylalanine. The introduction of the fluorine atom can alter the chemical properties of the protein, affecting its folding, stability, and function. While it inhibits protein synthesis, its primary utility in research is often to probe protein structure and function by introducing a fluorine atom for 19F-NMR studies.
Quantitative Comparison of Inhibitory Effects
The potency of these amino acid analogues in inhibiting protein synthesis can be quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following table summarizes available quantitative data. It is important to note that these values can vary depending on the experimental conditions, including the cell type and the concentration of the competing natural amino acid.
| Amino Acid Analogue | Target Enzyme/Process | Quantitative Data | Cell Type/System | Reference |
| This compound | Histidyl-tRNA Synthetase | Ki = 3 x 10-6 M | HeLa cells | [8] |
| Protein Synthesis | 50% inhibition at 0.1 mM (with 0.005 mM histidine) | HeLa cells | [8] | |
| Puromycin | Ribosomal A-site (Chain Termination) | IC50 = 1.6 µM | HepG2 cells | [10] |
| IC50 = 2.0 µM | Primary rat hepatocytes | [10] | ||
| Canavanine | Arginyl-tRNA Synthetase (incorporation) | Inhibits growth at 1 µM | Anabaena doliolum | [11] |
| p-Fluorophenylalanine | Phenylalanyl-tRNA Synthetase (incorporation) | - | - | - |
Note: Quantitative data for the direct inhibition of protein synthesis by canavanine and p-fluorophenylalanine in terms of IC50 or Ki values are not consistently reported in the literature under standardized conditions, making direct comparisons challenging.
Signaling Pathways and Cellular Responses
The inhibition of protein synthesis by these analogues triggers distinct downstream signaling cascades, reflecting their different mechanisms of action.
This compound and the GCN2 Pathway
This compound's inhibition of HisRS leads to the accumulation of uncharged tRNAHis, which directly binds to and activates the GCN2 kinase[2][3]. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation reduces global protein synthesis to conserve resources while simultaneously promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which orchestrates the expression of genes involved in amino acid biosynthesis and stress adaptation[12].
Puromycin and Cellular Stress
Puromycin's rapid induction of premature chain termination leads to the accumulation of truncated polypeptides, which can contribute to cellular stress. While not a specific activator of a single defined pathway like this compound, puromycin treatment can indirectly affect various signaling pathways, including mTOR signaling, although the effects can be complex and context-dependent[13][14]. Its primary use remains as a potent and general inhibitor of protein synthesis.
Canavanine and the Unfolded Protein Response (UPR)
The incorporation of canavanine into proteins leads to the production of misfolded and dysfunctional proteins, which accumulate in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR)[8][9]. The UPR is a complex signaling network that aims to restore ER homeostasis by upregulating chaperones, enhancing protein degradation, and transiently attenuating protein synthesis. If ER stress is prolonged or severe, the UPR can switch to a pro-apoptotic program. Canavanine has also been shown to inhibit pro-survival kinases like FAK and Akt and activate stress-activated protein kinases (SAPK)/JNK and p38 MAPK[8].
References
- 1. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Canavanine and protein synthesis in the tobacco hornworm Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of canavanine on protein synthesis and protein degradation in IMR-90 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combinatory Treatment of Canavanine and Arginine Deprivation Efficiently Targets Human Glioblastoma Cells via Pleiotropic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the unfolded protein response on ER protein export: a potential new mechanism to relieve ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Role of GCN2-Independent Signaling Through a Noncanonical PERK/NRF2 Pathway in the Physiological Responses to Dietary Methionine Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR inhibition with temsirolimus causes acute increases in glomerular permeability, but inhibits the dynamic permeability actions of puromycin aminonucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of mTOR signaling in the regulation of protein synthesis and muscle mass during immobilization in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Histidinol in Drug-Sensitive vs. Drug-Resistant Cancer Cells: A Researcher's Guide
For researchers and drug development professionals, identifying compounds that can overcome chemotherapy resistance is a critical goal. L-histidinol, a structural analogue of the essential amino acid L-histidine, has emerged as a promising agent that not only enhances the efficacy of conventional anticancer drugs but also reverses the multidrug-resistant phenotype in various cancer models.[1][2] This guide provides a comparative analysis of histidinol's effects on drug-sensitive and drug-resistant cancer cells, supported by experimental data and detailed protocols.
Mechanism of Action
L-histidinol primarily functions as a reversible inhibitor of protein biosynthesis by competing with L-histidine for its cognate tRNA synthetase.[1][2] This action leads to a temporary cell cycle arrest, which paradoxically sensitizes cancer cells to cycle-specific chemotherapeutic agents.[3][4] Additionally, L-histidinol has been shown to act as an intracellular histamine antagonist, a mechanism that may also contribute to its ability to modulate anticancer drug action.[1][2] A key finding is that while this compound enhances the toxicity of anticancer drugs in tumor cells, it often protects normal cells, thereby increasing the therapeutic index of these agents.[5][6][7]
Comparative Effects on Cancer Cells
The most significant therapeutic potential of this compound lies in its ability to overcome drug resistance. Studies have consistently shown that this compound can re-sensitize resistant cancer cells to various chemotherapeutic agents, often restoring sensitivity to levels seen in their drug-sensitive counterparts.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in combination with various anticancer drugs on both drug-sensitive and drug-resistant cancer cell lines.
Table 1: Reversal of Drug Resistance by L-Histidinol in MDCK-T1 Cells [5]
| Anticancer Drug | Approximate Fold Resistance of MDCK-T1 vs. Parental MDCK | Outcome with L-Histidinol |
| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | ~15-fold | Resistance reversed |
| Cisplatinum | ~10-fold | Resistance reversed |
| 5-Fluorouracil (5-FU) | ~10-fold | Resistance reversed |
| Cytosine Arabinoside (Ara-C) | ~15-fold | Resistance reversed |
Table 2: Potentiation of Doxorubicin (DOX) Cytotoxicity by L-Histidinol in Ehrlich Ascites Carcinoma (EAC) Cells [8]
| Treatment Group | Drug Concentration | Effect |
| Doxorubicin (DOX) alone | 0.05-0.8 µg/ml | Baseline cytotoxicity |
| DOX + L-Histidinol (1.0 mM) | 0.05-0.8 µg/ml | Potentiated cytotoxicity |
Experimental Protocols
To aid in the design of future studies, detailed methodologies for key experiments are provided below.
Development of Drug-Resistant Cancer Cell Lines
Objective: To generate a drug-resistant cancer cell line from a drug-sensitive parental line for comparative studies.
Protocol:
-
Culture the parental drug-sensitive cancer cell line (e.g., human ovarian cancer KF cells) in standard growth medium.
-
Expose the cells to a low concentration of the desired chemotherapeutic agent (e.g., cisplatin). This initial concentration should be at or slightly below the IC50 value.
-
Continuously culture the cells in the presence of the drug, gradually increasing the concentration in a stepwise manner over several months.
-
At each step, allow the cell population to recover and stabilize before the next concentration increase.
-
Periodically assess the resistance level by determining the IC50 value of the resistant subline and comparing it to the parental line. An acquired resistant line (e.g., KFra) may show a several-fold increase in IC50.[9]
-
Once the desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing a maintenance dose of the drug.
Clonogenic Cell Survival Assay
Objective: To assess the long-term reproductive viability of cancer cells after treatment with chemotherapeutic agents, with or without this compound.
Protocol:
-
Harvest single-cell suspensions of both drug-sensitive and drug-resistant cells.
-
Plate a known number of cells (e.g., 200-1000 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the chemotherapeutic agent (e.g., cisplatin, 5-FU) in the presence or absence of a fixed concentration of L-histidinol (e.g., 1-2 mM).
-
After the desired treatment period (e.g., 24 hours), remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
-
Incubate the plates for a period that allows for colony formation (typically 7-14 days).
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control. This data can be used to compare the chemosensitivity of the different cell lines.[5]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression, which can influence the efficacy of cycle-specific drugs.
Protocol:
-
Plate cells and treat them with L-histidinol for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, revealing any treatment-induced cell cycle arrest.[4]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of this compound's effects.
Caption: Workflow for comparing this compound's effects.
Proposed Signaling Pathway of this compound Action
This diagram outlines the proposed mechanism by which this compound enhances chemosensitivity, particularly in drug-resistant cells.
Caption: this compound's mechanism in overcoming drug resistance.
References
- 1. L-histidinol in experimental cancer chemotherapy: improving the selectivity and efficacy of anticancer drugs, eliminating metastatic disease and reversing the multidrug-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. L-histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-mediated enhancement of the specificity of two anticancer drugs in mice bearing leukemic bone marrow disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel approach for improving the efficacy of experimental cancer chemotherapy using combinations of anticancer drugs and L-histidinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of L-histidinol on the antitumour activity and acute cardiotoxicity of doxorubicin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of antitumour activity of cisplatin by N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine. HCl in human ovarian cancer cells with intrinsic or acquired resistance to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Histidinol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of Histidinol, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining laboratory safety and compliance with regulatory standards.
Safety and Handling Summary
While some forms of histidine derivatives are not classified as hazardous, L-Histidinol dihydrochloride may cause skin, eye, and respiratory irritation[1]. Therefore, it is prudent to handle all forms of this compound as potentially hazardous chemical waste.
| Characteristic | Information | Source(s) |
| Hazard Classification | May cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory tract irritation (Category 3). | [1] |
| Primary Disposal Route | Designated chemical waste collection for incineration or landfill by a licensed waste disposal contractor. | [2][3] |
| Sewage Disposal | Do not empty into drains or sewer systems. | [3][4][5] |
| Personal Protective Equipment (PPE) | Chemically resistant gloves (e.g., nitrile), safety glasses or goggles, and a standard laboratory coat are mandatory. For solids, a dust mask (N95 or equivalent) is recommended. | [1][2] |
Step-by-Step Disposal Procedures
The fundamental principle for this compound disposal is to treat it as hazardous chemical waste and segregate it appropriately.
Solid this compound Waste Disposal
This category includes unused this compound powder, contaminated weigh boats, and other disposable labware such as pipette tips.
Protocol:
-
Collection: Place all solid this compound waste into a designated, compatible, and clearly labeled hazardous solid waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Keep the waste container sealed and store it in a designated satellite accumulation area.
-
Disposal: Arrange for pickup by your institution's EHS office or a licensed chemical waste disposal contractor.
Liquid this compound Waste Disposal
This includes any solutions containing this compound.
Protocol:
-
Collection: Pour liquid this compound waste into a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Segregation: Do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan[2].
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound solution"), and the approximate concentration and solvent.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Contact your institution's EHS department for pickup and disposal.
Decontamination and Disposal of Empty Containers
Properly cleaned containers can often be recycled or disposed of as non-hazardous waste.
Protocol:
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., water, as this compound is water-soluble) at least three times[3][6].
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous liquid chemical waste[3]. Subsequent rinses may also need to be collected, depending on local regulations[3].
-
Container Disposal: After triple rinsing, deface or remove the original label to prevent misuse[3]. The clean container can then typically be disposed of as regular solid waste or recycled, in accordance with your institution's policies[3][4].
Spill Cleanup
In the event of a this compound spill, immediate and proper cleanup is necessary.
Protocol:
-
Control the Spill: For solid spills, gently cover the material to prevent dust from becoming airborne. For liquid spills, use an appropriate absorbent material[2].
-
Collect Waste: Carefully sweep or wipe up the absorbed material and place it into a sealed, labeled hazardous waste container[2].
-
Decontaminate Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste[2].
-
Report: Report the incident to your laboratory supervisor and EHS department.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Histidinol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Histidinol, a key intermediate in the biosynthesis of the amino acid L-histidine. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, specifically L(-)-Histidinol dihydrochloride, is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Safety goggles with side-shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear appropriate protective gloves. | Consult with the glove manufacturer for specific chemical compatibility. |
| Skin and Body Protection | Impervious clothing to prevent skin exposure. | N/A |
| Respiratory Protection | A suitable respirator, such as a dust mask type N95 (US), should be used if dust formation is likely. | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. |
Procedural Guidance for Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent exposure and maintain the integrity of this compound.
Handling:
-
Avoid all contact with skin and eyes.[1]
-
Do not breathe in the dust.[1]
-
Ensure adequate ventilation, especially in confined areas.[1]
-
Wash hands thoroughly after handling.[3]
-
Use only in areas with appropriate exhaust ventilation.[3]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Refrigeration is recommended for storage.[1]
-
Store locked up.[3]
-
Keep away from strong oxidizing agents, as they are incompatible.[1][2]
Emergency and First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid measures must be taken.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove any contact lenses. Seek immediate medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[1][3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[1][3] |
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation and wear full personal protective equipment, including respiratory protection. Evacuate personnel to safe areas.[3]
-
Containment: Sweep up and shovel the spilled material into suitable containers for disposal.[1] Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]
Disposal:
-
Dispose of contaminated material in accordance with local, state, and federal regulations.
-
Waste materials should be disposed of by a licensed waste disposal company.
Visualizing Safety Protocols
To further clarify the procedural flow of handling this compound safely, the following diagrams illustrate the key decision-making processes.
Caption: Workflow for the safe handling and storage of this compound.
Caption: Emergency response plan for accidental exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
